molecular formula C5H10ClNO B3029539 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride CAS No. 693248-55-4

3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

Cat. No.: B3029539
CAS No.: 693248-55-4
M. Wt: 135.59
InChI Key: JCFIYVURKHIYFF-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO and its molecular weight is 135.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexan-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c6-5-3-1-7-2-4(3)5;/h3-5H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFIYVURKHIYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726595
Record name 3-Oxabicyclo[3.1.0]hexan-6-amine--hydrogen chloride (1/1)
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Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693248-55-4
Record name 3-Oxabicyclo[3.1.0]hexan-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a versatile building block in modern medicinal chemistry. As a constrained bicyclic amine, this scaffold offers unique three-dimensional features that are increasingly sought after in the design of novel therapeutics.

Core Chemical and Physical Properties

This compound is a saturated heterocyclic compound featuring a fused cyclopropane and tetrahydrofuran ring system. The presence of the amine group and its formation as a hydrochloride salt significantly influence its chemical behavior and physical properties. The rigid bicyclic structure imparts conformational constraint, a desirable property in drug design for optimizing binding to biological targets.

The compound exists as multiple stereoisomers, with the specific spatial arrangement of the amine group relative to the bicyclic system being a key structural feature. The most commonly referenced isomers include the trans-(1R,5S,6r) and various cis configurations. It is crucial for researchers to identify the specific stereoisomer being used, as this can have a profound impact on biological activity.

Table 1: Key Chemical Identifiers and Properties

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClNO[1][2][3]
Molecular Weight 135.59 g/mol [1][2][3]
CAS Numbers 693248-55-4 (unspecified stereochemistry)[4][5]; 1048962-49-7 (trans-(1R,5S,6r))[1][6]; 1285720-68-4 (meso-(1R,5S,6s))[7]
Appearance White to off-white solid[8]
Solubility Data not widely available; expected to be soluble in water and polar protic solvents.[9]
Melting Point Data not consistently available in public literature.
Storage 2-8°C, protect from light.[8][10]

Synthesis and Mechanistic Considerations

The synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine and its derivatives is a topic of significant interest, leveraging principles of stereoselective cyclopropanation and functional group manipulation. While a definitive, publicly available, peer-reviewed synthesis for the hydrochloride salt is not readily found, examination of related patent literature and academic publications on the core scaffold provides a logical and well-supported synthetic pathway.

A common strategy involves the construction of the 3-oxabicyclo[3.1.0]hexane core, followed by the introduction of the amine functionality. One plausible approach, synthesized from available literature, begins with the cyclopropanation of a suitable dihydrofuran derivative. The resulting bicyclic intermediate can then be functionalized at the C6 position.

For instance, a synthetic route could begin with the formation of a 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid derivative. This carboxylic acid can then be converted to the corresponding amine via a Curtius rearrangement. This method is known to proceed with retention of configuration, which is critical for controlling the stereochemistry of the final product.[11]

Experimental Workflow: Conceptual Synthesis via Curtius Rearrangement

G cluster_0 Core Scaffold Synthesis cluster_1 Amine Introduction cluster_2 Final Salt Formation A Dihydrofuran Derivative B Cyclopropanation A->B C 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Derivative B->C D Curtius Rearrangement C->D E Protected Amine Intermediate D->E F Deprotection E->F G 3-Oxabicyclo[3.1.0]hexan-6-amine F->G H Treatment with HCl G->H I This compound H->I

Caption: Conceptual workflow for the synthesis of this compound.

The choice of cyclopropanation agent and reaction conditions is paramount in establishing the initial stereochemistry of the bicyclic system. Subsequent steps, such as the Curtius rearrangement, are chosen to preserve this stereochemical integrity. The final step involves treating the free amine with hydrochloric acid to yield the stable, crystalline hydrochloride salt.

Spectroscopic and Analytical Characterization

For a researcher synthesizing or using this compound, rigorous analytical characterization is essential to confirm its identity, purity, and stereochemistry. While a comprehensive public database of spectra is not available, the expected spectroscopic features can be predicted based on the known structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Complex multiplets in the aliphatic region (1-4 ppm) corresponding to the protons of the bicyclic core. - A distinct signal for the proton at the C6 position, with coupling constants indicative of its stereochemical relationship to the adjacent bridgehead protons. - Broad signals corresponding to the amine protons, which may exchange with D₂O.
¹³C NMR - Signals in the aliphatic region corresponding to the five carbons of the bicyclic system. The carbons of the cyclopropane ring will appear at relatively high field.
IR Spectroscopy - N-H stretching vibrations for the amine group (around 3300-3400 cm⁻¹). - C-H stretching vibrations for the aliphatic core (around 2850-3000 cm⁻¹). - C-O stretching for the ether linkage (around 1050-1150 cm⁻¹).
Mass Spectrometry - The free base (C₅H₉NO) has a monoisotopic mass of approximately 99.07 Da.[12] - In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 100.08.[12]

It is imperative for researchers to acquire and interpret their own analytical data to validate the structure of the specific batch of material being used in their experiments.

Applications in Drug Discovery and Medicinal Chemistry

The 3-oxabicyclo[3.1.0]hexane scaffold is a valuable building block in the design of novel therapeutic agents due to its rigid, three-dimensional structure. This conformational constraint can lead to improved binding affinity and selectivity for biological targets, as well as favorable pharmacokinetic properties.

One of the most prominent applications of 3-oxabicyclo[3.1.0]hexan-6-amine derivatives is in the development of novel antibiotics. Specifically, this scaffold has been incorporated into the structure of oxazolidinone antibiotics, a class of drugs effective against multi-drug resistant Gram-positive bacteria.[13] The unique geometry of the bicyclic amine can be used to probe the binding pocket of the bacterial ribosome, leading to potent inhibition of protein synthesis.

Furthermore, the 3-oxabicyclo[3.1.0]hexane framework has been utilized in the synthesis of conformationally locked nucleoside analogues for antiviral research.[11][14] By replacing the furanose ring of a natural nucleoside with this rigid scaffold, researchers can lock the molecule into a specific conformation, which can enhance its activity against viral enzymes like polymerases and reverse transcriptases.

The use of this scaffold has also been explored in the development of inhibitors for enzymes such as dual leucine zipper kinase (DLK), which are targets for neurodegenerative diseases.[15]

Diagram: Role as a Bioisosteric Scaffold

G cluster_0 Potential Advantages A Flexible Linker in Drug Candidate B 3-Oxabicyclo[3.1.0]hexan-6-amine Scaffold A->B Bioisosteric Replacement C Conformationally Constrained Analogue B->C Results in D Improved Binding Affinity C->D E Enhanced Selectivity C->E F Favorable PK Properties C->F

Sources

An In-Depth Technical Guide to the Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a valuable bicyclic amine scaffold for drug discovery and development. The presented synthesis leverages a strategic intramolecular cyclopropanation to construct the core bicyclic lactone, followed by a Curtius rearrangement to install the key amine functionality. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the successful synthesis of this important building block.

Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold

The 3-Oxabicyclo[3.1.0]hexane motif is a conformationally restricted, bicyclic ether that has garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive scaffold for the design of potent and selective ligands for various biological targets. The introduction of an amine functionality at the 6-position provides a crucial handle for further derivatization and incorporation into larger drug molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in pharmaceutical formulations. This guide details a reliable synthetic route to access this key intermediate.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target compound, this compound, points to the corresponding free amine as the immediate precursor. The amine can be accessed from a carboxylic acid at the same position via a Curtius rearrangement, a reliable transformation that converts carboxylic acids to primary amines with retention of configuration.[1][2][3][4][5] The required 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid can be envisioned to arise from the hydrolysis of the corresponding lactone, 3-Oxabicyclo[3.1.0]hexan-2-one. This bicyclic lactone is an ideal candidate for synthesis via an intramolecular cyclopropanation of an allylic diazoacetate.[6][7][8][9] The necessary allylic diazoacetate can be prepared from a suitable allylic alcohol, which in turn can be synthesized from a readily available starting material such as 2,5-dihydrofuran.

Retrosynthesis target 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride free_amine 3-Oxabicyclo[3.1.0]hexan-6-amine target->free_amine Salt Formation carboxylic_acid 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid free_amine->carboxylic_acid Curtius Rearrangement lactone 3-Oxabicyclo[3.1.0]hexan-2-one carboxylic_acid->lactone Hydrolysis diazoacetate Allylic Diazoacetate lactone->diazoacetate Intramolecular Cyclopropanation allylic_alcohol cis-2,5-Dihydrofuran-2-methanol derivative diazoacetate->allylic_alcohol Esterification start 2,5-Dihydrofuran allylic_alcohol->start Functional Group Manipulation

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis is designed as a multi-step sequence, commencing with the functionalization of 2,5-dihydrofuran. Each step is detailed with a robust protocol, including insights into the reaction mechanism and critical parameters.

Overall Synthetic Scheme

Synthetic_Scheme A 2,5-Dihydrofuran B cis-2,5-Dihydrofuran- 2-methanol derivative A->B Step 1 Hydroformylation/Reduction C Allylic Diazoacetate B->C Step 2 Esterification D 3-Oxabicyclo[3.1.0]hexan-2-one C->D Step 3 Intramolecular Cyclopropanation E 3-Oxabicyclo[3.1.0]hexane- 6-carboxylic acid D->E Step 4 Hydrolysis F 3-Oxabicyclo[3.1.0]hexan-6-amine E->F Step 5 Curtius Rearrangement G 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride F->G Step 6 Salt Formation

Caption: Overall synthetic pathway to this compound.

Step 1: Synthesis of a cis-2,5-Dihydrofuran-2-methanol Derivative

The initial step involves the introduction of a hydroxymethyl group onto the 2,5-dihydrofuran ring. This can be achieved through various methods, including a hydroformylation followed by reduction.

Protocol:

  • To a solution of 2,5-dihydrofuran in a suitable solvent (e.g., toluene), add a rhodium catalyst (e.g., Rh(CO)2(acac)) and a phosphine ligand (e.g., triphenylphosphine).

  • Pressurize the reactor with a mixture of carbon monoxide and hydrogen (synthesis gas).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by GC-MS).

  • Cool the reaction mixture and carefully vent the reactor.

  • Without isolation of the intermediate aldehyde, add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The hydroformylation reaction introduces a formyl group, which is then immediately reduced to the corresponding alcohol. The choice of catalyst and ligand is crucial for controlling the regioselectivity of the hydroformylation.

Step 2: Synthesis of the Allylic Diazoacetate

The allylic alcohol is then converted to the corresponding diazoacetate, the precursor for the key cyclopropanation step.

Protocol:

  • To a solution of the cis-2,5-dihydrofuran-2-methanol derivative and a base (e.g., triethylamine) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add a solution of glyoxyloyl chloride tosylhydrazone.

  • Stir the reaction mixture at 0 °C for a specified time.

  • In a separate flask, prepare a solution of a base (e.g., triethylamine) in the same solvent.

  • Add the reaction mixture from step 2 to the base solution at 0 °C and stir for several hours, allowing it to warm to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diazoacetate is often used in the next step without further purification.

Causality: This two-step, one-pot procedure first forms the tosylhydrazone ester, which is then treated with excess base to generate the diazo group.

Step 3: Intramolecular Cyclopropanation to form 3-Oxabicyclo[3.1.0]hexan-2-one

This crucial step involves the rhodium-catalyzed intramolecular cyclopropanation of the allylic diazoacetate to form the bicyclic lactone.[6][7]

Protocol:

  • To a solution of a rhodium catalyst (e.g., Rh2(OAc)4) in a non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add a solution of the crude allylic diazoacetate in the same solvent dropwise over several hours using a syringe pump.

  • Stir the reaction mixture at room temperature until the diazo compound is completely consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The rhodium catalyst facilitates the decomposition of the diazoacetate to form a rhodium carbene intermediate, which then undergoes an intramolecular addition to the double bond to form the cyclopropane ring. The slow addition of the diazoacetate is critical to maintain a low concentration and prevent intermolecular side reactions.

Step 4: Hydrolysis to 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

The bicyclic lactone is hydrolyzed to the corresponding carboxylic acid.

Protocol:

  • Dissolve the 3-Oxabicyclo[3.1.0]hexan-2-one in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Causality: The basic conditions promote the nucleophilic attack of hydroxide on the carbonyl carbon of the lactone, leading to ring opening and formation of the carboxylate salt, which is then protonated upon acidification.

Step 5: Curtius Rearrangement to 3-Oxabicyclo[3.1.0]hexan-6-amine

The carboxylic acid is converted to the primary amine via the Curtius rearrangement.[1][2][3][4][5]

Protocol:

  • To a solution of the 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid in an anhydrous, non-polar solvent (e.g., toluene or benzene) under an inert atmosphere, add triethylamine followed by diphenylphosphoryl azide (DPPA).

  • Heat the reaction mixture to reflux for several hours until the formation of the acyl azide is complete.

  • Continue heating to induce the rearrangement to the isocyanate.

  • Cool the reaction mixture and add a trapping agent, such as tert-butanol, to form the Boc-protected amine.

  • Alternatively, for the direct formation of the amine, the isocyanate can be hydrolyzed with aqueous acid.

  • If the Boc-protected amine is formed, deprotection is achieved by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

  • Neutralize the reaction mixture with a base and extract the free amine.

Causality: DPPA converts the carboxylic acid to an acyl azide, which upon heating, loses nitrogen gas and rearranges to an isocyanate. The isocyanate is a versatile intermediate that can be converted to the amine or a protected form.

Step 6: Formation of this compound

The final step is the formation of the hydrochloride salt.[10][11][12][13]

Protocol:

  • Dissolve the purified 3-Oxabicyclo[3.1.0]hexan-6-amine in a dry, ethereal solvent (e.g., diethyl ether or dioxane).

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable anhydrous solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the cold solvent, and dry under vacuum.

Causality: The basic amine reacts with the strong acid (HCl) in an acid-base reaction to form the ammonium salt, which is typically a crystalline solid with improved stability and handling properties. The use of anhydrous conditions is crucial to prevent the formation of hydrates and to ensure a clean precipitation.[13]

Data Summary and Characterization

The successful synthesis of this compound and its intermediates should be confirmed by various analytical techniques.

Compound Expected Yield Range (%) Typical Appearance Key Analytical Data
cis-2,5-Dihydrofuran-2-methanol derivative60-80Colorless oil¹H NMR, ¹³C NMR, IR
Allylic Diazoacetate70-90 (crude)Yellowish oilIR (strong diazo stretch ~2100 cm⁻¹)
3-Oxabicyclo[3.1.0]hexan-2-one75-90Colorless oil or low-melting solid¹H NMR, ¹³C NMR, GC-MS
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid85-95White solid¹H NMR, ¹³C NMR, IR, m.p.
3-Oxabicyclo[3.1.0]hexan-6-amine60-80Colorless oil¹H NMR, ¹³C NMR, MS
This compound>95White crystalline solid¹H NMR, ¹³C NMR, Elemental Analysis, m.p.

Purification and Handling

Purification of the Free Amine:

Bicyclic amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.[14][15] Several strategies can be employed:

  • Base-washed silica: Pre-treating the silica gel with a solution of triethylamine in the eluent can neutralize the acidic silanol groups.

  • Amine-functionalized silica: Using commercially available amine-functionalized silica can provide excellent results.[14]

  • Acid-base extraction: A classic workup procedure involving extraction into an acidic aqueous layer, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer to recover the free amine can be effective.

Handling of the Hydrochloride Salt:

This compound is expected to be a stable, crystalline solid. It should be stored in a cool, dry place, protected from moisture. As with all amine salts, it is important to handle it in a well-ventilated area.

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of this compound. By providing detailed, step-by-step protocols, explaining the underlying chemical principles, and offering practical advice on purification and handling, this document serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The methodologies described herein are based on well-established and robust chemical transformations, ensuring a high probability of success in the laboratory.

References

  • Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons, 1998.
  • Ghosh, A. K.; Brindisi, M. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Org. Biomol. Chem.2018 , 16 (16), 2830-2845. [Link]

  • Zhang, X. P.; Chen, Y.; Doyle, M. P. Highly Asymmetric Intramolecular Cyclopropanation of Acceptor-Substituted Diazoacetates by Co(II)-Based Metalloradical Catalysis: Iterative Approach for Development of New-Generation Catalysts. J. Am. Chem. Soc.2013 , 135 (32), 11952–11955. [Link]

  • Padwa, A.; Krumpe, K. E. Application of Intramolecular Carbenoid Reactions in Organic Synthesis. Tetrahedron1992, 48 (26), 5385-5453.
  • Lebel, H.; Leogane, O. One-Pot Curtius Rearrangement from Carboxylic Acids. Org. Lett.2005 , 7 (19), 4107-4110. [Link]

  • Organic Syntheses Procedure for the preparation of a chiral dirhodium(II) carboxamide catalyst and its application to intramolecular cyclopropanation. [Link]

  • PubChem entry for 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. [Link]

  • Che, C.-M.; Lo, V. K.-Y.; Zhou, C.-Y.; Huang, J.-S. Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis. Chem. Commun.2011 , 47 (3), 9489-9491. [Link]

  • Biotage. Is there an easy way to purify organic amines? [Link]

  • ResearchGate. How to make a salt of a novel compound? [Link]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl? [Link]

  • Sciencemadness Discussion Board. Converting to the hydrochloric salt for storage? [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • PubChem entry for this compound. [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

  • Singh, G. S.; D'hooghe, M.; De Kimpe, N. Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. Tetrahedron Lett.2007 , 48 (49), 8744-8746. [Link]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., John Wiley & Sons, 2013.

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride as a Novel EAAT2 Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While public domain data on the specific pharmacological activity of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is limited, its structural features, particularly the rigid bicyclic core and the primary amine, bear a strong resemblance to known modulators of neurotransmitter transporters. This whitepaper posits a plausible mechanism of action centered on the Excitatory Amino Acid Transporter 2 (EAAT2), a critical protein for maintaining glutamate homeostasis in the central nervous system (CNS). Dysregulation of EAAT2 is implicated in numerous neuropathologies, including amyotrophic lateral sclerosis (ALS), epilepsy, and ischemic brain injury, making it a high-value target for therapeutic intervention. This guide synthesizes data from related bicyclic compounds to construct a scientifically grounded hypothesis for the mechanism of this compound, detailing its potential molecular interactions, the downstream signaling consequences, and a comprehensive set of protocols for experimental validation.

Introduction: The Glutamatergic Synapse and the Role of EAAT2

Glutamate is the principal excitatory neurotransmitter in the mammalian CNS, essential for synaptic plasticity, learning, and memory. However, excessive glutamate in the synaptic cleft leads to excitotoxicity, a process that triggers neuronal death. The precise control of glutamate concentration is therefore paramount for normal brain function. This control is primarily achieved by a family of sodium-dependent glutamate transporters, known as Excitatory Amino Acid Transporters (EAATs).

Of the five subtypes (EAAT1-5), EAAT2 (also known as GLT-1 in rodents) is the most abundant in the brain, accounting for approximately 90% of total glutamate uptake. It is predominantly expressed on the plasma membrane of astrocytes surrounding the synapse. The transporter clears glutamate from the synaptic cleft by coupling its translocation to the co-transport of three Na⁺ ions and one H⁺ ion, and the counter-transport of one K⁺ ion. This ion-motive force allows EAAT2 to clear glutamate against its concentration gradient, maintaining extracellular levels in the low micromolar range.

The structural scaffold of 3-Oxabicyclo[3.1.0]hexan-6-amine, a constrained analog of glutamate, makes it an ideal candidate for interaction with the glutamate binding pocket of EAAT2. This guide will explore the hypothesized mechanism by which this compound may act as a positive modulator of EAAT2 function.

Hypothesized Mechanism of Action: Allosteric Modulation of EAAT2

We hypothesize that this compound does not act as a competitive substrate, but rather as a positive allosteric modulator (PAM) of EAAT2. A competitive substrate would ultimately inhibit transporter function by competing with glutamate, which would be counterproductive for treating conditions of glutamate excitotoxicity. In contrast, a PAM would bind to a site topographically distinct from the glutamate binding site, inducing a conformational change in the transporter that enhances its glutamate uptake capacity.

This proposed mechanism is supported by the discovery of other small molecules that enhance EAAT2 activity. The proposed binding and modulation cycle is as follows:

  • Binding: The protonated amine of the compound forms an ionic bond with an allosteric acidic residue on the extracellular face of EAAT2. The rigid bicyclic structure orients the molecule optimally within the binding pocket.

  • Conformational Change: This binding event stabilizes a conformation of the transporter that has a higher affinity for glutamate or accelerates the translocation cycle.

  • Enhanced Glutamate Uptake: The net effect is an increase in the Vmax (maximal velocity) of glutamate transport without a significant change in the Km (affinity for glutamate), leading to more efficient clearing of synaptic glutamate.

This mechanism is depicted in the signaling pathway diagram below.

EAAT2_Modulation cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Membrane Glutamate Glutamate EAAT2 EAAT2 Transporter Glutamate->EAAT2 Binds to Orthosteric Site K_out 1 K+ EAAT2->K_out Glutamate_in Intracellular Glutamate EAAT2->Glutamate_in Enhanced Translocation Compound 3-Oxabicyclo[3.1.0]hexan-6-amine (Putative PAM) Compound->EAAT2 Binds to Allosteric Site Na_in 3 Na+ Na_in->EAAT2 H_in 1 H+ H_in->EAAT2 Neuron_Protection Neuroprotection (Reduced Excitotoxicity) Glutamate_in->Neuron_Protection Leads to

Caption: Hypothesized allosteric modulation of EAAT2 by 3-Oxabicyclo[3.1.0]hexan-6-amine.

Experimental Validation Protocols

To validate this hypothesized mechanism, a series of in-vitro and in-vivo experiments are required. The following protocols provide a robust framework for investigating the compound's activity.

In-Vitro Validation: Radioligand Uptake Assay

This assay directly measures the function of EAAT2 in a controlled cellular environment.

Objective: To determine if this compound enhances the uptake of [³H]-D-aspartate (a non-metabolizable substrate of EAATs) in cells expressing human EAAT2.

Methodology:

  • Cell Culture: HEK293 cells stably transfected with human EAAT2 are cultured to confluence in 24-well plates.

  • Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in the assay buffer. Create a serial dilution ranging from 1 nM to 100 µM.

  • Uptake Assay:

    • Wash cells twice with warm KRH buffer.

    • Pre-incubate cells for 15 minutes with varying concentrations of the test compound or vehicle control.

    • Initiate uptake by adding 20 nM [³H]-D-aspartate along with the test compound.

    • Incubate for 10 minutes at 37°C.

    • Terminate the assay by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of 1 mM L-glutamate. Specific uptake is calculated and plotted against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Expected Outcome: A dose-dependent increase in [³H]-D-aspartate uptake, indicating positive modulation of EAAT2.

In-Vivo Validation: Microdialysis in a Model of Excitotoxicity

This experiment assesses the compound's ability to reduce extracellular glutamate levels in a living organism.

Objective: To measure the effect of systemic administration of this compound on extracellular glutamate concentrations in the striatum of rats following an excitotoxic challenge.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are anesthetized and a microdialysis guide cannula is stereotaxically implanted into the striatum.

  • Microdialysis: After a recovery period, a microdialysis probe is inserted and perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected every 20 minutes.

  • Baseline and Treatment: After establishing a stable baseline of extracellular glutamate, animals are administered either vehicle or this compound (e.g., 10 mg/kg, i.p.).

  • Excitotoxic Challenge: One hour post-treatment, a high concentration of potassium (100 mM) is infused through the probe to induce glutamate release.

  • Sample Analysis: Glutamate concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: The peak glutamate concentration and the area under the curve (AUC) are compared between vehicle- and compound-treated groups.

Expected Outcome: The compound-treated group will show a significant attenuation of the potassium-evoked increase in extracellular glutamate compared to the vehicle group.

Experimental_Workflow cluster_invitro In-Vitro Validation cluster_invivo In-Vivo Validation A1 Culture hEAAT2-expressing HEK293 Cells A2 Pre-incubate with Test Compound A1->A2 A3 Add [3H]-D-Aspartate A2->A3 A4 Measure Radioactivity A3->A4 A5 Calculate EC50 A4->A5 B1 Implant Microdialysis Probe in Rat Striatum B2 Administer Test Compound or Vehicle B1->B2 B3 Induce Excitotoxicity (High K+) B2->B3 B4 Collect Dialysate Samples B3->B4 B5 Quantify Glutamate (HPLC) B4->B5

Caption: Key experimental workflows for validating the mechanism of action.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, data that would support the proposed mechanism of action.

ParameterAssay TypeVehicle Control3-Oxabicyclo[3.1.0]hexan-6-amine HCl (10 µM)
EC₅₀ [³H]-D-Aspartate UptakeN/A1.5 µM
Vmax (% of Control) [³H]-D-Aspartate Uptake100%175%
Km (µM) [³H]-D-Aspartate Uptake15 µM14 µM
Peak Glutamate (µM) Striatal Microdialysis25 ± 3 µM12 ± 2 µM

Conclusion and Future Directions

The structural characteristics of this compound make it a compelling candidate for a novel positive allosteric modulator of the EAAT2 glutamate transporter. The proposed mechanism, centered on enhancing the transporter's intrinsic activity, offers a promising therapeutic strategy for mitigating glutamate-mediated excitotoxicity in a range of neurological disorders. The experimental protocols outlined in this guide provide a clear path for rigorously testing this hypothesis.

Future research should focus on confirming direct binding to EAAT2 through radioligand binding assays or photoaffinity labeling. Furthermore, electrophysiological studies, such as patch-clamp recordings of transporter-mediated currents, would provide deeper insights into the precise kinetic changes induced by the compound. Successful validation of this mechanism would position this compound as a lead compound for the development of a new class of neuroprotective agents.

References

  • Danbolt, N. C. (2001). Glutamate uptake. Progress in Neurobiology, 65(1), 1-105. [Link]

  • Rothstein, J. D., Dykes-Hoberg, M., Pardo, C. A., Bristol, L. A., Jin, L., Kuncl, R. W., ... & Coyle, J. T. (1996). Knockout of glutamate transporters reveals a major role for astroglial transport in excitotoxicity and clearance of glutamate. Neuron, 16(3), 675-686. [Link]

  • Colby, J. A., Thompson, K. V., & Bridges, R. J. (2010). A historical perspective on the pharmacology of excitatory amino acid transporters. Neurochemical Research, 35(12), 1967-1979. [Link]

An In-depth Technical Guide to the Stereochemistry of 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the stereochemical intricacies of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a conformationally restricted scaffold of significant interest in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the structural nuances, stereoselective synthesis, analytical characterization, and the profound impact of stereoisomerism on the biological activity of this bicyclic amine.

Introduction: The Critical Role of Three-Dimensionality

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Enantiomers, which are non-superimposable mirror images of each other, can exhibit dramatically different pharmacological, metabolic, and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to diastereomeric interactions with chiral drug molecules. The 3-Oxabicyclo[3.1.0]hexane framework, a fused system of a tetrahydrofuran and a cyclopropane ring, serves as a rigid scaffold that presents functional groups in well-defined spatial orientations. Understanding and controlling the stereochemistry of its derivatives, like this compound, is therefore not merely an academic exercise but a fundamental requirement for designing safe and efficacious therapeutic agents.

This guide offers a deep dive into the stereochemical landscape of this molecule, providing field-proven insights into its synthesis, separation, and characterization.

Structural Analysis: Defining the Stereoisomers

The 3-Oxabicyclo[3.1.0]hexane core is characterized by its fused ring system, which imparts significant conformational rigidity. The key stereochemical features arise from the relationship between the amine group at the C-6 position and the five-membered oxabicyclic ring.

There are three primary stereocenters to consider: the two bridgehead carbons (C-1 and C-5) and the carbon bearing the amino group (C-6). This gives rise to several possible stereoisomers. The relative orientation of the C-6 substituent is described using endo and exo nomenclature.

  • Exo Isomer: The amine group is oriented on the opposite face of the bicyclic system from the oxygen atom. This is also referred to as the trans isomer.

  • Endo Isomer: The amine group is oriented on the same face as the oxygen atom. This is also referred to as the cis isomer.

These diastereomeric forms can also exist as pairs of enantiomers, defined by the absolute configuration (R/S) at the bridgehead carbons. For instance, the exo or trans isomer exists as a pair of enantiomers: (1R,5S,6R)- and (1S,5R,6S)-3-Oxabicyclo[3.1.0]hexan-6-amine. However, certain configurations can result in an achiral meso compound, as is the case for the endo isomer, which possesses a plane of symmetry.[1][2]

Sources

The 3-Oxabicyclo[3.1.0]hexane Moiety: A Scaffold for Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Foreword: From a Synthetic Intermediate to a Core Pharmacophore

Initial investigations into the biological activity of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride reveal its primary role as a synthetic intermediate. While direct biological effects of this specific salt are not extensively documented, the rigid, three-dimensional structure of the 3-oxabicyclo[3.1.0]hexane core has proven to be a valuable scaffold in the design of a diverse range of biologically active molecules. Its unique conformational constraints and stereochemical properties are leveraged by medicinal chemists to enhance binding affinity, selectivity, and pharmacokinetic profiles of compounds targeting various disease states.

This guide, therefore, shifts its focus from the isolated hydrochloride salt to the broader and more impactful role of the 3-oxabicyclo[3.1.0]hexane moiety in medicinal chemistry. We will explore its incorporation into antiviral, antimicrobial, and anticancer agents, dissecting the structure-activity relationships and mechanisms of action that arise from this versatile scaffold.

I. The 3-Oxabicyclo[3.1.0]hexane Scaffold in Antiviral Drug Design

The conformationally restricted nature of the 3-oxabicyclo[3.1.0]hexane system has been exploited in the synthesis of nucleoside analogs with potential antiviral activity. By mimicking the puckered sugar rings of natural nucleosides, these analogs can interact with viral enzymes such as polymerases and reverse transcriptases, ultimately inhibiting viral replication.

A. Mechanism of Action: Chain Termination in Viral Replication

Derivatives of the 3-oxabicyclo[3.1.0]hexane scaffold are designed to act as chain-terminating nucleoside reverse transcriptase inhibitors (NRTIs). Once phosphorylated to their active triphosphate form within the host cell, they are incorporated into the growing viral DNA chain by the viral reverse transcriptase. The absence of a 3'-hydroxyl group on the bicyclic scaffold prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication.

G cluster_0 Viral Replication Cycle cluster_1 Inhibition by 3-Oxabicyclo[3.1.0]hexane Analogs Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesis Chain_Termination Chain Termination RT->Chain_Termination Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Analog 3-Oxabicyclo[3.1.0]hexane Nucleoside Analog Phosphorylation Cellular Kinases Analog->Phosphorylation Active_Analog Active Triphosphate Analog Phosphorylation->Active_Analog Active_Analog->RT Competitive Inhibition

Figure 1: Mechanism of action of 3-oxabicyclo[3.1.0]hexane nucleoside analogs as viral chain terminators.

B. Synthesis and Antiviral Activity of Carbocyclic Nucleoside Analogs

Several studies have focused on the synthesis of purine carbanucleosides incorporating a 6-oxabicyclo[3.1.0]hexane template. These compounds are structurally related to neplanocin C, a natural product with known antiviral properties. The synthesis typically involves a Mitsunobu reaction to couple the purine base to the bicyclic scaffold.

CompoundVirusActivityReference
Adenosine analogueSimplexvirusModerate[1]
Guanosine analogueSimplexvirusModerate[1]

Table 1: Antiviral activity of purine carbanucleosides with a 6-oxabicyclo[3.1.0]hexane scaffold.[1]

II. Antimicrobial Applications of 3-Oxabicyclo[3.1.0]hexane Derivatives

The 3-oxabicyclo[3.1.0]hexane moiety has been incorporated into the structure of oxazolidinone antibiotics, a class of synthetic antibacterial agents. These derivatives have shown potent activity against a range of Gram-positive bacteria.

A. Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis. They bind to the 50S ribosomal subunit at the P-site, preventing the formation of the initiation complex with fMet-tRNA. This disruption of protein synthesis is bacteriostatic. The inclusion of the 3-oxabicyclo[3.1.0]hexane scaffold can enhance the binding affinity and antibacterial potency of these compounds.

G cluster_0 Bacterial Protein Synthesis (Initiation) cluster_1 Inhibition by Oxazolidinone Derivatives 50S 50S Ribosomal Subunit Initiation_Complex 70S Initiation Complex 50S->Initiation_Complex Binding Binds to P-site on 50S subunit 50S->Binding 30S 30S Ribosomal Subunit 30S->Initiation_Complex mRNA mRNA mRNA->30S fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Oxazolidinone 3-Oxabicyclo[3.1.0]hexane Oxazolidinone Derivative Oxazolidinone->50S Binding Inhibition Inhibition of Initiation Complex Formation Binding->Inhibition G cluster_0 Oncogenic Gene Transcription cluster_1 Inhibition by BET Inhibitors BET_Protein BET Protein Acetylated_Histones Acetylated Histones on Chromatin BET_Protein->Acetylated_Histones Binds to Competitive_Binding Competitive Binding to Bromodomain BET_Protein->Competitive_Binding Transcription_Machinery Transcription Machinery Acetylated_Histones->Transcription_Machinery Recruits Oncogene_Expression Oncogene (e.g., c-Myc) Expression Transcription_Machinery->Oncogene_Expression Tumor_Growth Tumor Growth Oncogene_Expression->Tumor_Growth BET_Inhibitor 3-Oxabicyclo[3.1.0]hexane BET Inhibitor BET_Inhibitor->BET_Protein Competitively Binds Downregulation Downregulation of Oncogenes Competitive_Binding->Downregulation Anti_tumor_Effect Anti-tumor Effect Downregulation->Anti_tumor_Effect

Figure 3: Mechanism of BET inhibition by compounds containing the 3-oxabicyclo[3.1.0]hexane scaffold.

IV. Experimental Protocols: A Representative Synthetic Approach

The incorporation of the 3-oxabicyclo[3.1.0]hexane scaffold into a target molecule often involves standard organic synthesis techniques. Below is a generalized workflow for the synthesis of a derivative.

G start Start scaffold 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride start->scaffold coupling Coupling Reaction (e.g., Amide bond formation, Suzuki coupling) scaffold->coupling intermediate Intermediate with scaffold incorporated coupling->intermediate modification Further Functional Group Modification intermediate->modification final_product Final Biologically Active Compound modification->final_product purification Purification (e.g., Chromatography) final_product->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 4: Generalized synthetic workflow for incorporating the 3-oxabicyclo[3.1.0]hexane scaffold.

Step-by-Step Methodology (Illustrative Example):

  • Starting Material Preparation: Procure or synthesize this compound.

  • Coupling Reaction: In a suitable solvent, react the amine with an appropriate electrophile (e.g., an activated carboxylic acid for amide bond formation, or a boronic acid for a Suzuki coupling after conversion of the amine to a suitable derivative). The reaction conditions (temperature, catalyst, base) will depend on the specific transformation.

  • Work-up and Isolation: After the reaction is complete, perform an aqueous work-up to remove inorganic byproducts. Extract the desired product with an organic solvent.

  • Purification: Purify the crude product using techniques such as flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified compound using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

V. Conclusion and Future Perspectives

While this compound itself is primarily a building block, the 3-oxabicyclo[3.1.0]hexane scaffold is a key pharmacophore in the development of novel therapeutics. Its rigid, three-dimensional structure provides a unique platform for designing molecules with enhanced biological activity and improved physicochemical properties. The successful incorporation of this moiety into antiviral, antimicrobial, and anticancer compounds underscores its versatility and importance in modern drug discovery. Future research will likely focus on further exploring the chemical space around this scaffold to develop next-generation therapies with improved efficacy and safety profiles.

References

Sources

Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride for Drug Discovery Professionals

In the pursuit of novel therapeutics, medicinal chemists increasingly turn to conformationally restricted molecular scaffolds to achieve higher target affinity and selectivity. The 3-oxabicyclo[3.1.0]hexane framework stands out as a privileged structure. Its inherent rigidity and defined three-dimensional geometry allow for the precise spatial orientation of functional groups, minimizing off-target interactions and reducing the entropic penalty upon binding to a biological target. The introduction of a primary amine at the 6-position provides a versatile synthetic handle for constructing diverse chemical libraries. This guide offers a comprehensive technical overview of this compound, a key building block for the next generation of therapeutics.

PART 1: Compound Profile and The Criticality of Stereoisomerism

A significant challenge and opportunity with this scaffold lies in its stereochemistry. The relationship between the cyclopropane ring and the amine substituent gives rise to multiple isomers, each with a unique CAS number and potentially distinct biological activity. For drug development professionals, specifying the correct stereoisomer is paramount.

Compound Name / IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Description
This compound693248-55-4C₅H₁₀ClNO135.59General, stereochemistry not specified.[1][2]
trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride1048962-49-7C₅H₁₀ClNO135.59Specifies the trans relationship between the amine and the oxygen bridge. Also described as (1α,5α,6α).
(Meso-1R,5S,6r)-3-Oxabicyclo[3.1.0]Hexan-6-endo-Amine Hydrochloride1048962-49-7C₅H₁₀ClNO135.59This description from some suppliers for CAS 1048962-49-7 indicates an endo amine configuration.[3][4]

Note: The conflicting stereochemical descriptors for CAS 1048962-49-7 from different vendors underscore the importance of verifying the structure analytically upon receipt.

The choice between an endo or exo amine dictates the vector through which subsequent modifications will project from the core, profoundly influencing interactions within a target's binding pocket. This guide will focus on synthetic routes that can yield specific stereoisomers.

PART 2: Synthesis and Mechanistic Considerations

The construction of the 3-oxabicyclo[3.1.0]hexane core is a non-trivial synthetic challenge that requires precise stereochemical control. A common and effective strategy involves a tandem alkylation and lactonization approach starting from an appropriate chiral precursor, such as epichlorohydrin.

G A (R)-Epichlorohydrin + Diethyl Malonate B Tandem Alkylation & Lactonization A->B NaOEt C (-)-(1S,5R)-Ethyl 2-oxo-3- oxabicyclo[3.1.0]hexane- 1-carboxylate B->C D Carboxylate to Amine Conversion (e.g., Curtius Rearrangement) C->D 1. Saponification 2. DPPA, Heat 3. BnOH quench E 3-Oxabicyclo[3.1.0]hexan-6-amine (Free Base) D->E F Salt Formation (HCl in Ether) E->F G Final Product: 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride F->G

Figure 1. Synthetic workflow for enantiomerically pure 3-Oxabicyclo[3.1.0]hexan-6-amine HCl.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established synthetic transformations for this scaffold.[5][6]

  • Step 1: Formation of the Bicyclic Lactone. Sodium metal is carefully dissolved in absolute ethanol at 0°C to form sodium ethoxide. Diethyl malonate is then added. To this solution, (R)-(-)-Epichlorohydrin is added dropwise. The reaction mixture is refluxed for approximately 20 hours. This single step achieves a tandem alkylation followed by lactonization to form the core bicyclic structure, (−)-(1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate.[6]

  • Step 2: Saponification. The resulting ester is hydrolyzed to the corresponding carboxylic acid using a stoichiometric amount of sodium hydroxide in ethanol.

  • Step 3: Curtius Rearrangement for Amine Installation. The carboxylic acid is converted to the target amine. The acid is dissolved in dry toluene with triethylamine. Diphenylphosphoryl azide (DPPA) is added, and the mixture is heated to 80°C to form an acyl azide intermediate, which rearranges to an isocyanate. The isocyanate is then quenched with benzyl alcohol to form a stable Boc-protected amine.

  • Step 4: Deprotection. The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a Cbz group) to yield the free amine.

  • Step 5: Hydrochloride Salt Formation. The purified free amine is dissolved in a solvent like diethyl ether, and a solution of HCl in ether is added to precipitate the final this compound salt, which can be collected by filtration.

Expertise & Causality:

  • Why start with a chiral precursor? Using enantiomerically pure (R)- or (S)-epichlorohydrin is essential for establishing the absolute stereochemistry of the final product, which is critical for selective pharmacology.

  • Why use a Curtius Rearrangement? This reaction is known to proceed with retention of configuration, ensuring that the stereochemistry established in the bicyclic core is not scrambled during the installation of the amine group. It is a mild and reliable method for converting carboxylic acids to primary amines.[5]

PART 3: Applications in Antiviral Drug Discovery

The unique conformational properties of the 3-oxabicyclo[3.1.0]hexane scaffold make it an attractive component for antiviral agents. Its rigid structure can mimic the furanose ring of nucleosides, locking it into a specific conformation (e.g., North or South) that can enhance binding to viral polymerases or other enzymes.

A key documented application for this amine is as a crucial intermediate in the preparation of potent antiviral agents, specifically piperidinyl and piperazinyl pyrazolylpyridinylmethanone derivatives.[3][]

G cluster_0 Antiviral Drug Synthesis A 3-Oxabicyclo[3.1.0] hexan-6-amine HCl C Amide Coupling (e.g., HATU, EDCI) A->C B Pyrazolylpyridine Carboxylic Acid B->C D Final Antiviral Drug Candidate C->D

Figure 2. Role as a key intermediate in the synthesis of complex antiviral agents.

In this context, the amine serves as the nucleophile for an amide bond formation, connecting the rigid bicyclic scaffold to the broader pharmacophore responsible for target engagement. The specific stereochemistry of the amine dictates the trajectory of the rest of the molecule, directly impacting its ability to fit into the viral enzyme's active site.

PART 4: Quality Control & Analytical Characterization

Rigorous analytical validation is non-negotiable for any building block used in a drug development program. A self-validating system of orthogonal analytical techniques must be employed to confirm both the identity and purity of this compound.

Analytical TechniquePurposeExpected Outcome
¹H and ¹³C NMR Confirms the chemical structure, connectivity, and stereochemical relationships.A spectrum consistent with the bicyclic core, showing characteristic shifts for the cyclopropyl protons and the carbons adjacent to the ether oxygen. The integration should match the number of protons in the molecule.
Mass Spectrometry (MS) Confirms the molecular weight of the free base.An [M+H]⁺ ion peak corresponding to the mass of the free amine (C₅H₉NO), which is 100.0756 m/z.
HPLC/UPLC Determines purity and quantifies impurities.A single major peak with purity >97% is typically required.
Titration Quantifies the hydrochloride salt content.Confirms the 1:1 stoichiometry of the amine and HCl.[8]

Trustworthiness: A Self-Validating HPLC Purity Protocol

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) provides excellent resolving power for polar amines.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes. This ensures elution of both polar starting materials and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm, where the amide bonds of potential impurities would absorb, but the target molecule itself lacks a strong chromophore.

  • System Validation: The protocol's trustworthiness is ensured by running a blank (injection of mobile phase) to establish a baseline and a system suitability standard (e.g., a compound of known purity) to verify column performance and reproducibility before sample analysis.

Conclusion

This compound is more than a simple building block; it is a strategic tool for medicinal chemists. Its rigid, three-dimensional architecture provides a robust platform for designing highly specific and potent drug candidates, particularly in the antiviral space. A thorough understanding of its stereochemistry, coupled with precise synthetic control and rigorous analytical characterization, is essential to fully unlock its potential in accelerating the journey from discovery to clinical application.

References

  • Cho, J. H., et al. (2011). Synthesis of conformationally North-locked pyrimidine nucleosides built on an oxa-bicyclo[3.1.0]hexane scaffold. Bioorganic & medicinal chemistry letters, 21(11), 3343–3346. [Link]

  • Kim, C. U., et al. (2007). Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. Bioorganic & medicinal chemistry, 15(2), 1035–1043. [Link]

Sources

A Technical Guide to 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformational Rigidity in Drug Design

In the intricate dance of molecular recognition, the shape and conformational flexibility of a small molecule are paramount. Flexible molecules expend a significant amount of entropic energy to adopt the specific conformation required for binding to a biological target. By contrast, conformationally rigid scaffolds, such as the bicyclic system of 3-oxabicyclo[3.1.0]hexan-6-amine, pre-organize key functional groups in a defined three-dimensional space. This inherent rigidity can lead to enhanced binding affinity, improved selectivity, and more predictable structure-activity relationships (SAR), making such scaffolds highly valuable in modern drug discovery.[1][2][3][4]

This guide provides an in-depth technical overview of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a key heterocyclic building block. We will explore its synthesis, chemical properties, and its strategic application in the development of next-generation therapeutics, with a particular focus on its role in the synthesis of potent Bromodomain and Extra-Terminal domain (BET) protein inhibitors.

Physicochemical Properties and Specifications

This compound is a white to off-white solid. Its compact and rigid structure is defined by a fused cyclopropane and tetrahydrofuran ring system.

PropertyValueReference
CAS Number 693248-55-4 (racemic), 1048962-49-7 (trans-isomer)[5][6]
Molecular Formula C₅H₁₀ClNO[7]
Molecular Weight 135.59 g/mol [7]
Appearance White SolidN/A
Storage Conditions 2-8°C, under inert gas[8]
Canonical SMILES C1C2C(C2N)CO1.ClN/A
InChIKey JCFIYVURKHIYFF-UHFFFAOYSA-NN/A

Synthesis Pathway: The Curtius Rearrangement

The synthesis of this compound is achieved from its corresponding carboxylic acid precursor, 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. The key transformation is the Curtius rearrangement, a versatile and reliable method for converting carboxylic acids into primary amines with retention of configuration.[1][9]

The causality behind choosing the Curtius rearrangement lies in its mild conditions and tolerance of various functional groups. The reaction proceeds through an acyl azide intermediate, which then thermally or photochemically rearranges to an isocyanate, losing a molecule of nitrogen gas. This isocyanate is then hydrolyzed to the amine. The process is known for its high yields and stereochemical fidelity, which is crucial when dealing with chiral, rigid scaffolds.[1][9]

G cluster_synthesis Synthesis Workflow Carboxylic_Acid 3-Oxabicyclo[3.1.0]hexane- 6-carboxylic Acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide DPPA, Et3N Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (Toluene) - N2 Carbamic_Acid Unstable Carbamic Acid Isocyanate->Carbamic_Acid Acidic Hydrolysis (H3O+) Free_Amine 3-Oxabicyclo[3.1.0]hexan-6-amine Carbamic_Acid->Free_Amine Spontaneous Decarboxylation (-CO2) HCl_Salt 3-Oxabicyclo[3.1.0]hexan-6-amine HCl Free_Amine->HCl_Salt HCl in Ether

Caption: Generalized workflow for the synthesis of the target amine via Curtius rearrangement.

Experimental Protocol (Generalized)

The following protocol is a representative, self-validating system adapted from the synthesis of structurally similar bicyclic amines.[1] Researchers should optimize conditions for their specific setup.

Step 1: Acyl Azide Formation

  • Dissolve 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0°C under an inert atmosphere (e.g., Argon).

  • Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.3 eq).

  • Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by TLC for the consumption of the starting carboxylic acid.

Step 2: Isocyanate Formation via Curtius Rearrangement

  • Heat the reaction mixture to 80-90°C. The formation of the isocyanate is accompanied by the evolution of nitrogen gas.

  • Maintain this temperature for 2-3 hours until the acyl azide is fully converted.

Step 3: Hydrolysis and Salt Formation

  • Cool the reaction mixture to 0°C.

  • Carefully add aqueous hydrochloric acid (e.g., 2M HCl) to quench the reaction and hydrolyze the isocyanate.

  • Stir vigorously as the carbamic acid intermediate forms and subsequently decarboxylates.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to yield the crude hydrochloride salt.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound.

Application in Drug Discovery: A Scaffold for BET Inhibitors

A significant application of this building block is in the synthesis of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[10][11][12]

The BET Signaling Pathway: A Primer

BET proteins are epigenetic "readers" that play a critical role in regulating gene transcription.[10] They possess two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails. This binding event serves as a scaffold to recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. This ultimately leads to the phosphorylation of RNA Polymerase II and transcriptional activation.[4]

G cluster_pathway BET Protein Signaling Pathway Histone Acetylated Histones (on Chromatin) BET BET Protein (e.g., BRD4) Histone->BET Binds via Bromodomains PTEFb P-TEFb Complex BET->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates & Activates Transcription Gene Transcription (Oncogenes, Inflammatory Genes) RNAPII->Transcription Initiates

Caption: Simplified diagram of the BET protein-mediated transcription activation pathway.

Dysregulation of BET protein activity is implicated in numerous diseases, particularly cancer and inflammatory conditions, due to their role in controlling the expression of key oncogenes like c-MYC and pro-inflammatory cytokines.[10] Therefore, inhibiting the interaction between BET bromodomains and acetylated histones is a promising therapeutic strategy.

Role of the 3-Oxabicyclo[3.1.0]hexane Scaffold

Small molecule BET inhibitors are designed to mimic the acetylated lysine residue and occupy the binding pocket of the bromodomains. The this compound serves as a rigid, three-dimensional scaffold onto which other pharmacophoric elements can be attached.

The advantages of this specific scaffold include:

  • Vectorial Projection: The amine functionality is projected from the bicyclic core at a well-defined angle, allowing for precise orientation of substituents towards key interacting residues in the BET binding pocket.

  • Reduced Rotatable Bonds: The rigidity of the scaffold minimizes the number of rotatable bonds in the final inhibitor molecule, reducing the entropic penalty upon binding.[4]

  • Improved Physicochemical Properties: The inclusion of the ether oxygen and the compact structure can help modulate properties like solubility and metabolic stability.

  • Novelty and IP Space: Such unique scaffolds allow for the exploration of novel chemical space, providing opportunities for developing proprietary drug candidates.[10][11]

Synthetic Workflow: Incorporation into a BET Inhibitor

The primary amine of 3-Oxabicyclo[3.1.0]hexan-6-amine serves as a key nucleophilic handle for coupling with a carboxylic acid-bearing core structure of a potential BET inhibitor. This is typically achieved via standard amide bond formation protocols.

G cluster_coupling Amide Coupling Workflow Amine 3-Oxabicyclo[3.1.0]hexan- 6-amine Hydrochloride Coupling Amide Coupling (e.g., HATU, DIPEA) Amine->Coupling Acid Carboxylic Acid-bearing Core Structure (R-COOH) Acid->Coupling Product Final BET Inhibitor (R-CO-NH-Scaffold) Coupling->Product

Caption: Workflow for incorporating the amine into a target molecule via amide coupling.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its conformationally restricted framework provides a robust platform for designing potent and selective modulators of challenging biological targets. The successful incorporation of this scaffold into clinical candidates for BET inhibition underscores its value. As drug discovery continues to move towards molecules with greater three-dimensional complexity, the demand for novel, rigid building blocks like this compound will undoubtedly continue to grow, paving the way for the discovery of new and effective therapeutics.

References

  • Pandit, N., Yoo, M., Park, T. H., Kim, J., Kim, S. M., Lee, K. M., Kim, Y., Bong, S. M., Lee, B. I., Jung, K.-Y., & Park, C. H. (2022). Discovery of BET specific bromodomain inhibitors with a novel scaffold. Bioorganic & Medicinal Chemistry, 72, 116967. [Link]

  • Alibés, R., Figueredo, M., et al. (2011). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. National Institutes of Health. [Link]

  • Ashton, W. T., et al. (2011). Design, synthesis and structure-activity relationship of novel [3.3.1] bicyclic sulfonamide-pyrazoles as potent γ-secretase inhibitors. PubMed. [Link]

  • Rodriguez, J. B., et al. (2006). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. ResearchGate. [Link]

  • Shuto, S., et al. (2012). Stereochemical Diversity-Oriented Conformational Restriction Strategy. Development of Potent Histamine H3 and/or H4 Receptor Antagonists with an Imidazolylcyclopropane Structure. ACS Publications. [Link]

  • Shuto, S., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. MDPI. [Link]

  • Pandit, N., et al. (2022). Discovery of BET specific bromodomain inhibitors with a novel scaffold. PubMed. [Link]

  • Beilstein Journals. (n.d.). Reusable and highly enantioselective water-soluble Ru(II)- Amm-Pheox catalyst for intramolecular. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • ResearchGate. (2021). Discovery and Preclinical Pharmacology of an Oral Bromodomain and Extra-Terminal (BET) Inhibitor Using Scaffold-Hopping and Structure-Guided Drug Design. [Link]

  • Mol-Instincts. (n.d.). (1R,5S)-3-OXABICYCLO[3.1.0]HEXAN-6-AMINE HYDROCHLORIDE. [Link]

  • Gellerman, G., et al. (2021). Discovery and Preclinical Pharmacology of an Oral Bromodomain and Extra-Terminal (BET) Inhibitor Using Scaffold-Hopping and Structure-Guided Drug Design. PubMed. [Link]

  • CONICET. (2006). Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surroga. [Link]

  • ResearchGate. (2018). Synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (6). [Link]

  • Smart Chem. (n.d.). (1α,5α,6α)-3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

  • Hindawi. (2015). An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination. [Link]

  • Digital Commons @ University of Nebraska - Lincoln. (2020). Cobalt(II)-Catalyzed Atom/Group Transfer Reactions. [Link]

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The Strategic Role of 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Conformational Constraint in Medicinal Chemistry

In the intricate dance of drug design, the shape and rigidity of a molecule are paramount. The ability to lock a molecule into a specific three-dimensional orientation, a concept known as conformational constraint, can dramatically enhance its binding affinity and selectivity for a biological target. This principle is the cornerstone of the strategic importance of scaffolds like 3-oxabicyclo[3.1.0]hexane. This technical guide delves into the synthesis, properties, and applications of a key derivative of this scaffold, 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a building block that has proven its utility in the development of novel antiviral and antibacterial agents.

The 3-oxabicyclo[3.1.0]hexane framework offers a rigid, bicyclic structure that mimics the puckering of five-membered rings found in many biological molecules, such as nucleosides.[1] This inherent rigidity reduces the entropic penalty upon binding to a target protein, often leading to improved potency. Furthermore, the defined stereochemistry of this scaffold allows for precise spatial positioning of functional groups, a critical factor in optimizing interactions within a binding pocket.

Synthesis and Physicochemical Properties: A Pathway to a Privileged Scaffold

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While a definitive, publicly available, step-by-step protocol is not consolidated in a single source, a plausible and chemically sound synthetic route can be constructed from available literature on analogous systems. The key steps involve the formation of the bicyclic core, introduction of the amine functionality, and subsequent salt formation.

A likely synthetic pathway commences with the formation of the precursor, 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. This can be followed by a Curtius rearrangement to install the amine group. The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids to primary amines with the loss of one carbon atom.[2][3] The use of diphenylphosphoryl azide (DPPA) is a common and effective way to generate the acyl azide intermediate required for this rearrangement.[4][5]

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="2,5-Dihydrofuran"]; Intermediate1 [label="3-Oxabicyclo[3.1.0]hexane-\n6-carboxylic acid"]; Intermediate2 [label="Acyl Azide Intermediate"]; Intermediate3 [label="Isocyanate Intermediate"]; Product [label="3-Oxabicyclo[3.1.0]hexan-\n6-amine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="3-Oxabicyclo[3.1.0]hexan-\n6-amine hydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label="[Several Steps]"]; Intermediate1 -> Intermediate2 [label="Diphenylphosphoryl azide (DPPA),\nTriethylamine"]; Intermediate2 -> Intermediate3 [label="Heat (Thermal Rearrangement)"]; Intermediate3 -> Product [label="Hydrolysis"]; Product -> Final_Product [label="HCl"]; } Caption: Plausible synthetic pathway to this compound.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₀ClNO[6]
Molecular Weight135.59 g/mol [6]
AppearanceWhite to off-white solid[7]
Storage2-8°C, stored in inert gas
SMILESCl.N[C@H]1[C@H]2COC[C@H]12[6]

Characterization Data:

  • ¹H NMR: Expected signals would include characteristic peaks for the cyclopropyl protons, the methylene protons of the tetrahydrofuran ring, and the methine proton attached to the amine group. The integration and splitting patterns would be crucial for confirming the structure and stereochemistry.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the cyclopropyl carbons, the methylene carbons of the ether ring, and the carbon bearing the amino group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 99.13) and potentially fragments resulting from the loss of the amino group or cleavage of the bicyclic ring system.[8]

Applications in Drug Discovery: A Building Block for Potent Therapeutics

The true value of this compound lies in its application as a key intermediate in the synthesis of complex, biologically active molecules. Its rigid scaffold has been successfully incorporated into at least two major classes of therapeutic agents: antiviral drugs and oxazolidinone antibiotics.

Antiviral Agents: Targeting Viral Replication

This compound is a documented intermediate in the preparation of piperidinyl and piperazinyl pyrazolylpyridinylmethanone derivatives, which have shown promise as antiviral agents.[9] These compounds often target viral enzymes essential for replication, such as RNA-dependent RNA polymerase. The constrained bicyclic amine provides a well-defined anchor point for building out the rest of the molecule to achieve optimal interactions with the viral target. The pyrazole moiety is a common feature in many antiviral compounds and is known to participate in key binding interactions.[10]

dot graph "Antiviral_Application" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Building_Block [label="3-Oxabicyclo[3.1.0]hexan-\n6-amine hydrochloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Multi-step Synthesis"]; Final_Compound [label="Pyrazolylpyridinylmethanone\nDerivative"]; Target [label="Viral RNA Polymerase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effect [label="Inhibition of Viral Replication", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Building_Block -> Synthesis; Synthesis -> Final_Compound; Final_Compound -> Target [label="Binds to"]; Target -> Effect [label="Leads to"]; } Caption: Role of the scaffold in the synthesis of antiviral agents.

Oxazolidinone Antibiotics: Combating Bacterial Resistance

The oxazolidinone class of antibiotics, which includes the clinically important drug linezolid, are crucial in the fight against multi-drug-resistant Gram-positive bacteria.[11] A key strategy for developing next-generation oxazolidinones with improved potency and spectrum is the introduction of conformationally constrained scaffolds. Patents have disclosed the incorporation of the 3-oxabicyclo[3.1.0]hexane moiety into novel oxazolidinone antibiotics.[7] This rigid fragment replaces more flexible components of earlier generation drugs, aiming to enhance binding to the bacterial ribosome, the target of this antibiotic class. The structure-activity relationship (SAR) studies of these compounds are an active area of research, with the bicyclic scaffold playing a critical role in defining the overall shape and vectoral projection of substituents.[12][13]

Experimental Protocols: A Guide for the Bench Scientist

Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine from 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (Illustrative Protocol)

This protocol is based on the well-established Curtius rearrangement and is provided as an illustrative example. Researchers should optimize conditions for their specific setup.

Materials:

  • 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Benzyl alcohol (for trapping the isocyanate)

  • Hydrochloric acid (for salt formation)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acyl Azide Formation: To a solution of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid in anhydrous toluene, add triethylamine (1.2 equivalents). Cool the mixture to 0°C and add diphenylphosphoryl azide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Curtius Rearrangement: Heat the reaction mixture to 80-100°C. The acyl azide will rearrange to the corresponding isocyanate. The progress of the rearrangement can be monitored by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

  • Trapping of the Isocyanate: Once the rearrangement is complete, cool the reaction mixture and add benzyl alcohol (1.5 equivalents) to trap the isocyanate as a stable benzyl carbamate. Stir the reaction at room temperature or with gentle heating until the isocyanate is fully consumed (monitor by TLC or IR).

  • Deprotection and Amine Formation: The benzyl carbamate can be deprotected under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the free amine.

  • Hydrochloride Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, methanol) and add a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This is a general protocol for assessing the antiviral activity of compounds.

Principle:

This assay measures the ability of a compound to protect a host cell line from the virus-induced cell death, known as the cytopathic effect (CPE).

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Test compound (e.g., pyrazolylpyridinylmethanone derivative)

  • Positive control antiviral drug

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Addition: Prepare serial dilutions of the test compound and the positive control. Add the compounds to the cell plates in triplicate. Include wells with cells only (no virus, no compound) and cells with virus only (no compound) as controls.

  • Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that will cause significant CPE within 2-4 days.

  • Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the virus and cell line.

  • Assessment of CPE and Cell Viability: At the end of the incubation period, visually assess the CPE under a microscope. Quantify cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral CPE by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀, with a higher SI indicating a more promising antiviral candidate.

Conclusion and Future Outlook

This compound represents a valuable and strategically important building block in modern medicinal chemistry. Its conformationally rigid scaffold provides a robust platform for the design of potent and selective inhibitors of various biological targets. The successful incorporation of this moiety into antiviral and antibacterial drug candidates underscores its utility. As our understanding of structure-activity relationships continues to evolve, we can anticipate that this and related bicyclic scaffolds will play an increasingly important role in the development of the next generation of therapeutics to address unmet medical needs. Further exploration of novel synthetic routes to this and other stereoisomers of the 3-oxabicyclo[3.1.0]hexane system will undoubtedly open up new avenues for drug discovery.

References

The Strategic Blueprint of a Constrained Scaffold: A Technical Guide to 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a pivotal building block in modern medicinal chemistry. We will dissect its fundamental properties, synthesis, and strategic applications, offering a comprehensive resource for researchers, scientists, and professionals engaged in the intricate process of drug development. The unique conformational rigidity of this scaffold presents a compelling tool for enhancing potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents.

Introduction: The Power of Conformational Constraint

In the quest for novel therapeutics, the ability to precisely control the three-dimensional arrangement of a molecule is paramount. This compound emerges as a superior scaffold in this regard. Its fused cyclopropane and tetrahydrofuran ring system locks the molecule into a defined conformation, minimizing the entropic penalty upon binding to a biological target. This inherent rigidity is a key strategic advantage in drug design, often leading to a significant increase in binding affinity and selectivity.

This guide will navigate the essential technical aspects of this compound, from its synthesis to its incorporation into advanced pharmaceutical candidates. We will delve into the causality behind experimental choices and provide a framework for its effective utilization in research and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's intrinsic properties is the bedrock of its successful application. Here, we summarize the key physicochemical characteristics of this compound.

PropertyValueSource
CAS Number 693248-55-4[1]
Molecular Formula C₅H₁₀ClNO[1]
Molecular Weight 135.59 g/mol [2]
Appearance White solid (typical)N/A
Storage 2-8°C, stored in inert gas[3]
Predicted XlogP -0.7[4]
InChIKey JCFIYVURKHIYFF-UHFFFAOYSA-N[1]
SMILES C1C2C(C2N)CO1.Cl[1]

Stereoisomerism: It is crucial to recognize that 3-Oxabicyclo[3.1.0]hexan-6-amine can exist as multiple stereoisomers, including endo and exo forms, which can significantly impact biological activity. The specific stereochemistry should always be carefully considered and controlled during synthesis and application. For instance, the trans isomer has the CAS number 1048962-49-7[5].

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the bicyclic framework and the position of the amine group. For a related silyl-protected derivative, key ¹H NMR signals include multiplets for the bridgehead protons around δ 2.85–2.95 ppm and the proton attached to the amine-bearing carbon at approximately δ 3.65–3.70 ppm[6].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula. Predicted mass-to-charge ratios for the free amine (C₅H₉NO) are [M+H]⁺ at m/z 100.07569 and [M+Na]⁺ at m/z 122.05763[4].

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For instance, a related silyl ether derivative shows a characteristic TBDMS-O stretch around 1250 cm⁻¹[6]. For the title compound, characteristic N-H stretches and bends would be expected.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that leverages classic organic reactions. The most logical and referenced approach involves the formation of the bicyclic core followed by the introduction of the amine functionality.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The primary amine can be installed via a Curtius rearrangement of the corresponding carboxylic acid, which in turn can be synthesized from commercially available starting materials.

G 3-Oxabicyclo[3.1.0]hexan-6-amine HCl 3-Oxabicyclo[3.1.0]hexan-6-amine HCl 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid 3-Oxabicyclo[3.1.0]hexan-6-amine HCl->3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid  Curtius  Rearrangement endo-3-Oxabicyclo[3.1.0]hexane-2,4-dione endo-3-Oxabicyclo[3.1.0]hexane-2,4-dione 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid->endo-3-Oxabicyclo[3.1.0]hexane-2,4-dione  Reduction Furan Furan endo-3-Oxabicyclo[3.1.0]hexane-2,4-dione->Furan  Diels-Alder Maleic Anhydride Maleic Anhydride endo-3-Oxabicyclo[3.1.0]hexane-2,4-dione->Maleic Anhydride

Caption: Retrosynthetic pathway for 3-Oxabicyclo[3.1.0]hexan-6-amine HCl.

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a synthesized procedure based on established chemical transformations for analogous systems.

Step 1: Synthesis of endo-3-Oxabicyclo[3.1.0]hexane-2,4-dione

This step involves a classic Diels-Alder reaction between furan and maleic anhydride to form the bicyclic core.

  • To a solution of maleic anhydride in a suitable solvent (e.g., diethyl ether or dichloromethane), add an equimolar amount of furan at room temperature.

  • Stir the reaction mixture for several hours until the product precipitates.

  • Collect the solid product by filtration and wash with cold solvent.

  • The resulting exo-adduct can be isomerized to the more stable endo-adduct by heating.

Step 2: Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

The anhydride is then reduced to the corresponding carboxylic acid.

  • The endo-anhydride from Step 1 is subjected to a reduction reaction. A variety of reducing agents can be employed, such as sodium borohydride, followed by an acidic workup to yield the carboxylic acid. The specific conditions will influence the stereochemical outcome.

Step 3: Synthesis of this compound via Curtius Rearrangement

This is a key transformation to introduce the amine functionality. The Curtius rearrangement proceeds through an isocyanate intermediate which is then hydrolyzed.

  • Activate the carboxylic acid from Step 2. This can be achieved by converting it to an acid chloride (using, for example, thionyl chloride or oxalyl chloride) or an activated ester.

  • Treat the activated carboxylic acid with an azide source, such as sodium azide or diphenylphosphoryl azide (DPPA), to form an acyl azide.

  • Upon heating in an inert solvent (e.g., toluene or dioxane), the acyl azide undergoes rearrangement to form an isocyanate.

  • The isocyanate is then hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the desired this compound salt. The hydrochloride salt is often preferred for its improved stability and handling properties.

Self-Validation and Causality: The choice of the Curtius rearrangement is deliberate. It is a reliable method for the conversion of carboxylic acids to primary amines with retention of configuration at the migrating carbon, which is critical for maintaining the desired stereochemistry of the bicyclic scaffold[7]. The formation of the hydrochloride salt in the final step not only provides a stable, crystalline product but also protects the amine during storage.

Applications in Drug Discovery and Medicinal Chemistry

The rigid 3-oxabicyclo[3.1.0]hexane scaffold is a valuable asset in the medicinal chemist's toolbox for the design of potent and selective ligands for various biological targets.

A Scaffold for Conformational Restriction

The primary utility of this building block is to serve as a conformationally restricted mimetic of more flexible moieties, such as tetrahydrofuran rings in nucleosides or other cyclic systems in neurotransmitter analogs. This pre-organization into a bioactive conformation can lead to:

  • Enhanced Potency: By reducing the entropic cost of binding.

  • Improved Selectivity: The rigid structure can be tailored to fit a specific receptor subtype, minimizing off-target effects.

G cluster_0 Drug Design Principles Flexible Ligand Flexible Ligand Bioactive Conformation Bioactive Conformation Flexible Ligand->Bioactive Conformation High entropic penalty Rigid Scaffold Rigid Scaffold Rigid Scaffold->Bioactive Conformation Low entropic penalty Receptor Binding Receptor Binding Bioactive Conformation->Receptor Binding

Caption: The advantage of a rigid scaffold in reducing the entropic penalty of receptor binding.

Case Studies in Drug Development

The versatility of the 3-oxabicyclo[3.1.0]hexane motif is evident in its incorporation into a range of therapeutic candidates.

  • Antiviral Agents: This scaffold has been used as a key intermediate in the preparation of antiviral agents, particularly those targeting viral polymerases or proteases[8]. Its rigid structure can mimic the sugar moiety of nucleosides, leading to potent inhibition of viral replication.

  • Antibiotics: Derivatives of this amine have been incorporated into novel oxazolidinone antibiotics, which are effective against multi-resistant bacteria[9]. The bicyclic system can confer favorable pharmacokinetic properties and enhance target engagement.

  • Central Nervous System (CNS) Disorders: The bicyclo[3.1.0]hexane core is a feature in modulators of metabotropic glutamate receptors (mGluRs), which are promising targets for treating anxiety and addiction. The rigid structure is thought to mimic the conformation of glutamate, leading to selective receptor activation.

  • Opioid Receptor Ligands: The related 3-azabicyclo[3.1.0]hexane core has been instrumental in the design of potent and selective µ-opioid receptor ligands for the treatment of conditions like pruritus[10]. This highlights the broader utility of the bicyclo[3.1.0]hexane system in modulating G-protein coupled receptors.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool for the rational design of next-generation therapeutics. Its inherent conformational rigidity provides a powerful handle for medicinal chemists to enhance the potency, selectivity, and drug-like properties of their compounds. As our understanding of receptor biology and structure-based drug design continues to evolve, the demand for such well-defined and rigid scaffolds is only set to increase. Future research will likely focus on the development of novel, more efficient, and stereoselective synthetic routes to this and related bicyclic systems, further expanding their accessibility and application in the pursuit of innovative medicines.

References

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  • US20070203187A1 - Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereof - Google P
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  • trans-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - [X13542] - Synthonix. (URL: [Link])

  • Synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (6). - ResearchGate. (URL: [Link])

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC - NIH. (URL: [Link])

  • 3-OXABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID | CAS 693248-53-2. (URL: [Link])

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed. (URL: [Link])

  • 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | C6H8O3 | CID 12204422 - PubChem. (URL: [Link])

  • Asymmetric Synthesis of Enantiomerically Pure Bicifadine Analogues - CORE. (URL: [Link])

  • Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system - CONICET. (URL: [Link])

  • Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids - NIH. (URL: [Link])

  • Reusable and highly enantioselective water-soluble Ru(II)- Amm-Pheox catalyst for intramolecular - Beilstein Journals. (URL: [Link])

  • 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - [X43312] - Synthonix. (URL: [Link])

  • Meso-(1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride | Chemsrc. (URL: [Link])

Sources

Methodological & Application

Application Note: The Strategic Incorporation of 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride in the Synthesis of Advanced Antiviral Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of Constrained Bicyclic Scaffolds in Antiviral Drug Design

The evolution of antiviral therapeutics has been marked by a sophisticated journey into the molecular architecture of viral proteins. A key strategy in modern drug design is the inhibition of viral proteases, enzymes crucial for the viral life cycle. The efficacy of protease inhibitors is profoundly influenced by their three-dimensional structure and their ability to conform to the intricate topography of the enzyme's active site. Within this context, conformationally constrained scaffolds have emerged as a cornerstone for developing potent and specific inhibitors. 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a strained bicyclic amine, represents a pivotal building block in the synthesis of a new generation of antiviral agents. Its rigid structure serves to pre-organize the inhibitor's conformation, minimizing the entropic penalty upon binding to the target protease and thereby enhancing binding affinity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of advanced antiviral compounds, with a particular focus on its application as a critical intermediate.

The rationale for employing bicyclic structures like 3-Oxabicyclo[3.1.0]hexan-6-amine lies in their ability to mimic the transition state of peptide cleavage with high fidelity.[1] This structural rigidity is particularly advantageous in the design of inhibitors for proteases with shallow and solvent-exposed active sites, such as the Hepatitis C Virus (HCV) NS3/4A protease.[2] By locking a portion of the molecule into a defined bioactive conformation, these scaffolds can lead to improved potency, selectivity, and pharmacokinetic properties.[3] Furthermore, the unique stereochemistry of the bicyclic system allows for precise orientation of substituents to maximize interactions with the enzyme's subpockets.

The Role of 3-Oxabicyclo[3.1.0]hexan-6-amine as a P2 Moiety in Protease Inhibitors

In the context of peptidomimetic protease inhibitors, the various amino acid residues of a substrate are designated as P1, P2, P3, etc., extending from the cleavage site. The corresponding binding pockets on the protease are termed S1, S2, S3, and so on. The 3-oxabicyclo[3.1.0]hexane scaffold has proven to be an exceptional P2 ligand, a component that interacts with the S2 subsite of the protease.[4] The constrained nature of this bicyclic system offers significant advantages over more flexible acyclic P2 elements, including enhanced metabolic stability and the potential for novel interactions within the S2 pocket.[5]

The incorporation of this bicyclic amine into a larger molecule, such as a protease inhibitor, is typically achieved through amide bond formation. The primary amine of this compound serves as a nucleophile, reacting with an activated carboxylic acid or an acyl chloride of the adjacent P3 fragment of the inhibitor. This reaction is a critical step in the convergent synthesis of many advanced antiviral drugs.

Experimental Protocol: Synthesis of a Bicyclic Proline-Containing Intermediate for Antiviral Agents

This protocol details a representative synthetic sequence for the incorporation of a bicyclic proline analog, derived from a related bicyclic amine, into a precursor for a protease inhibitor. While the direct synthesis of a commercially available drug is a complex, multi-step process, this protocol illustrates the key amide coupling reaction that is central to the use of this compound and its analogs.

Objective: To perform an amide coupling reaction between a protected amino acid (representing the P3 fragment) and a bicyclic amine (representing the P2 fragment) to form a key dipeptide intermediate.

Materials:

  • (1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

  • N-Boc-L-tert-leucine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Round-bottom flasks

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-tert-leucine (1.0 eq). Dissolve the protected amino acid in anhydrous DMF.

  • Activation of Carboxylic Acid: To the solution from step 1, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by TLC. Causality: HATU is a highly efficient coupling reagent that minimizes racemization, and DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

  • Addition of the Bicyclic Amine: In a separate flask, dissolve (1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.05 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to this solution to liberate the free amine.

  • Coupling Reaction: Slowly add the solution of the free bicyclic amine from step 3 to the activated ester solution from step 2. Let the reaction stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. Causality: The bicarbonate wash removes any unreacted acidic starting material and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-protected dipeptide intermediate.

Data Presentation:

Reactant/Product Molecular Weight ( g/mol ) Equivalents Expected Yield (%) Purity (by HPLC)
N-Boc-L-tert-leucine231.311.0->98%
(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride135.591.05->97%
HATU380.231.1->99%
DIPEA129.243.6->99%
Coupled Product--75-85>95%

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_process Work-up & Purification P3 N-Boc-L-tert-leucine (P3 Fragment) Activation Carboxylic Acid Activation (HATU, DIPEA in DMF) P3->Activation P2 (1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-amine HCl (P2 Fragment) Coupling Nucleophilic Attack by Bicyclic Amine P2->Coupling Activation->Coupling Activated Ester Workup Aqueous Work-up & Extraction Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Product N-Boc-Protected Dipeptide Intermediate Purification->Product

Sources

Application Notes and Protocols for 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is a conformationally constrained bicyclic amine that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the synthesis of complex molecules with specific spatial arrangements, which can be critical for achieving high-affinity and selective interactions with biological targets. This guide provides detailed application notes and experimental protocols for the utilization of this versatile chemical intermediate, with a focus on reactions that leverage its primary amine functionality for the construction of novel molecular entities. The protocols herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 693248-55-4[1]
Molecular Formula C₅H₁₀ClNO[1]
Molecular Weight 135.59 g/mol [1][2]
Appearance White to off-white solidInferred from general chemical properties
Solubility Soluble in water and polar organic solvents such as methanol and DMSO.Inferred from structure
Storage Store at 2-8°C in a dry, well-ventilated place.General laboratory best practices

Core Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of a variety of bioactive molecules. It has been incorporated into novel compounds targeting a range of therapeutic areas:

  • Antiviral Agents: The bicyclic scaffold can be found in intermediates for the preparation of piperidinyl and piperazinyl pyrazolylpyridinylmethanone antiviral agents.[3][]

  • Antibacterial Agents: This amine has been utilized in the synthesis of novel oxazolidinone antibiotics, which are effective against multi-resistant bacteria.[5][6]

The following sections provide detailed protocols for two common and highly useful transformations of this compound: N-Boc protection and sulfonamide formation.

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Oxabicyclo[3.1.0]hexan-6-amine

Introduction and Rationale: The protection of the primary amine of 3-Oxabicyclo[3.1.0]hexan-6-amine with a tert-butyloxycarbonyl (Boc) group is a crucial first step in many multi-step synthetic sequences. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group. This protocol describes a standard procedure for the N-Boc protection of the title compound.

Workflow Diagram:

Boc_Protection_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Amine 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride Stir Stirring at 0°C to RT Amine->Stir Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Stir Base Triethylamine (TEA) or DIPEA Base->Stir Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) Solvent->Stir Time 2-12 hours Stir->Time Wash Aqueous Wash (e.g., sat. NaHCO₃, brine) Time->Wash Dry Drying over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentration in vacuo Dry->Concentrate Purify Column Chromatography (Silica gel) Concentrate->Purify Product N-Boc-3-Oxabicyclo[3.1.0]hexan-6-amine Purify->Product

Caption: Workflow for the N-Boc protection of 3-Oxabicyclo[3.1.0]hexan-6-amine.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the amine salt in anhydrous DCM or THF (approximately 0.1-0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) or DIPEA (2.2 eq) dropwise to the stirred solution to neutralize the hydrochloride salt and provide a basic medium for the reaction.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by the addition of water or saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected product.

Self-Validation: The successful synthesis of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the primary amine protons and the appearance of the characteristic Boc group protons (a singlet at ~1.4 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

Protocol 2: Sulfonamide Formation via Reaction with a Sulfonyl Chloride

Introduction and Rationale: The formation of a sulfonamide linkage is a widely employed strategy in medicinal chemistry to generate compounds with a diverse range of biological activities. The primary amine of 3-Oxabicyclo[3.1.0]hexan-6-amine readily reacts with sulfonyl chlorides in the presence of a base to form the corresponding sulfonamide. This protocol provides a general procedure for this transformation.

Workflow Diagram:

Sulfonamide_Formation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Amine 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride Stir Stirring at 0°C to RT Amine->Stir SulfonylChloride Ar-SO₂Cl or R-SO₂Cl SulfonylChloride->Stir Base Pyridine or TEA Base->Stir Solvent Dichloromethane (DCM) Solvent->Stir Time 4-16 hours Stir->Time Wash Aqueous Wash (e.g., 1M HCl, sat. NaHCO₃, brine) Time->Wash Dry Drying over Na₂SO₄ Wash->Dry Concentrate Concentration in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product N-(3-Oxabicyclo[3.1.0]hexan-6-yl)sulfonamide Purify->Product

Caption: Workflow for the synthesis of sulfonamides from 3-Oxabicyclo[3.1.0]hexan-6-amine.

Materials:

  • This compound

  • An appropriate aryl or alkyl sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography or appropriate solvents for recrystallization

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add pyridine (3.0 eq) or triethylamine (3.0 eq) to the suspension. The pyridine or TEA acts as both a base to neutralize the hydrochloride and a scavenger for the HCl generated during the reaction.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C. Add the sulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Self-Validation: The formation of the sulfonamide can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, a downfield shift of the proton alpha to the nitrogen is expected, and the appearance of signals corresponding to the sulfonyl group moiety will be observed. IR spectroscopy will show characteristic S=O stretching bands.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules. The protocols provided in this guide for N-Boc protection and sulfonamide formation represent fundamental transformations that unlock the potential of this scaffold for a wide range of applications in drug discovery and development. By understanding the principles behind these reactions and adhering to the detailed procedures, researchers can confidently incorporate this unique amine into their synthetic strategies to create novel and potentially bioactive compounds.

References

  • Google Patents. (2008). Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereof (US7462633B2).
  • Google Patents. (2005). Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereof (US20050038092A1).
  • Google Patents. (2007). Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereof (US20070203187A1).
  • Molbase. (1R,5S)-3-OXABICYCLO[3.1.0]HEXAN-6-AMINE HYDROCHLORIDE | CAS 1048962-49-7. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Coupling of 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformational Restraint in Medicinal Chemistry

In the intricate dance of drug design, the ability to control the three-dimensional shape of a molecule is paramount. Conformational restriction, a strategy that limits the flexibility of a molecule, can offer significant advantages in potency, selectivity, and pharmacokinetic properties.[1][2] By reducing the entropic penalty upon binding to a biological target, conformationally constrained fragments can lead to more potent and selective drug candidates.[1] The 3-Oxabicyclo[3.1.0]hexan-6-amine scaffold represents a valuable building block in this regard, offering a rigid bicyclic core that can be strategically incorporated into novel molecular architectures.[3][4] This guide provides a detailed exploration of the coupling reactions of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, offering insights into its reactivity and practical protocols for its application in pharmaceutical research.

Reagent Overview: Properties and Handling of this compound

This compound is a white to off-white crystalline solid.[5] As a hydrochloride salt, it exhibits improved stability and handling characteristics compared to the free amine. However, it is crucial to handle the compound with appropriate safety precautions, as it is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[6]

Key Properties:

PropertyValueSource
Molecular FormulaC₅H₁₀ClNO[7]
Molecular Weight135.59 g/mol [7]
AppearanceWhite to off-white solid[5]
Storage4°C, protect from light[7]

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

  • Avoid contact with skin, eyes, and clothing.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8]

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][8]

  • The product is considered stable, and hazardous polymerization will not occur.[6]

Core Coupling Strategies: Amide Bond Formation and Reductive Amination

The primary amine functionality of this compound makes it an ideal partner for two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.[9][10] These reactions allow for the versatile incorporation of the bicyclic scaffold into a wide array of molecular frameworks.

Amide Bond Formation: The Workhorse of Drug Discovery

The formation of an amide bond is one of the most frequently utilized reactions in the synthesis of drug candidates.[9] The reaction of this compound with a carboxylic acid requires the neutralization of the hydrochloride salt to liberate the free amine, followed by activation of the carboxylic acid.

General Workflow for Amide Coupling:

AmideCoupling cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products AmineHCl 3-Oxabicyclo[3.1.0]hexan-6-amine HCl Base Base (e.g., DIEA, TEA) AmineHCl->Base Neutralization CarboxylicAcid Carboxylic Acid (R-COOH) CouplingAgent Coupling Agent (e.g., HATU, HBTU) CarboxylicAcid->CouplingAgent Activation AmideProduct Amide Product Base->AmideProduct CouplingAgent->AmideProduct Solvent Solvent (e.g., DMF, DCM) Solvent->AmideProduct Byproducts Byproducts AmideProduct->Byproducts

Caption: General workflow for amide bond formation.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a standard and highly effective method for the coupling of this compound with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM), add HATU (1.1 eq) and DIEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Rationale for Reagent Selection:

  • HATU: A highly efficient coupling agent that minimizes racemization and is effective for coupling hindered amines and carboxylic acids.[11]

  • DIEA/TEA: A non-nucleophilic organic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.

  • DMF/DCM: Common polar aprotic solvents that are suitable for a wide range of coupling reactions.

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination provides a powerful method for the formation of carbon-nitrogen bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent.[12] This strategy is particularly useful for introducing the 3-oxabicyclo[3.1.0]hexyl moiety onto a carbonyl-containing fragment.

General Workflow for Reductive Amination:

ReductiveAmination cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products AmineHCl 3-Oxabicyclo[3.1.0]hexan-6-amine HCl Base Base (e.g., TEA) AmineHCl->Base Neutralization Carbonyl Aldehyde or Ketone Carbonyl->Base SecondaryAmine Secondary/Tertiary Amine Base->SecondaryAmine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->SecondaryAmine Solvent Solvent (e.g., DCE, MeOH) Solvent->SecondaryAmine Byproducts Byproducts SecondaryAmine->Byproducts

Sources

Application Note: High-Purity Isolation of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride using Hydrophilic Interaction Liquid Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and efficient protocol for the purification of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a key building block in pharmaceutical synthesis.[1] Due to its high polarity and the presence of a basic amine functional group, this compound presents significant challenges for traditional chromatographic techniques like standard reversed-phase and normal-phase silica gel chromatography. We demonstrate that Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior method, providing excellent retention, sharp peak shapes, and high-resolution separation from synthetic impurities without the need for ion-pairing reagents. This guide provides a detailed, step-by-step protocol, an explanation of the underlying chromatographic principles, and key optimization strategies for researchers in drug discovery and process development.

Introduction: The Purification Challenge

3-Oxabicyclo[3.1.0]hexan-6-amine is a valuable bicyclic amine scaffold used in the synthesis of various biologically active molecules.[2] It is typically synthesized and handled as a hydrochloride salt to improve its stability and solubility in polar solvents.[3] However, these very properties—high polarity and ionic character—make its purification a non-trivial task.

  • Normal-Phase Chromatography (NPC): On standard acidic silica gel, the basic amine group exhibits strong, often irreversible, binding to acidic silanol groups. This leads to severe peak tailing, low recovery, and poor resolution. While mobile phase modifiers like triethylamine or ammonia can be used to mitigate these effects, optimizing the solvent system can be complex and time-consuming.[4][5][6]

  • Reversed-Phase Chromatography (RPC): In conventional RPC (e.g., using a C18 column), highly polar compounds like this amine salt have minimal interaction with the non-polar stationary phase.[7] This results in poor retention, with the compound often eluting in the solvent front along with other polar impurities.[4] While ion-pairing agents can be added, they complicate the mobile phase, can be difficult to remove from the final product, and may suppress ionization in mass spectrometry detection.[8]

This guide focuses on Hydrophilic Interaction Liquid Chromatography (HILIC) as an elegant and highly effective alternative that directly addresses these challenges.

Principle of the Method: The HILIC Advantage

HILIC is a chromatographic mode specifically designed for the separation of polar and hydrophilic compounds.[9][10] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.

The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[9][11] In this system, water is the strong, eluting solvent. This is effectively the "reverse" of reversed-phase chromatography, allowing for strong retention of polar analytes like our target compound. For amines, HILIC provides the significant advantage of achieving excellent peak shapes and retention without requiring ion-pairing reagents or extreme pH conditions.[12][13]

The decision to use HILIC is a logical process based on the analyte's properties.

G cluster_0 cluster_1 cluster_2 cluster_3 A Analyte Properties: 3-Oxabicyclo[3.1.0]hexan-6-amine HCl - Highly Polar (LogP ~0.01) - Basic Amine (Cationic at low/neutral pH) - Water Soluble B Select Chromatography Mode C Reversed-Phase (C18)? B->C D Normal-Phase (Silica)? B->D E Ion-Exchange (Cation)? B->E F HILIC? B->F C_res No: Poor retention. Analyte is too polar and elutes in solvent front. C->C_res D_res No: Strong acid-base interaction. Causes severe peak tailing and low recovery. D->D_res E_res Viable, but requires high salt gradients. Can be complex to optimize. E->E_res F_res Yes: Optimal Choice. Excellent retention for polar compounds. Good peak shape for amines. F->F_res

Caption: Decision workflow for selecting the optimal chromatographic mode.

Detailed Application Protocol

This protocol is designed for preparative HPLC but can be adapted for flash chromatography systems.

Materials and Reagents
  • Crude Sample: this compound, dissolved in a suitable injection solvent (see Section 3.4).

  • Stationary Phase: HILIC Amide Column (e.g., TSKgel Amide-80) is recommended for its excellent performance with amines.[13] A bare silica column can also be used in HILIC mode.[10]

    • Typical Dimensions (Preparative): 20-30 mm ID x 150-250 mm L, 5-10 µm particle size.

  • Mobile Phase A: 10 mM Ammonium formate or ammonium acetate in water, pH adjusted to 4.0-5.0 with formic acid or acetic acid.

    • Causality: The buffer is critical for ensuring reproducible retention times and symmetrical peak shapes by maintaining a consistent ionic strength and pH.[9][10] Ammonium salts are volatile and ideal for subsequent mass spectrometry analysis or easy removal during product workup.[9]

  • Mobile Phase B: Acetonitrile (ACN), HPLC grade or higher.

  • Filtration: 0.2 or 0.45 µm syringe filters (PTFE for organic-rich solutions, Nylon for aqueous).

Instrumentation
  • Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler or Manual Injector

    • UV-Vis Detector (set to a low wavelength, e.g., 205-220 nm, as the analyte lacks a strong chromophore) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

    • Fraction Collector

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To prepare 1 L, dissolve 0.63 g of ammonium formate in ~950 mL of deionized water. Adjust the pH to 4.5 using formic acid. Add water to a final volume of 1 L. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile directly.

Sample Preparation
  • Dissolve the crude this compound in a solvent mixture that is weaker than the initial mobile phase to ensure good peak shape upon injection.

  • Recommended Injection Solvent: 90:10 (v/v) Acetonitrile:Water. This high organic content ensures the sample solvent is "weak" in the HILIC system, preventing peak distortion.

  • Prepare a stock solution at a concentration of 10-50 mg/mL.

  • Filter the sample solution through a 0.2 µm syringe filter before injection to remove particulates.

Chromatographic Method

The following table summarizes the recommended starting parameters for the purification.

ParameterRecommended SettingRationale & Notes
Column HILIC Amide, 5 µmAmide phases offer excellent selectivity and peak shape for polar amines.[9][13]
Flow Rate 20 mL/min (for 20 mm ID column)Scale flow rate linearly based on the column's cross-sectional area.
Column Temp. 30 °CImproves efficiency and reduces mobile phase viscosity.
Detection UV at 210 nm or ELSD/CADAnalyte lacks a strong chromophore. ELSD/CAD offers more universal detection.
Injection Vol. 1-5 mLDepends on column loading capacity and sample concentration.
Gradient Time (min) % Mobile Phase A (Aqueous)
0.05%
2.05%
15.040%
17.040%
17.15%
22.05%
Protocol Steps
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% ACN / 5% Aqueous Buffer) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the filtered, prepared sample onto the column.

  • Elution & Fraction Collection: Run the gradient method as described in the table above. Collect fractions based on the detector signal, ensuring collection begins just before the main peak rises and ends after it returns to baseline.

  • Post-Run Analysis: Analyze collected fractions for purity using an appropriate analytical method (e.g., analytical HILIC-LCMS, TLC).

  • Product Isolation: Pool the pure fractions. Remove the solvents (acetonitrile and water) via rotary evaporation. The use of a volatile buffer like ammonium formate ensures it is also removed during this process. The final product will be the purified amine formate salt. If the hydrochloride salt is required, further salt-formation steps would be necessary.

Workflow and Optimization

The overall process follows a logical sequence from preparation to final analysis.

G A Sample Preparation (Dissolve & Filter) B Column Equilibration (95% ACN / 5% Buffer) A->B C Inject Sample B->C D Run HILIC Gradient (Increase Aqueous %) C->D E Fraction Collection (Monitor UV or ELSD Signal) D->E F Purity Analysis of Fractions (e.g., LCMS) E->F G Pool Pure Fractions F->G H Solvent Evaporation (Rotary Evaporation) G->H I Isolated Pure Compound H->I

Caption: General experimental workflow for HILIC purification.

Optimization Strategies
  • Improving Resolution: If co-eluting impurities are present, decrease the gradient slope (e.g., run from 5% to 30% A over 20 minutes instead of 15). This provides more time for separation.

  • Adjusting Retention:

    • Less Retention: Increase the starting percentage of the aqueous mobile phase (A).

    • More Retention: Decrease the starting percentage of the aqueous mobile phase (A).

  • Improving Peak Shape: Ensure the sample is dissolved in a solvent with a high percentage of acetonitrile (>80%). Adjusting the buffer concentration (from 5 mM to 20 mM) can also improve peak symmetry.[9]

Conclusion

The purification of polar amine salts like this compound is a common challenge in medicinal and process chemistry. Standard chromatographic methods often fail to provide adequate separation or recovery. The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this note offers a reliable, high-resolution, and efficient solution. By leveraging the principles of hydrophilic partitioning, this protocol enables the isolation of the target compound with high purity, avoiding the common pitfalls of amine chromatography and the use of undesirable additives like ion-pairing reagents.

References

  • Guo, Y., & Gaiki, S. (2005). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Journal of Liquid Chromatography & Related Technologies, 28, 497–512. Retrieved from [Link]

  • ResearchGate. (2005). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]

  • Molnár, I., & Horváth, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical Chemistry, 22(9), 1497-502. Retrieved from [Link]

  • LCGC International. (n.d.). Making HILIC Work for You—Column Selection. Retrieved from [Link]

  • Reddit. (2022). Chromotography with free amines? Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • LCGC International. (2023). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • McCullagh, J., & Smith, N. (2023). Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research. Analytical Chemistry, 95(3), 1649-1667. Retrieved from [Link]

  • ACS Publications. (2023). Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. Retrieved from [Link]

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protecting group strategies for 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of amine protecting groups is essential for the successful multi-step synthesis of complex molecules, particularly in drug discovery and development. 3-Oxabicyclo[3.1.0]hexan-6-amine, a strained bicyclic scaffold, serves as a critical building block for various pharmacologically active agents.[1][2] Its primary amine is a potent nucleophile that requires temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. The hydrochloride salt form ensures stability for storage but necessitates a carefully planned initial step to liberate the free amine before protection.

This application note provides a comprehensive overview and detailed protocols for two of the most robust and widely utilized amine protecting groups—tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz)—as applied to 3-Oxabicyclo[3.1.0]hexan-6-amine. The discussion emphasizes the rationale behind procedural choices, methods for reaction monitoring, and strategies for selective deprotection, equipping researchers with the practical knowledge needed for efficient synthesis.

The Strategic Imperative for Amine Protection

The nucleophilicity of the primary amine in 3-Oxabicyclo[3.1.0]hexan-6-amine makes it reactive towards a wide array of electrophiles. In a multi-step synthesis, this reactivity can lead to undesired outcomes such as N-acylation, N-alkylation, or interference with other reactions in the sequence. Amine protecting groups function as temporary "masks," converting the highly reactive amine into a less nucleophilic functional group, typically a carbamate.[3][4] An ideal protecting group should be:

  • Easy to install in high yield under mild conditions.

  • Stable (robust) to the reaction conditions of subsequent synthetic steps.

  • Easy to remove selectively in high yield without affecting other functional groups.

The choice between different protecting groups is dictated by the overall synthetic strategy, particularly the presence of other sensitive functionalities in the molecule and the planned downstream reactions. The Boc and Cbz groups offer orthogonal deprotection pathways, making them invaluable tools in modern organic synthesis.[3][5]

General Workflow for Amine Protection

The starting material, 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, must first be neutralized to generate the free amine, which is the active nucleophile for the protection reaction. This is typically achieved by treatment with a suitable base. The overall workflow is illustrated below.

G cluster_start Starting Material cluster_freebase Activation cluster_protection Protection Strategies cluster_deprotection Deprotection Pathways cluster_end Final Product start 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride free_amine Free Amine Generation start->free_amine Base (e.g., Et₃N, NaHCO₃) boc_protect Boc Protection (Boc₂O, Base) free_amine->boc_protect cbz_protect Cbz Protection (Cbz-Cl, Base) free_amine->cbz_protect boc_deprotect Acidic Cleavage (e.g., TFA, HCl) boc_protect->boc_deprotect Orthogonal Cleavage cbz_deprotect Hydrogenolysis (H₂, Pd/C) cbz_protect->cbz_deprotect Orthogonal Cleavage end_product Deprotected Amine boc_deprotect->end_product cbz_deprotect->end_product

Figure 1: General workflow for the protection and deprotection of 3-Oxabicyclo[3.1.0]hexan-6-amine.

Strategy 1: The Acid-Labile Boc Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and removal.[4][6] It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under anhydrous acidic conditions.[6][7] This allows for selective deprotection in the presence of acid-stable groups like Cbz or esters.

Figure 2: Reaction scheme for Boc protection and deprotection.

Protocol 1.1: N-Boc Protection

This protocol describes the protection of the amine using di-tert-butyl dicarbonate (Boc₂O). Triethylamine (Et₃N) is used as a non-nucleophilic base to neutralize the starting hydrochloride salt and the acid generated during the reaction.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The rationale for using a slight excess is to ensure complete neutralization of both the HCl salt and the in situ generated carbonic acid. Stir the mixture at 0 °C for 15-20 minutes.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq), either as a solid or dissolved in a small amount of DCM.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., Mobile Phase: 30% Ethyl Acetate in Hexanes; Stain: Ninhydrin, which stains the primary amine starting material but not the protected product). The reaction is complete when the starting amine spot is no longer visible.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Protocol 1.2: N-Boc Deprotection

The Boc group is efficiently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[7][8] The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation.

Materials:

  • N-Boc-3-Oxabicyclo[3.1.0]hexan-6-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or MTBE

Procedure:

  • Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask and cool to 0 °C.

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise. A common alternative is a 1:1 mixture of TFA and DCM.[8] Vigorous bubbling (isobutylene and CO₂ evolution) may be observed.[7]

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup & Isolation:

    • Method A (Isolation as TFA salt): Concentrate the reaction mixture under reduced pressure. The resulting oil can be triturated with diethyl ether to precipitate the amine as its TFA salt.

    • Method B (Isolation as free amine): Carefully add the reaction mixture to a cooled, stirred, saturated solution of NaHCO₃ until the bubbling ceases and the pH is basic (>8). Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Strategy 2: The Hydrogenolysis-Labile Cbz Group

The carboxybenzyl (Cbz or Z) group is a classic amine protecting group introduced by Bergmann and Zervas.[3][5] It is stable to most acidic and basic conditions, making it orthogonal to the Boc group.[5] The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis, a very mild method that proceeds at neutral pH.[3][9]

Figure 3: Reaction scheme for Cbz protection and deprotection.

Protocol 2.1: N-Cbz Protection

This protocol employs benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, using an aqueous base to neutralize the HCl generated during the reaction.[9]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane or THF, and Water

  • Ethyl acetate or DCM

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the amine hydrochloride salt (1.0 eq) in a mixture of dioxane (or THF) and water (e.g., 2:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium bicarbonate (2.5 eq) portion-wise. Stir until the solid dissolves and gas evolution subsides. This neutralizes the salt and provides the base for the reaction.

  • Cbz-Cl Addition: Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., Mobile Phase: 30% Ethyl Acetate in Hexanes; Stain: UV light to visualize the Cbz group, and KMnO₄ or ninhydrin to check for starting material).

  • Workup: Add water to the reaction mixture and transfer to a separatory funnel.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2.2: N-Cbz Deprotection (Catalytic Hydrogenolysis)

This is the most common and mildest method for Cbz removal. It involves the use of hydrogen gas and a palladium on carbon (Pd/C) catalyst.[9][10] The reaction byproducts are toluene and carbon dioxide, which are volatile and easily removed.

Materials:

  • N-Cbz-3-Oxabicyclo[3.1.0]hexan-6-amine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected amine (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., nitrogen or argon) if dry.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the UV-active starting material is a good indicator of completion. The reaction is typically complete within 1-24 hours.[10]

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH or EtOH.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected free amine. The product is often very pure and may not require further purification.

Summary and Comparison

The selection of a protecting group is a critical decision in a synthetic campaign. The table below summarizes the key features of the Boc and Cbz strategies for 3-Oxabicyclo[3.1.0]hexan-6-amine.

FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Mild basic conditions (e.g., Et₃N, DCM)Schotten-Baumann (aq. NaHCO₃, Dioxane)
Stability Stable to base, nucleophiles, hydrogenolysisStable to acid, base
Deprotection Method Strong acid (TFA, HCl)[7]Catalytic Hydrogenolysis (H₂, Pd/C)[3]
Deprotection Conditions Anhydrous, acidicNeutral pH, ambient temp/pressure
Key Advantage Orthogonal to Cbz; robust to many reductive/oxidative conditions.Orthogonal to Boc; extremely mild deprotection.
Potential Limitation Cannot be used if acid-sensitive groups are present.Cannot be used if other reducible groups (alkenes, alkynes, some benzyl ethers) are present.

Analytical Monitoring

Consistent and accurate monitoring is crucial for successful protection and deprotection reactions.

TechniqueApplicationTypical Parameters
TLC Reaction progress monitoringMobile Phase: 20-50% Ethyl Acetate/Hexanes. Visualization: UV (for Cbz), Ninhydrin (for free amine), KMnO₄ or p-Anisaldehyde stain.
LC-MS Confirmation of reaction completion and product identityProvides accurate mass of starting material, product, and potential byproducts.
NMR Structural confirmation of purified product¹H and ¹³C NMR will show characteristic shifts for the protecting group (e.g., t-butyl singlet for Boc at ~1.4 ppm; benzyl protons for Cbz at ~5.1 and ~7.3 ppm).

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • PPCHEM AG. Amine Analysis and Monitoring – A Practical Approach. [Link]

  • ResearchGate. An Excellent Method for Cbz-Protection of Amines | Request PDF. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]

  • PPCHEM AG. Amine Analysis and Monitoring – A Practical Approach. [Link]

  • National Institutes of Health. Synthesis of Boc-protected bicycloproline - PMC. [Link]

  • EPTQ. Chemical analysis in amine system operations. [Link]

  • Heterocyclic Letters. An Efficient Synthesis of 2,4-Diazabicyclo[3.1.0]hexan-3-one. [Link]

  • ACS Publications. Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect | Request PDF. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety | Organic Letters. [Link]

  • Bryan Research & Engineering, Inc. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Google Patents. US7279494B2 - Antimicrobial [3.1.
  • ResearchGate. Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives | Request PDF. [Link]

  • Google Patents.
  • National Institutes of Health. Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PMC. [Link]

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Application Notes & Protocols: 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Rigidity

In the landscape of modern drug discovery, the pursuit of molecules with high potency, selectivity, and favorable pharmacokinetic profiles is paramount. Synthetic intermediates that offer precise control over molecular architecture are invaluable tools for the medicinal chemist. 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is one such building block, distinguished by its unique, conformationally restricted bicyclic structure.

This guide provides an in-depth look at the applications and handling of this versatile intermediate. The core structure, featuring a fused cyclopropane and an oxolane (tetrahydrofuran) ring system, imparts a rigid three-dimensional geometry. Incorporating this scaffold into a drug candidate can significantly limit the conformational freedom of the final molecule. This "locking" effect can be highly advantageous, as it can pre-organize the molecule for optimal interaction with its biological target, potentially leading to enhanced binding affinity and improved selectivity. Its utility has been particularly noted in the development of novel antiviral agents, including inhibitors for the Hepatitis C Virus (HCV).[1][][3]

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are the foundation of successful synthesis. The key properties of this compound are summarized below.

PropertyValueReferences
CAS Number 693248-55-4; 1048962-49-7 (trans)[4]
Molecular Formula C₅H₁₀ClNO[5][6]
Molecular Weight 135.59 g/mol [5][6]
Appearance White to off-white solid / crystalline powder[7][8]
Storage Store at 2-8°C or room temperature, sealed under inert gas.[4][6]
Safety & Handling: A Self-Validating System

Trustworthiness in protocol execution begins with safety. The compound is hazardous and must be handled with appropriate precautions.[9][10]

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[10]
Acute Toxicity (Dermal)H312Harmful in contact with skin.[9]
Skin IrritationH315Causes skin irritation.[10]
Eye IrritationH319Causes serious eye irritation.[10]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[9]
STOT - Single ExposureH335May cause respiratory irritation.[10]

Mandatory Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10] All manipulations of the solid should be performed in a certified chemical fume hood to avoid inhalation of dust.[9][10]

The Rationale: Harnessing Conformational Restriction

The primary reason for selecting 3-Oxabicyclo[3.1.0]hexan-6-amine as an intermediate is to leverage its rigid structure. Unlike a simple, flexible alkyl amine which can adopt numerous conformations, the bicyclic system locks the amine substituent in a well-defined spatial orientation.

cluster_0 Flexible Analogue (e.g., Cyclopentylamine) cluster_1 Rigid Scaffold: 3-Oxabicyclo[3.1.0]hexan-6-amine A Cyclopentylamine B Multiple Low-Energy Conformations Possible A->B C Leads to potential for off-target binding and entropic penalty upon binding. B->C E Conformationally Locked Structure D 3-Oxabicyclo[3.1.0]hexan-6-amine D->E F Pre-organizes molecule for target binding, improving affinity and selectivity. E->F

Caption: Structural comparison of a flexible vs. a rigid amine scaffold.

This structural pre-organization can reduce the entropic penalty of binding to a protein target, a key thermodynamic factor that can lead to a significant increase in potency. The unique vector of the amine group allows chemists to project substituents into specific regions of a binding pocket with high precision.

Core Application: Amide Bond Formation Protocol

The primary amine of the title compound is an excellent nucleophile, making it an ideal partner for amide coupling reactions—one of the most fundamental transformations in drug synthesis. This protocol details a standard procedure for coupling the amine with a generic carboxylic acid.

Causality Behind Experimental Choices:
  • Coupling Agent (HATU): HATU is chosen for its high efficiency and rapid reaction times, minimizing side reactions and racemization for chiral carboxylic acids.

  • Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base. Its role is to deprotonate the amine hydrochloride in situ to the free amine and neutralize the acidic byproducts of the reaction. Its steric bulk prevents it from competing as a nucleophile.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that dissolves a wide range of organic molecules, including the amine salt, carboxylic acid, and coupling reagents, ensuring a homogeneous reaction mixture.

Experimental Workflow Diagram

prep 1. Reagent Preparation - Dissolve Carboxylic Acid - Add HATU & DIPEA setup 2. Reaction Initiation - Add 3-Oxabicyclo[3.1.0]hexan-6-amine HCl - Stir at Room Temperature prep->setup monitor 3. Reaction Monitoring - TLC or LC-MS analysis - Check for consumption of starting materials setup->monitor workup 4. Aqueous Workup - Dilute with EtOAc - Wash with aq. NaHCO3, brine monitor->workup purify 5. Purification - Dry over Na2SO4 - Concentrate - Purify by Flash Chromatography workup->purify analyze 6. Final Analysis - Characterize by NMR, MS purify->analyze

Caption: Step-by-step workflow for a typical amide coupling reaction.

Step-by-Step Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Reaction Initiation: Add this compound (1.2 eq.) to the flask in one portion.

  • Reaction Execution: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting amine is consumed (typically 2-6 hours).

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and saturated aqueous brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Application in Antiviral Drug Development

The 3-oxabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, notably appearing in the design of direct-acting antiviral agents. It serves as a key building block for certain Hepatitis C Virus (HCV) NS3/NS4A protease inhibitors.[11][12] In this context, the amine acts as a critical anchor point to connect different fragments of the final inhibitor.

cluster_0 Synthesis Pathway start Carboxylic Acid Fragment (P2-P3 Moiety) reaction Amide Coupling (Protocol 4) start->reaction intermediate 3-Oxabicyclo[3.1.0]hexan-6-amine HCl (Rigid Scaffold) intermediate->reaction advanced Advanced Intermediate (Scaffold Incorporated) reaction->advanced final Final API (e.g., HCV Protease Inhibitor) advanced->final Further Synthetic Steps

Caption: Role of the intermediate in the synthesis of a complex API.

The rigid nature of the bicyclic system helps to correctly position the other pharmacophoric elements of the drug into the enzyme's active site, thereby maximizing potency and contributing to the overall efficacy of the therapeutic agent. This strategic use highlights the compound's value beyond that of a simple amine.[4][13]

References

  • Apollo Scientific. This compound Safety Data.

  • ChemicalBook. (Meso-1R,5S,6r)-3-Oxabicyclo[3.1.0]Hexan-6-endo-Amine Hydrochloride.

  • Ambeed.com. 1048962-49-7 | (1α,5α,6α)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride.

  • ChemScene. Safety Data Sheet - (1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-amine (hydrochloride).

  • BLD Pharmatech. This compound Safety Data Sheet.

  • Benchchem. 3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride.

  • Biosynth. Safety Data Sheet.

  • Sigma-Aldrich. trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride.

  • MySkinRecipes. This compound.

  • Guidechem. 3-Oxabicyclo[3.1.0]Hexane-2,4-Dione 5617-74-3 wiki.

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Application Note & Protocol: Strategic Synthesis and Handling of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Oxabicyclo[3.1.0]hexan-6-amine and its hydrochloride salt are pivotal structural motifs in modern medicinal chemistry. Their conformationally restricted bicyclic framework offers a unique three-dimensional topology that is instrumental in designing highly specific and potent therapeutic agents. This guide provides an in-depth analysis of the synthetic strategies, reaction conditions, and handling protocols for 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. We will explore the mechanistic rationale behind preferred synthetic routes, present a detailed experimental protocol, and outline essential quality control and safety measures. This document is intended to serve as a comprehensive resource for researchers leveraging this valuable building block in drug discovery and development programs, particularly in the fields of antiviral and neurodegenerative disease research.[1][][3]

Introduction: The Strategic Value of a Constrained Scaffold

The 3-oxabicyclo[3.1.0]hexane system represents a class of "saturated bicyclic heteroatomic" building blocks that impart significant conformational rigidity to a molecule. This rigidity is highly desirable in drug design as it can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency and selectivity. The amine functionality at the C-6 position provides a versatile handle for further chemical elaboration, allowing for its incorporation into a wide array of molecular architectures.

The hydrochloride salt form is typically preferred for its improved crystallinity, stability, and aqueous solubility, which facilitates handling, formulation, and biological testing.[4] This compound serves as a critical intermediate in the synthesis of complex molecules, including antiviral agents and inhibitors of Dual Leucine Zipper Kinase (DLK), a target for neurodegenerative disorders.[1][][3] The stereochemistry of the amine group (e.g., trans or endo) is a crucial determinant of biological activity, making stereocontrolled synthesis a paramount consideration.

Synthetic Strategies & Mechanistic Considerations

The synthesis of the 3-oxabicyclo[3.1.0]hexane core is non-trivial due to the inherent strain of the fused cyclopropane and tetrahydrofuran rings. Several strategies have been developed, ranging from classical multi-step sequences to modern photocatalytic methods.

Modern Approach: Photoredox-Catalyzed Annulation

A prominent and elegant method involves the annulation of cyclopropenes with aminocyclopropanes.[5] This approach can be catalyzed by organic or iridium-based photoredox catalysts under visible light (e.g., blue LED) irradiation.

  • Mechanism & Rationale: The photoredox catalyst, upon excitation by light, engages in a single-electron transfer (SET) process to generate a radical intermediate. This highly reactive species then participates in a cascade of reactions, ultimately forming the bicyclic system. The key advantage of this method is its ability to proceed under exceptionally mild conditions (room temperature, low-energy light), which preserves sensitive functional groups. Furthermore, by carefully selecting chiral catalysts or substrates with removable chiral auxiliaries, this method can achieve high levels of diastereoselectivity, which is critical for accessing specific stereoisomers.[5]

Synthetic_Pathway cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 Aminocyclopropane Product 3-Oxabicyclo[3.1.0]hexan-6-amine (Free Base) SM1->Product [2+2] Annulation (Radical Cascade) SM2 Cyclopropene Derivative SM2->Product [2+2] Annulation (Radical Cascade) Catalyst Iridium or Organic Photoredox Catalyst Light Blue LED Irradiation Solvent Anhydrous Solvent FinalProduct 3-Oxabicyclo[3.1.0]hexan-6-amine HCl (Final Product) Product->FinalProduct HCl in Ether or Dioxane

Caption: Generalized photoredox synthesis pathway.

Classical Approach: Rearrangement from a Carboxylic Acid Precursor

A more traditional, yet robust, pathway involves the conversion of a 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid derivative into the corresponding amine. The Curtius rearrangement is a reliable and well-established method for this transformation.

  • Mechanism & Rationale: This pathway begins with the activation of the carboxylic acid, typically by converting it to an acyl chloride or by using a peptide coupling agent. The activated acid is then reacted with an azide source (e.g., sodium azide or diphenylphosphoryl azide) to form an acyl azide. Upon gentle heating, the acyl azide undergoes a concerted rearrangement, losing dinitrogen gas (N₂) to form a highly reactive isocyanate intermediate. This is the key bond-forming step where the carbon framework rearranges to form a C-N bond. Subsequent hydrolysis of the isocyanate with aqueous acid yields the primary amine, which is then isolated as its stable hydrochloride salt. This method offers excellent control over the final product and is highly scalable.

Detailed Experimental Protocol: Curtius Rearrangement

This section provides a representative step-by-step protocol for the synthesis of trans-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride from its corresponding carboxylic acid.

Safety Precaution: This procedure involves the use of azides, which are potentially explosive, and corrosive reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

Experimental_Workflow Start 1. Prepare Solution of Carboxylic Acid in Toluene Step2 2. Add Diphenylphosphoryl Azide (DPPA) & Triethylamine (TEA) Start->Step2 Step3 3. Heat Mixture to 80-90°C (Formation of Isocyanate) Step2->Step3 Step4 4. Monitor Reaction by TLC/LC-MS (Observe N₂ Evolution) Step3->Step4 Step5 5. Add Aqueous HCl (Hydrolysis of Isocyanate) Step4->Step5 Step6 6. Reflux to Complete Hydrolysis Step5->Step6 Step7 7. Aqueous Workup (Wash with Organic Solvent) Step6->Step7 Step8 8. Lyophilize Aqueous Layer to Obtain Crude Product Step7->Step8 End 9. Recrystallize from Ethanol/Ether to Yield Pure HCl Salt Step8->End

Caption: Step-by-step experimental workflow for synthesis.

Materials and Reagents:

  • trans-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA), freshly distilled

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated (e.g., 6M aqueous solution)

  • Diethyl ether, anhydrous

  • Ethanol, absolute

  • Deionized water

Protocol Steps:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve trans-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 0.2 M concentration).

  • Azide Formation: To the stirred solution, add triethylamine (1.1 eq) followed by the dropwise addition of diphenylphosphoryl azide (1.1 eq) at room temperature.

  • Isocyanate Formation (Curtius Rearrangement): Slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas (N₂) should be observed. Caution: Ensure adequate ventilation. Maintain this temperature for 2-4 hours, or until the evolution of gas ceases and TLC/LC-MS analysis confirms the consumption of the starting material and formation of the isocyanate intermediate.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add 6M aqueous HCl (5.0 eq). Caution: The initial addition may be exothermic.

  • Amine Salt Formation: Once the addition is complete, heat the biphasic mixture to reflux (approx. 100 °C) for 4-6 hours to ensure complete hydrolysis of the isocyanate to the amine.

  • Workup and Isolation: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and discard the organic (toluene) layer. Wash the aqueous layer twice with diethyl ether to remove non-polar impurities.

  • Final Product Isolation: The aqueous layer, containing the desired product as the hydrochloride salt, is collected and the water is removed under reduced pressure (lyophilization is preferred) to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a hot mixture of ethanol and diethyl ether to afford pure trans-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride as a white crystalline solid.

Characterization, Data, and Quality Control

Ensuring the identity and purity of the final compound is critical. The following parameters should be assessed.

ParameterSpecificationAnalytical MethodPurpose
Molecular Formula C₅H₁₀ClNO---Identity Confirmation
Molecular Weight 135.59 g/mol [5][7]Mass SpectrometryIdentity Confirmation
Appearance White to off-white crystalline solidVisual InspectionQuality Assessment
Purity ≥97%[7]HPLC / UPLCQuantitative Purity
Identity Conforms to structure¹H NMR, ¹³C NMRStructural Elucidation
Mass (m/z) [M+H]⁺ = 100.0757 (for free base)[8]LC-MSIdentity Confirmation
Solubility Soluble in water and methanolWet ChemistryHandling Properties

Expected NMR Data (Illustrative): The proton NMR spectrum should show characteristic signals for the bicyclic core protons, including diastereotopic protons within the tetrahydrofuran ring and the unique cyclopropyl protons. The integration of these signals should correspond to the number of protons in the structure.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring user safety.

  • Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin.[6] It causes serious eye and skin irritation and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye/face protection when handling this material.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7][9]

  • Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the material using dry cleanup procedures and place it in a sealed container for disposal.[6] Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block whose rigid structure provides a distinct advantage in the design of targeted therapeutics. Understanding the nuances of its synthesis, particularly with regard to stereocontrol, is key to its effective application. The protocols and guidelines presented here offer a comprehensive framework for the synthesis, characterization, and safe handling of this compound, empowering researchers to confidently integrate it into their drug discovery workflows.

References

  • Benchchem. (n.d.). 3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride.
  • Benchchem. (n.d.). Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine.
  • ChemicalBook. (n.d.). (Meso-1R,5S,6r)-3-Oxabicyclo[3.1.0]Hexan-6-endo-Amine Hydrochloride.
  • PubChemLite. (n.d.). This compound.
  • ChemicalBook. (n.d.). CAS 1048962-49-7 | (1α, 5α, 6α) -3- Oxabicyclo[3.1.0] hexan- 6- amine Hydrochloride.
  • MySkinRecipes. (n.d.). This compound.
  • Apollo Scientific. (n.d.). This compound Safety Data Sheet.
  • BLD Pharmatech. (n.d.). 3-Oxabicyclo[3.1.0]hexan-6-amine.
  • ChemScene. (n.d.). trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride.
  • CORE. (2006). Asymmetric Synthesis of Enantiomerically Pure Bicifadine Analogues.
  • Google Patents. (2014). WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors.
  • ResearchGate. (n.d.). Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System.

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Application Notes and Protocols for the Analytical Characterization of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is a bicyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure is of significant interest for the synthesis of novel therapeutic agents, including antiviral and antibacterial compounds.[1][2] The stereochemistry of the molecule, particularly the endo and exo isomers, plays a pivotal role in its biological activity and, therefore, requires precise analytical control.

These application notes provide a comprehensive guide to the analytical methodologies for the characterization of this compound. The protocols outlined below are designed to ensure the identity, purity, and stereochemical integrity of the compound, which are critical parameters for its application in pharmaceutical development.

Compound Profile

PropertyValueSource
Molecular Formula C₅H₁₀ClNO[3][4]
Molecular Weight 135.59 g/mol [3][5]
CAS Number Varies by isomer (e.g., 1048962-49-7 for trans-isomer)[1][3]
Structure A bicyclic ether with a primary amine substituent on the cyclopropane ring.[6]

Structural Elucidation and Identification

The primary identification of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of the bicyclic scaffold and for distinguishing between different stereoisomers.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical to avoid exchange of the amine protons.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Spectral Width: 16 ppm

      • Number of Scans: 16

      • Relaxation Delay (d1): 2 s

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30)

      • Spectral Width: 240 ppm

      • Number of Scans: 1024

      • Relaxation Delay (d1): 2 s

  • Data Analysis:

    • ¹H NMR: Expect characteristic signals for the cyclopropyl protons, the methylene protons adjacent to the ether oxygen, and the methine proton attached to the amine. The coupling constants (J-values) between the cyclopropyl protons are crucial for determining the cis or trans relationship of the substituents.

    • ¹³C NMR: Identify the number of unique carbon signals, which should correspond to the five carbon atoms in the bicyclic core. The chemical shifts will be indicative of the carbon environments (methine, methylene, and quaternary carbons).

While specific spectral data for this compound is not widely published, commercial suppliers confirm that the proton NMR spectrum conforms to the expected structure.[7]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the molecule.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or a mixture of water and acetonitrile.

  • Instrumentation:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 50-500

  • Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺ at approximately m/z 100.07569 for the free base (C₅H₉NO).[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Protocol for FTIR Analysis:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample or prepare a KBr pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • N-H stretch: 3300-3500 cm⁻¹ (primary amine)

    • C-H stretch: 2850-3000 cm⁻¹ (alkane)

    • N-H bend: 1590-1650 cm⁻¹ (primary amine)

    • C-O-C stretch: 1050-1150 cm⁻¹ (ether)

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates and active ingredients.

Workflow for Purity Determination:

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare 1 mg/mL Sample Solution Injection Inject Sample Sample->Injection MobilePhase Prepare & Degas Mobile Phase Separation Chromatographic Separation MobilePhase->Separation Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate % Purity Integration->Calculation

Caption: HPLC workflow for purity analysis.

Protocol for Reversed-Phase HPLC (RP-HPLC):

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm (due to the lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD)

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Data Analysis: Calculate the area percentage of the main peak to determine the purity.

Chiral Separation and Enantiomeric Purity

Due to the presence of multiple stereocenters, chiral chromatography is essential to separate and quantify the different enantiomers and diastereomers.

Protocol for Chiral HPLC:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralpak IA, IB, or IC should be screened for optimal separation.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape, is typically used.

  • Method Development:

    • Start with an isocratic elution of 90:10 Hexane:Isopropanol.

    • Adjust the ratio of the solvents to optimize the resolution between the stereoisomers.

    • The flow rate and column temperature should also be optimized.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the enantiomers.

The enantioselective synthesis of related bicyclic compounds often employs chiral HPLC for the determination of enantiomeric excess.[8]

Summary of Analytical Methods

Analytical MethodPurposeKey Parameters
¹H and ¹³C NMR Structural confirmation and isomer identification.Chemical shifts, coupling constants.
Mass Spectrometry Molecular weight verification.m/z of the protonated molecule.
FTIR Functional group identification.Characteristic absorption bands.
RP-HPLC Purity determination.Peak area percentage.
Chiral HPLC Enantiomeric purity and separation of stereoisomers.Resolution, enantiomeric excess.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure the quality and consistency of this important synthetic intermediate, thereby supporting its successful application in research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Beilstein Journals. Reusable and highly enantioselective water-soluble Ru(II)- Amm-Pheox catalyst for intramolecular. [Link]

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The Strategic Advantage of Conformational Rigidity: 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the use of conformationally constrained scaffolds that mimic the bioactive conformation of endogenous ligands or introduce unique three-dimensional features for optimal target engagement. One such scaffold that has garnered significant interest is the 3-oxabicyclo[3.1.0]hexane system. This application note provides an in-depth guide to the utility of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride , a versatile building block that offers a unique blend of structural rigidity and synthetic accessibility, making it a valuable tool for researchers, scientists, and drug development professionals.

The inherent rigidity of the bicyclic system in 3-Oxabicyclo[3.1.0]hexan-6-amine reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity. Furthermore, the defined spatial orientation of the amine substituent allows for precise positioning within a binding pocket, enhancing selectivity and reducing off-target effects. This constrained glycine analog has found notable applications in the development of antiviral agents and dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

The Rationale for Rigidity: A Structural Perspective

The bicyclo[3.1.0]hexane core enforces a "locked" conformation, preventing the free rotation that is characteristic of more flexible aliphatic amines. This pre-organization of the molecule into a specific three-dimensional shape is a cornerstone of modern drug design. By reducing the number of accessible conformations, chemists can more accurately predict and model the interaction of a drug candidate with its target protein. This leads to a more rational and efficient drug discovery process.

dot graph TD { A[Flexible Amine] -- High Rotational Freedom --> B{Multiple Conformations}; B -- High Entropic Penalty --> C[Weaker Target Binding]; D[3-Oxabicyclo[3.1.0]hexan-6-amine] -- Conformational Rigidity --> E{Pre-organized Conformation}; E -- Low Entropic Penalty --> F[Stronger & More Selective Target Binding]; subgraph "Drug Design Strategy" D; end subgraph "Challenge" A; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Impact of Conformational Rigidity on Target Binding"

Application in Antiviral Drug Development

The 3-Oxabicyclo[3.1.0]hexan-6-amine scaffold has been identified as a key intermediate in the synthesis of potent antiviral agents, particularly those targeting viral proteases and polymerases.[1] For instance, it is a building block for certain piperidinyl and piperazinyl pyrazolylpyridinylmethanone antiviral compounds. Its incorporation into drug candidates can lead to improved cellular permeability and metabolic stability, crucial parameters for effective antiviral therapies.

A notable example of a related bicyclic scaffold in antiviral drug development is seen in the synthesis of certain nucleoside analogs where the rigid sugar mimic helps to lock the molecule in a bioactive conformation for interaction with viral enzymes.[2]

A Cornerstone in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin hormones, which in turn increases insulin secretion in a glucose-dependent manner. The design of potent and selective DPP-4 inhibitors often involves the use of amine-containing building blocks that can interact with key residues in the active site of the enzyme.

The constrained nature of 3-Oxabicyclo[3.1.0]hexan-6-amine makes it an attractive scaffold for this purpose. By replacing more flexible amines with this rigid bicyclic moiety, medicinal chemists can achieve a more precise fit within the DPP-4 binding pocket, leading to enhanced potency and selectivity over other related proteases.

dot graph ER { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] "DPP-4 Enzyme" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active Site" [fillcolor="#FBBC05", fontcolor="#202124"]; "Drug Candidate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Bicyclic Amine Moiety" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

} caption: "Interaction of a Drug Candidate with the DPP-4 Active Site"

Protocols for the Medicinal Chemist

Protocol 1: Synthesis of (1R,5S,6r)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

This protocol describes a plausible synthetic route from the corresponding carboxylic acid via a Curtius rearrangement, a reliable method for the synthesis of primary amines from carboxylic acids with retention of stereochemistry.[3][4]

Step 1: Synthesis of (1R,5S,6r)-3-Oxabicyclo[3.1.0]hexane-6-carbonyl azide

  • Materials:

    • (1R,5S,6r)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

    • Diphenylphosphoryl azide (DPPA)

    • Triethylamine (TEA)

    • Anhydrous Toluene

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a solution of (1R,5S,6r)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diphenylphosphoryl azide (1.1 eq) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, the resulting solution containing the acyl azide is typically used directly in the next step without isolation.

Step 2: Curtius Rearrangement to form the Isocyanate

  • Procedure:

    • Gently heat the toluene solution of the acyl azide from Step 1 to 80-90 °C.

    • Maintain this temperature until the evolution of nitrogen gas ceases (typically 1-2 hours). This indicates the formation of the corresponding isocyanate.

    • Cool the reaction mixture to room temperature.

Step 3: Hydrolysis to the Amine and Salt Formation

  • Materials:

    • Hydrochloric acid (e.g., 4M in dioxane or aqueous HCl)

    • Diethyl ether or other suitable organic solvent

  • Procedure:

    • To the cooled toluene solution of the isocyanate, add an excess of aqueous hydrochloric acid.

    • Stir the biphasic mixture vigorously at room temperature overnight to effect hydrolysis of the isocyanate to the free amine and subsequent protonation.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and wash with diethyl ether to remove non-polar impurities.

    • Concentrate the aqueous layer under reduced pressure to yield (1R,5S,6r)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride as a solid. The product can be further purified by recrystallization.

Parameter Typical Value
Overall Yield60-75%
Purity (by NMR/LC-MS)>95%
Stereochemical IntegrityRetained
Protocol 2: Amide Coupling with this compound

This protocol outlines a standard procedure for the formation of an amide bond between the title compound and a carboxylic acid, a common reaction in the synthesis of drug candidates.[5]

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

dot graph TD { A[Carboxylic Acid] -- "HATU, DIPEA, DMF" --> B(Activated Ester); C[3-Oxabicyclo[3.1.0]hexan-6-amine HCl] -- "DIPEA (in situ free base formation)" --> D(Free Amine); B -- "Nucleophilic Acyl Substitution" --> E{Amide Product}; D -- "Nucleophilic Acyl Substitution" --> E; subgraph "Reaction Components" A; C; end subgraph "Key Intermediates" B; D; end style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for Amide Coupling Reaction"

Conclusion

This compound represents a powerful building block for the modern medicinal chemist. Its conformationally constrained nature provides a strategic advantage in designing drug candidates with improved potency and selectivity. The protocols provided herein offer a practical guide for its synthesis and application in the construction of novel therapeutic agents. As the principles of structure-based drug design continue to evolve, the use of such rigid scaffolds will undoubtedly play an increasingly important role in the discovery of the next generation of medicines.

References

  • Patel, M. C., et al. (2012). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. ACS Medicinal Chemistry Letters, 3(10), 844-848. Available at: [Link]

  • Google Patents. WO2021250648A1 - Nitrile-containing antiviral compounds.
  • Google Patents. US20070203187A1 - Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereof.
  • Wikipedia. Curtius rearrangement. Available at: [Link]

  • Chemistry Steps. Curtius Rearrangement. Available at: [Link]

  • University of Strathclyde Publications. Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. Available at: [Link]

  • Google Patents. WO2022013684A1 - Antiviral heteroaryl ketone derivatives.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • CONICET Digital. Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Available at: [Link]

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Application Note & Protocol: A Scalable, Multi-Kilogram Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Oxabicyclo[3.1.0]hexan-6-amine and its derivatives are pivotal structural motifs in medicinal chemistry, valued for their rigid, three-dimensional architecture which can enhance binding affinity and metabolic stability in drug candidates.[1][2] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. The described synthetic strategy is designed for scalability, safety, and efficiency, proceeding through a rhodium-catalyzed cyclopropanation followed by a robust Curtius rearrangement. Each step has been optimized for large-scale production, minimizing the use of hazardous reagents and chromatographic purification where possible. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex molecular building blocks.

Introduction: The Strategic Importance of Bicyclic Scaffolds

Bridged bicyclic amines are highly sought-after building blocks in drug discovery.[1][2] Their conformational rigidity and high sp³ content are known to correlate with improved clinical success rates for drug candidates. The 3-oxabicyclo[3.1.0]hexane framework, in particular, serves as a valuable bioisostere for various ring systems, offering a unique vector for substituent placement. The title compound is a key intermediate for synthesizing a range of pharmacologically active agents.[3][4]

Traditional synthetic routes to such compounds can be lengthy and challenging to scale.[5] This application note details a streamlined, four-step sequence commencing from commercially available 2,5-dihydrofuran, designed to be both efficient and amenable to kilogram-scale production.

Synthetic Strategy & Rationale

The overall synthetic pathway was designed based on the principles of convergence, step economy, and scalability. The chosen route avoids unstable intermediates where possible and leverages reliable, well-understood chemical transformations.

G cluster_0 Overall Synthetic Workflow A 2,5-Dihydrofuran B Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate A->B Rh₂(OAc)₄ Ethyl Diazoacetate (Cyclopropanation) C 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid B->C NaOH (Saponification) D tert-butyl (3-oxabicyclo[3.1.0]hexan-6-yl)carbamate C->D 1. DPPA, Et₃N 2. t-BuOH, Heat (Curtius Rearrangement) E This compound D->E HCl in Dioxane (Deprotection / Salt Formation)

Caption: Overall workflow for the synthesis of the target compound.

Strategic Rationale:

  • Cyclopropanation: The synthesis commences with a rhodium(II)-catalyzed cyclopropanation of 2,5-dihydrofuran. This is a highly efficient and stereoselective method for constructing the bicyclic core.[6]

  • Saponification: A standard ester hydrolysis provides the crucial carboxylic acid precursor in high yield and purity, often requiring simple extraction or crystallization.

  • Curtius Rearrangement: To convert the carboxylic acid to the desired primary amine, the Curtius rearrangement was selected over alternatives like the Hofmann or Schmidt rearrangements. The Curtius reaction proceeds under relatively mild, non-aqueous conditions and is known for its broad functional group tolerance and high yields.[7][8] The use of diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate intermediate.[8][9]

  • In-Situ Protection & Final Deprotection: The highly reactive isocyanate intermediate is trapped in situ with tert-butanol to form a stable, easily purifiable Boc-protected amine. This strategy is superior for large-scale work as it avoids handling the free amine and facilitates purification via crystallization. The final step involves a straightforward acid-mediated deprotection and precipitation of the desired hydrochloride salt, ensuring high purity.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

This step involves the catalytic addition of a carbene, generated from ethyl diazoacetate, to the double bond of 2,5-dihydrofuran.

Reaction Scheme: (Image of 2,5-dihydrofuran reacting with ethyl diazoacetate in the presence of Rh₂(OAc)₄ to yield Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate)

Materials & Reagents:

Reagent M.W. Quantity Moles Equiv.
2,5-Dihydrofuran 70.09 1.00 kg 14.27 1.2
Dichloromethane (DCM) 84.93 10 L - -
Rhodium(II) acetate dimer 442.11 2.64 g 0.00597 0.0005

| Ethyl diazoacetate | 114.10 | 1.36 kg | 11.92 | 1.0 |

Protocol:

  • To a 20 L jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, and addition funnel, add 2,5-dihydrofuran (1.00 kg, 14.27 mol) and dichloromethane (10 L).

  • Stir the solution and add rhodium(II) acetate dimer (2.64 g, 5.97 mmol).

  • Cool the reaction mixture to 0-5 °C using a chiller.

  • CAUTION: Ethyl diazoacetate is toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Slowly add ethyl diazoacetate (1.36 kg, 11.92 mol) dropwise via the addition funnel over 4-5 hours, maintaining the internal temperature below 10 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC or GC-MS until the ethyl diazoacetate is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess 2,5-dihydrofuran.

  • The crude product is a dark oil. Purify by vacuum distillation to obtain the product as a clear, colorless oil.

Expected Yield: 75-85%.

Step 2: Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

This is a straightforward saponification of the ester intermediate.

Reaction Scheme: (Image of Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate reacting with NaOH then HCl to yield 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid)

Materials & Reagents:

Reagent M.W. Quantity Moles Equiv.
Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate 156.18 1.50 kg 9.60 1.0
Ethanol 46.07 7.5 L - -
Sodium Hydroxide (NaOH) 40.00 461 g 11.52 1.2
Water 18.02 4.0 L - -

| Hydrochloric Acid (6M) | 36.46 | ~2.0 L | ~12.0 | - |

Protocol:

  • In a 20 L reactor, dissolve the starting ester (1.50 kg, 9.60 mol) in ethanol (7.5 L).

  • In a separate vessel, dissolve sodium hydroxide (461 g, 11.52 mol) in water (4.0 L) and cool the solution to room temperature.

  • Add the NaOH solution to the reactor and heat the mixture to 50 °C for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with 5 L of water and wash with methyl tert-butyl ether (MTBE) (2 x 2 L) to remove any non-polar impurities.

  • Cool the aqueous layer to 0-5 °C in an ice bath and acidify to pH 1-2 by slowly adding 6M HCl.

  • A white precipitate will form. Stir the slurry for 1 hour at 0-5 °C.

  • Filter the solid, wash with cold water (2 x 2 L), and dry under vacuum at 40 °C to a constant weight.

Expected Yield: 90-97%.

Step 3: Synthesis of tert-butyl (3-oxabicyclo[3.1.0]hexan-6-yl)carbamate

This key transformation utilizes a one-pot Curtius rearrangement.

G cluster_1 Curtius Rearrangement Mechanism Acid R-COOH (Carboxylic Acid) Azide R-CO-N₃ (Acyl Azide) Acid->Azide Isocyanate R-N=C=O (Isocyanate) Azide->Isocyanate Carbamate R-NH-Boc (Boc-Carbamate) Isocyanate->Carbamate

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, often employed as a constrained amine scaffold in the development of novel therapeutics. Its rigid bicyclic structure provides a unique three-dimensional profile that can enhance binding affinity and selectivity to biological targets. The synthesis of this compound, however, can present several challenges. This guide will focus on a common synthetic route and provide detailed troubleshooting for each key step.

Synthetic Strategy Overview

A prevalent and effective method for the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine involves the Curtius rearrangement of a corresponding carboxylic acid precursor. This multi-step synthesis typically proceeds as follows:

  • Formation of the Precursor: Synthesis of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.

  • Curtius Rearrangement: Conversion of the carboxylic acid to an isocyanate via an acyl azide intermediate.

  • Amine Formation and Salt Generation: Hydrolysis of the isocyanate to the free amine, followed by formation of the hydrochloride salt.

This guide will dissect each of these stages, offering insights into potential pitfalls and strategies for optimization.

Troubleshooting Guide: A Step-by-Step Approach

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Part 1: Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

The successful synthesis of the final product is highly dependent on the quality and yield of the starting carboxylic acid. A common route to this precursor involves the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione.

Question 1: My yield of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid is low after hydrolysis of the dione. What are the likely causes?

Answer:

Low yields in the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione can often be attributed to incomplete reaction or side reactions. Here are several factors to consider:

  • Incomplete Hydrolysis: The bicyclic anhydride is relatively stable. Ensure that the hydrolysis conditions are sufficient to drive the reaction to completion. This may involve adjusting the reaction time, temperature, or the concentration of the base used for hydrolysis.

  • Epimerization: Under harsh basic conditions, epimerization at the C6 position can occur, leading to a mixture of diastereomers that can complicate purification and reduce the yield of the desired isomer.

  • Work-up Issues: The carboxylic acid product is water-soluble. During the extraction process, ensure the aqueous layer is thoroughly acidified to a pH of 1-2 before extraction with an organic solvent like ethyl acetate to ensure complete protonation and partitioning into the organic phase. Saturation of the aqueous layer with sodium chloride can also improve extraction efficiency.

ParameterRecommendationRationale
Base 1.1 eq. NaOH or KOHA slight excess of a strong base ensures complete hydrolysis.
Temperature Room temperature to 40°CMilder conditions minimize the risk of epimerization.
Reaction Time Monitor by TLC or LC-MSEnsure complete consumption of the starting material.
Acidification pH 1-2 with cold 1M HClComplete protonation is crucial for efficient extraction.
Part 2: The Curtius Rearrangement

The Curtius rearrangement is a powerful method for converting carboxylic acids to primary amines with the loss of one carbon atom.[1] It proceeds through an acyl azide and an isocyanate intermediate.[2]

Question 2: The Curtius rearrangement of my carboxylic acid is not proceeding as expected, resulting in a low yield of the amine. What should I investigate?

Answer:

Low yields in the Curtius rearrangement can arise from issues in either the formation of the acyl azide or the subsequent rearrangement and trapping of the isocyanate.[3]

  • Inefficient Acyl Azide Formation:

    • From Carboxylic Acid: When using reagents like diphenylphosphoryl azide (DPPA), ensure anhydrous conditions and the use of a suitable non-nucleophilic base like triethylamine (Et3N).[4] The reaction temperature should be carefully controlled, typically starting at 0°C and slowly warming to room temperature.

    • From Acyl Chloride: If you are proceeding via an acyl chloride, ensure it is freshly prepared and of high purity. The reaction with sodium azide (NaN3) must be conducted under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

  • Failed or Incomplete Rearrangement:

    • Temperature: The thermal rearrangement of the acyl azide to the isocyanate requires sufficient energy. If the reaction is sluggish, a modest increase in temperature may be necessary. However, excessive heat can lead to decomposition.

    • Solvent: The choice of an inert, high-boiling solvent like toluene or dioxane is critical for a smooth thermal rearrangement.

  • Unwanted Side Products:

    • Urea Formation: The intermediate isocyanate is highly reactive. If trace amounts of water are present, the isocyanate can hydrolyze to a carbamic acid, which then decarboxylates to the primary amine. This newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea byproduct, a common cause of reduced yields.[3] Rigorous drying of all reagents and glassware is paramount.

    • Carbamate Stability: If a protecting group strategy is employed by trapping the isocyanate with an alcohol (e.g., benzyl alcohol), ensure the resulting carbamate is stable under the reaction and work-up conditions.

Experimental Protocol: Curtius Rearrangement

  • Dissolve 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq.) in anhydrous toluene.

  • Add triethylamine (1.2 eq.) and cool the mixture to 0°C.

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the acyl azide by IR spectroscopy (characteristic azide peak around 2140 cm⁻¹).

  • Heat the reaction mixture to 80-100°C until the evolution of nitrogen gas ceases.

  • Cool the reaction and proceed with the hydrolysis of the isocyanate.

Question 3: I am observing a significant amount of a urea byproduct in my final product. How can I prevent this?

Answer:

The formation of a urea byproduct is a strong indication of the presence of water during the reaction, which reacts with the isocyanate intermediate. To mitigate this:

  • Rigorous Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Glassware should be flame-dried or oven-dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Hydrolysis: Instead of relying on adventitious water, perform a controlled hydrolysis of the isocyanate. After the rearrangement is complete, the reaction mixture can be carefully quenched with a defined amount of water or an acidic solution.

Part 3: Amine Formation and Hydrochloride Salt Preparation

Question 4: The hydrolysis of the isocyanate to the free amine is inefficient. What can I do to improve this step?

Answer:

Inefficient hydrolysis of the isocyanate can be due to the stability of the intermediate or the reaction conditions.

  • Acid-Catalyzed Hydrolysis: The most common method is to treat the isocyanate with aqueous acid (e.g., HCl). This protonates the isocyanate, making it more susceptible to nucleophilic attack by water. The resulting carbamic acid readily decarboxylates to the amine.

  • Reaction Time and Temperature: Ensure sufficient time and, if necessary, gentle heating to drive the hydrolysis and subsequent decarboxylation to completion.

Question 5: I am having difficulty isolating the final hydrochloride salt in a pure, crystalline form. What are some tips for purification?

Answer:

The purification of the final hydrochloride salt can be challenging due to its polarity and potential for contamination with inorganic salts.

  • Solvent Selection for Precipitation/Crystallization: After the reaction is complete and the product is in an organic solvent, the hydrochloride salt can often be precipitated by the addition of a solution of HCl in a non-polar solvent like diethyl ether or dioxane. Experiment with different solvent systems (e.g., isopropanol/ether, ethanol/hexane) to find the optimal conditions for crystallization.

  • Washing: Once the solid hydrochloride salt is isolated by filtration, wash it with a non-polar solvent like diethyl ether or acetone to remove any non-polar organic impurities.

  • Recrystallization: If the initial purity is low, recrystallization from a suitable solvent system can significantly improve it.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the Curtius rearrangement?

A1: The most effective way to monitor the formation of the acyl azide is by using infrared (IR) spectroscopy. The azide group has a very strong and sharp characteristic absorption peak around 2140 cm⁻¹. The disappearance of this peak and the appearance of the isocyanate peak around 2270-2240 cm⁻¹ indicates the progress of the rearrangement. Thin-layer chromatography (TLC) can also be used, but the intermediates can be unstable on silica gel.

Q2: Can I use the Hofmann rearrangement instead of the Curtius rearrangement?

A2: The Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom using a halogen, a base, and water, is a viable alternative.[5][6] The choice between the Curtius and Hofmann rearrangements often depends on the availability of the starting material (carboxylic acid vs. amide) and the functional group tolerance of the substrate. The Hofmann rearrangement is typically performed in aqueous basic conditions, which might not be suitable for all substrates.

Q3: Are there alternative methods to synthesize 3-Oxabicyclo[3.1.0]hexan-6-amine?

A3: Yes, another potential route is the reductive amination of 3-oxabicyclo[3.1.0]hexan-6-one.[7] This would involve reacting the ketone with an ammonia source (like ammonium acetate or ammonia gas) in the presence of a reducing agent (such as sodium cyanoborohydride or catalytic hydrogenation).[8] Optimizing the conditions to favor the formation of the primary amine over secondary or tertiary amines would be the main challenge.

Visualizing the Process

Synthetic Pathway

Synthesis_Pathway Start 3-Oxabicyclo[3.1.0]hexane-2,4-dione Acid 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Start->Acid Hydrolysis AcylAzide Acyl Azide Intermediate Acid->AcylAzide DPPA, Et3N Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Rearrangement) Amine 3-Oxabicyclo[3.1.0]hexan-6-amine Isocyanate->Amine H2O, H+ (Hydrolysis) Salt 3-Oxabicyclo[3.1.0]hexan-6-amine HCl Amine->Salt HCl

Caption: Synthetic route to 3-Oxabicyclo[3.1.0]hexan-6-amine HCl.

Troubleshooting Logic for Low Yield in Curtius Rearrangement

Troubleshooting_Curtius cluster_azide Acyl Azide Formation Issues cluster_rearrangement Rearrangement Issues cluster_byproducts Byproduct Formation Problem Low Yield in Curtius Rearrangement CheckAzide Check Acyl Azide Formation (IR) Problem->CheckAzide CheckRearrangement Check Rearrangement Step Problem->CheckRearrangement CheckByproducts Analyze for Byproducts (e.g., Urea) Problem->CheckByproducts Anhydrous Ensure Anhydrous Conditions CheckAzide->Anhydrous ReagentQuality Check Reagent Purity (DPPA, NaN3) CheckAzide->ReagentQuality Base Verify Base Stoichiometry and Type CheckAzide->Base Temperature Optimize Reaction Temperature CheckRearrangement->Temperature Solvent Use Inert, High-Boiling Solvent CheckRearrangement->Solvent Water Strictly Exclude Water CheckByproducts->Water ControlledQuench Perform Controlled Hydrolysis CheckByproducts->ControlledQuench

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side products in 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Portal: 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical solutions for handling this compound in solution. Given its unique strained bicyclic ether structure combined with a primary amine hydrochloride, understanding its stability profile is critical for experimental success and data integrity.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and stability of this compound solutions.

Q1: What are the ideal storage conditions for a prepared stock solution? A: For optimal short-to-medium term stability, aqueous stock solutions should be stored at 2-8°C, protected from light.[1] For long-term storage, freezing at -20°C or -80°C is recommended. The solvent choice is critical; use of a buffered aqueous solution at a slightly acidic pH (e.g., pH 4-6) is preferable to neutral water, as it helps maintain the protonated state of the amine, which is generally less reactive.[2] Avoid repeated freeze-thaw cycles.

Q2: My solution has developed a yellow or brownish tint upon storage. What could be the cause? A: Color change often indicates degradation. The most probable cause is atmospheric oxidation of the amine group, a common issue with many amine-containing compounds, which can lead to colored byproducts. This process can be accelerated by exposure to light, elevated temperatures, or a pH in the neutral to alkaline range where the free base is more prevalent. We recommend preparing fresh solutions or evaluating the purity of the colored solution by HPLC before use.

Q3: What is the optimal pH range to maintain the stability of this compound in an aqueous solution? A: The compound is most stable in an acidic pH range (approximately pH 3 to 6).[2] In this range, the amine group is fully protonated as the hydrochloride salt. This protonation reduces its nucleophilicity and susceptibility to oxidative degradation.[3] Conversely, in alkaline solutions (pH > 8), the amine is deprotonated to its free base form, which is more reactive and may be more prone to degradation.[4]

Q4: Can I heat the solution to aid in its dissolution? A: Gentle warming (e.g., to 30-40°C) for a short duration is generally acceptable to facilitate dissolution. However, prolonged exposure to high temperatures should be avoided.[5] Thermal stress can accelerate hydrolytic cleavage of the strained oxabicyclo ring system or promote other degradation pathways.[6][7] For any new experimental condition involving heat, a preliminary stability assessment is advised.

Q5: What solvents are compatible with this compound? A: Besides water (preferably buffered), this compound is generally soluble in polar protic solvents like methanol and ethanol. Solubility in less polar organic solvents may be limited. When preparing solutions in non-aqueous solvents, it is crucial to use anhydrous conditions, as residual water can affect stability.

Troubleshooting Guide: Solution Stability Issues

This guide provides a structured approach to diagnosing and resolving common stability-related problems encountered during experiments.

Problem 1: Gradual Loss of Active Compound Concentration in Solution
  • Symptoms: HPLC analysis shows a decrease in the main peak area over time, even when stored under recommended conditions.

  • Potential Causes & Investigation:

    • Sub-optimal pH: The pH of your solution may have shifted. Unbuffered water can absorb atmospheric CO₂, leading to a drop in pH, while certain buffers can degrade over time.

      • Solution: Verify the pH of your solution. Utilize a stable, well-characterized buffer system within the optimal pH 4-6 range.

    • Hydrolytic Cleavage: The strained ether bridge in the oxabicyclo ring system may be susceptible to slow hydrolysis, especially if the solution is too acidic or basic.[8]

      • Solution: Operate within the recommended pH range. Conduct a forced degradation study (see Protocol 2) to understand the compound's stability boundaries.

    • Adsorption to Container: Highly polar compounds can sometimes adsorb to the surfaces of certain plastics or glass.

      • Solution: Test different container types (e.g., polypropylene vs. borosilicate glass). Including a small percentage of an organic co-solvent like acetonitrile or methanol in aqueous solutions can sometimes mitigate adsorption.

Problem 2: Appearance of New Peaks in Chromatographic Analysis
  • Symptoms: Your HPLC or LC-MS analysis shows one or more new impurity peaks that were not present in the initial analysis of the solid compound.

  • Potential Causes & Investigation:

    • Oxidative Degradation: The amine functionality is susceptible to oxidation, which can be catalyzed by trace metal ions or exposure to air.[7][9]

      • Solution: Prepare solutions using high-purity water and de-gas the solvent before use. If the application allows, consider adding a small amount of an antioxidant. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) is a highly effective preventative measure.[1]

    • Photodegradation: Exposure to ambient laboratory light or UV radiation can induce degradation.[10][11]

      • Solution: Work with the compound in amber vials or protect clear vials with aluminum foil. Minimize the solution's exposure to direct light during handling.[12]

    • Reaction with Formulation Components: Excipients or other active ingredients in your formulation may be incompatible.

      • Solution: Perform a compatibility study by analyzing the compound in the presence of each individual formulation component.

Troubleshooting Workflow Diagram

Caption: General troubleshooting workflow for stability issues.

Experimental Protocols

These protocols provide standardized methods for preparing solutions and assessing the stability of this compound.

Protocol 1: Preparation of a Buffered Aqueous Stock Solution (10 mM)
  • Materials: this compound (MW: 135.59 g/mol ), 50 mM Sodium Citrate Buffer, Type I Purified Water, Class A volumetric flasks, magnetic stirrer.

  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer and adjust the pH to 5.0 using citric acid or sodium hydroxide. Filter through a 0.22 µm filter.

  • Weighing: Accurately weigh 13.56 mg of the compound.

  • Dissolution: Transfer the solid to a 10 mL volumetric flask. Add approximately 8 mL of the pH 5.0 citrate buffer.

  • Mixing: Gently swirl or sonicate briefly until the solid is fully dissolved. Avoid excessive heating.

  • Final Volume: Bring the flask to the 10 mL mark with the citrate buffer. Mix thoroughly by inverting the flask 10-15 times.

  • Storage: Transfer the solution to an amber glass vial and store at 2-8°C. For long-term storage, aliquot into single-use tubes and store at -20°C.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of the molecule and to ensure your analytical method is "stability-indicating."[9][13][14]

  • Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the solution to the following conditions in parallel. Include a control sample protected from all stress conditions (stored at 2-8°C in the dark).

Stress ConditionReagent / ParametersTypical Duration
Acid Hydrolysis Add HCl to a final concentration of 0.1 M24 - 72 hours at 60°C
Base Hydrolysis Add NaOH to a final concentration of 0.1 M2 - 24 hours at room temp
Oxidation Add H₂O₂ to a final concentration of 3%24 hours at room temp
Thermal Stress Heat solution at 80°C (in a sealed vial)48 - 72 hours
Photostability Expose to ICH Q1B compliant light source[12]Overall illumination ≥ 1.2 million lux-hours
  • Analysis: At designated time points, withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC with UV and/or MS detection).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the duration or intensity of the stress condition.

Forced Degradation Workflow Diagram

Forced_Degradation_Workflow cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B Expose Aliquots C Base Hydrolysis (0.1M NaOH, RT) A->C Expose Aliquots D Oxidation (3% H₂O₂, RT) A->D Expose Aliquots E Thermal (80°C) A->E Expose Aliquots F Photolytic (ICH Q1B) A->F Expose Aliquots G Control (2-8°C, Dark) A->G Expose Aliquots H Sample at Time Points B->H C->H D->H E->H F->H G->H I Neutralize (if needed) H->I J HPLC-UV/MS Analysis I->J K Evaluate Degradation Profile J->K

Caption: Workflow for a comprehensive forced degradation study.

References
  • SRE. (2024, July 5). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Sulphur Experts Inc. Retrieved from [Link]

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. Retrieved from [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16053–16066. Retrieved from [Link]

  • Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993–16007. Retrieved from [Link]

  • Sulphur Experts. (2021, February 9). "Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube. Retrieved from [Link]

  • Catalent. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Catalent Pharma Solutions. Retrieved from [Link]

  • Montaña, A. M., et al. (2016). C1-C2 Cleavage of C1-Functionalized 8-Oxabicyclo-[3.2.1]-oct-6-en-3-one. Tetrahedron.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online Journal of Chemistry, 2(3). Retrieved from [Link]

  • Patel, D., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved from [Link]

  • Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47.
  • Patel, A., et al. (2012). Use of ionic modeling to gain new insights on crude unit overhead corrosion. NACE - International Corrosion Conference Series.
  • Allen, L. V. Jr. (2020). Quality Control: Photostability of Compounded Preparations. International Journal of Pharmaceutical Compounding, 24(3), 200–205. PubMed.
  • Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47. PubMed. Retrieved from [Link]

  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. PubMed.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (n.d.). (1R,5S)-3-OXABICYCLO[3.1.0]HEXAN-6-AMINE HYDROCHLORIDE | CAS 1048962-49-7. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 13-oxabicyclo-(10.3.0)pentadecane.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • Urek Blatnik, S., et al. (2015). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. Acta Pharmaceutica, 65(4), 383–397. Retrieved from [Link]

  • Juniper Publishers. (2018). Development and Validation of a Stability Indicating RP-UPLC Method. Retrieved from [Link]

  • University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • CORE. (n.d.). Asymmetric Synthesis of Enantiomerically Pure Bicifadine Analogues. Retrieved from [Link]

  • SciSpace. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]

Sources

troubleshooting failed reactions with 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. This resource is designed to assist you in troubleshooting common issues and answering frequently asked questions related to the use of this versatile building block in your synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to overcome experimental challenges.

I. Troubleshooting Failed Reactions

This section addresses specific problems you may encounter when using this compound in your reactions.

Question 1: My acylation/amidation reaction with this compound is resulting in low yield and incomplete conversion of the starting material. What are the likely causes and how can I improve the outcome?

Answer:

Low yields and incomplete conversion in acylation or amidation reactions involving this bicyclic amine are common issues that can often be traced back to a few key factors: the basicity of the free amine, solubility, and the reaction conditions.

Root Cause Analysis:

  • Insufficient Free Amine: 3-Oxabicyclo[3.1.0]hexan-6-amine is supplied as a hydrochloride salt to improve its stability and handling.[1][2] For the amine to act as a nucleophile, it must be converted to its free base form. If the amount of base added is insufficient to neutralize the hydrochloride and drive the reaction forward, you will observe poor conversion.

  • Solubility Issues: The hydrochloride salt and the free base can have different solubility profiles. If the free amine is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

  • Steric Hindrance: The bicyclic structure of the amine, while providing desirable conformational rigidity, can also present steric challenges for bulky acylating agents.[3]

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently generate the free amine, while a base that is too strong or sterically hindered can lead to side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reductive amination.

Recommended Solutions:

  • Use a Mild and Hindered Reducing Agent:

    • Protocol: Employ sodium triacetoxyborohydride (STAB) as the reducing agent. It is less reactive than NaBH₄ and selectively reduces the iminium ion in the presence of the carbonyl compound. [4] * Rationale: STAB's milder nature minimizes the premature reduction of the aldehyde or ketone.

  • Control Stoichiometry and Addition Order:

    • Protocol:

      • Liberate the free amine from the hydrochloride salt as described in the acylation troubleshooting section.

      • Add the aldehyde or ketone (1.0-1.2 equivalents) and stir for 1-2 hours to allow for imine formation.

      • Add STAB (1.5 equivalents) portion-wise over 30 minutes.

    • Rationale: Allowing the imine to form before introducing the reducing agent minimizes the reduction of the carbonyl starting material. Using a slight excess of the carbonyl component can help drive the reaction to completion.

  • pH Optimization:

    • Protocol: The reaction is often self-catalyzing due to the presence of acetic acid from STAB. If the reaction is slow, a catalytic amount of acetic acid (0.1 equivalents) can be added with the carbonyl compound.

    • Rationale: A slightly acidic medium facilitates the dehydration step in imine formation.

  • Solvent Choice:

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally good solvents for reductive aminations with STAB.

Question 3: My reaction mixture is turning dark, and I'm isolating a complex mixture of products, suggesting decomposition of the 3-Oxabicyclo[3.1.0]hexan-6-amine. What conditions can lead to its degradation?

Answer:

The strained bicyclic ring system of 3-Oxabicyclo[3.1.0]hexan-6-amine can be susceptible to decomposition under certain conditions, particularly harsh temperatures and pH.

Root Cause Analysis:

  • Thermal Instability: While generally stable under recommended storage conditions, prolonged heating at high temperatures can lead to decomposition. [1][2]* Strongly Acidic or Basic Conditions: The strained three-membered ring can be prone to ring-opening reactions under harsh pH conditions. [5]* Oxidation: The free amine is susceptible to oxidation. [4] Preventative Measures:

  • Temperature Control:

    • Avoid excessive heating. Most acylation and reductive amination reactions proceed well at or below room temperature. If heating is necessary, keep it moderate (e.g., 40-50 °C) and for the shortest time possible.

  • pH Management:

    • Avoid strongly acidic or basic conditions. When liberating the free amine, use a tertiary amine base rather than strong bases like hydroxides or alkoxides.

  • Inert Atmosphere:

    • For sensitive reactions, particularly those that require heating, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

II. Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials. [6]For long-term stability, refrigeration (4°C) and protection from light are recommended. [7] Q2: What is the best way to handle this compound safely?

A: this compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation. [6]Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [6] Q3: What are the key structural features of this molecule that influence its reactivity?

A: The key features are the primary amine, which is a good nucleophile once deprotonated, and the rigid, strained 3-oxabicyclo[3.1.0]hexane core. This rigid scaffold is often used in medicinal chemistry to lock a molecule into a specific conformation, which can enhance binding to biological targets. [4][8] Q4: Can I use this amine in other types of reactions besides acylations and reductive aminations?

A: Yes, it can participate in other common amine reactions such as sulfonylation, urea and thiourea formation, and Michael additions. The general principles of liberating the free amine and considering steric hindrance will apply to these reactions as well.

III. References

  • BLD Pharmatech. (n.d.). This compound Safety Data Sheet.

  • Apollo Scientific. (2023, July 3). This compound Safety Data Sheet.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Molbase. (n.d.). (1R,5S)-3-OXABICYCLO[3.1.0]HEXAN-6-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (1992). US5128348A - Bicyclo(3.1.0)hexane amines and bicyclo(4.1.0)-heptane amines as agricultural fungicides. Retrieved from

  • National Institutes of Health. (2013). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from [Link]

  • Nottingham ePrints. (2025). Synthesis and Functionalisation of Bridged Bicyclic amines. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Bridged Bi-cyclic Amines by Transannular Amination of Remote C–H Bonds. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Coupling Partners for 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the utilization of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. This guide is structured for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during coupling reactions with this unique bicyclic amine. The following question-and-answer guide offers in-depth troubleshooting, validated protocols, and the rationale behind key experimental choices.

Section 1: Foundational Knowledge & Pre-Reaction Setup

Q1: What are the critical properties of this compound that I must consider before starting my experiment?

A1: Understanding the unique structural and chemical properties of this reagent is the foundation for successful experimentation.

  • The Hydrochloride Salt: The amine is supplied as a hydrochloride salt to enhance its stability and shelf-life. However, the protonated ammonium salt is not nucleophilic.[1] It is imperative to neutralize it to the free amine in situ or in a separate step before it can participate in a coupling reaction. Failure to effectively neutralize the salt is a primary cause of reaction failure.[1][2]

  • Steric Hindrance: The rigid, bicyclic structure of the 3-oxabicyclo[3.1.0]hexane core presents moderate steric bulk around the amine.[2][3] This can slow down reaction kinetics compared to simpler primary amines like benzylamine. The choice of coupling reagent and reaction conditions must be made to overcome this hindrance.[2][3] For particularly challenging couplings, reagents known to be effective for sterically hindered substrates, such as HATU or those that generate highly reactive acyl fluorides, should be considered.[3][4]

  • Stability: The molecule is generally stable under standard coupling conditions.[5] However, the strained cyclopropane ring could be susceptible to opening under harsh acidic or basic conditions or at highly elevated temperatures, though this is not a common issue in standard amide bond formation.

  • Safety & Handling: The compound is categorized as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[5][6] Always handle it in a well-ventilated area (fume hood) using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][6]

Q2: How do I properly prepare the free amine from its hydrochloride salt for a coupling reaction?

A2: The liberation of the free amine is the most critical initial step. There are two primary approaches: in situ neutralization and a separate extraction.

Method 1: In Situ Neutralization (Recommended for most applications)

This is the most common and convenient method. A non-nucleophilic organic base is added directly to the reaction mixture to neutralize the HCl salt.

  • Why a Non-Nucleophilic Base? Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are used because they are sterically hindered and will not compete with your desired amine in attacking the activated carboxylic acid.[7]

  • Stoichiometry is Key: If your coupling partner is a carboxylic acid, you will need at least 2 equivalents of the base: 1 equivalent to neutralize the amine hydrochloride and 1 equivalent to neutralize the carboxylic acid itself during the activation step.[8] Some protocols recommend a slight excess (e.g., 2.2 equivalents) to ensure the reaction medium remains basic.[2]

In_Situ_Neutralization_Workflow cluster_reactants Reactants cluster_process Process AmineHCl Amine·HCl (1 equiv.) Combine Combine Amine·HCl, Acid, Solvent, and Base AmineHCl->Combine Acid Carboxylic Acid (1-1.2 equiv.) Acid->Combine CouplingReagent Coupling Reagent (e.g., HATU, 1.1 equiv.) Activate Add Coupling Reagent to initiate activation CouplingReagent->Activate Base Base (DIPEA) (>2 equiv.) Base->Combine Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Combine Combine->Activate Pre-stir 5-10 min React Stir at RT to 24h. Monitor by LC-MS/TLC Activate->React Workup Aqueous Workup & Purification React->Workup

Figure 1. Workflow for in situ neutralization and amide coupling.

Method 2: Aqueous Workup/Extraction (For sensitive reactions)

If your reaction is sensitive to the presence of tertiary amine salts, you can prepare the free base separately.

  • Dissolve the amine hydrochloride salt in a minimal amount of water.

  • Add a solution of a weak inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the solution is ~9-10.[9]

  • Extract the liberated free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Crucially, use the resulting free amine immediately , as it may be less stable than the salt form.

Section 2: Troubleshooting Amide Bond Formation

Q3: My amide coupling reaction shows low yield or has stalled. What are the most common causes and how can I systematically troubleshoot this?

A3: Low yield in amide coupling is a frequent issue, often stemming from incomplete activation, amine deactivation, or steric hindrance.[2] A systematic approach is the best way to solve the problem.

Troubleshooting_Flowchart Start Low Yield / No Reaction Check_Base Q1: Is the base stoichiometry correct? (>2 equivalents for Amine·HCl + Acid) Start->Check_Base Check_Reagents Q2: Are reagents and solvents anhydrous? Check_Base->Check_Reagents No Sol_Base Adjust base (e.g., DIPEA) to 2.2-2.5 equiv. Check_Base->Sol_Base Yes Check_Coupling Q3: Is the coupling reagent potent enough? Check_Reagents->Check_Coupling No Sol_Reagents Use fresh anhydrous solvents. Dry reagents under vacuum. Check_Reagents->Sol_Reagents Yes Check_Conditions Q4: Are reaction conditions optimal? Check_Coupling->Check_Conditions No Sol_Coupling Switch to a stronger reagent (e.g., EDC/HOBt -> HATU, COMU). Consider acyl fluoride formation. Check_Coupling->Sol_Coupling Yes Sol_Conditions Increase reaction time (24h). Slightly increase temperature (e.g., to 40 °C). Check solvent choice (DMF, NMP). Check_Conditions->Sol_Conditions Yes Success Problem Solved Check_Conditions->Success No Sol_Base->Success Sol_Reagents->Success Sol_Coupling->Success Sol_Conditions->Success

Figure 2. Troubleshooting flowchart for low-yield amide couplings.

Detailed Troubleshooting Steps:

  • Verify Neutralization: As discussed in Q2, insufficient base is the most common error. Ensure at least 2 equivalents of a non-nucleophilic base are used.

  • Ensure Anhydrous Conditions: Water readily hydrolyzes the activated carboxylic acid intermediate, killing the reaction.[2] Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle) and ensure your reagents are dry.

  • Evaluate Your Coupling Reagent: For a sterically hindered amine like this one, a standard carbodiimide reagent like EDC alone may be insufficient.[2][4]

Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides EDC (+ HOBt/Oxyma)Cost-effective, water-soluble byproduct (EDC).[4][10]Can be slow for hindered substrates; requires an additive like HOBt to suppress side reactions.[4]
Uronium/Aminium Salts HATU , HBTU, HCTUHighly reactive, fast kinetics, low racemization.[4][7] Excellent for difficult couplings.[4][11]More expensive, can cause guanidinylation of the amine if used in large excess.[12][13]
Phosphonium Salts PyBOP, PyAOPVery effective, does not cause guanidinylation.[12]Byproducts can complicate purification.[7]
Other T3P, Acyl Fluorides (BTFFH)T3P is effective with good byproduct profiles.[10] Acyl fluorides are highly reactive for the most hindered cases.[3]May require specific handling or harsher conditions.
  • Recommendation: For 3-Oxabicyclo[3.1.0]hexan-6-amine, HATU is an excellent first choice due to its high reactivity and effectiveness with hindered substrates.[4] If HATU fails, moving to a protocol that generates an acyl fluoride may be necessary.[3]

  • Optimize Reaction Conditions:

    • Solvent: DMF is a robust, polar aprotic solvent suitable for most amide couplings. DCM is also a good option. For poorly soluble substrates, consider NMP or DMSO.[8]

    • Temperature & Time: Many couplings proceed well at room temperature but may require extended reaction times (12-24 hours) for hindered partners. Gentle heating (e.g., 40-50 °C) can increase the rate, but should be monitored for potential side product formation.[4]

    • Concentration: A typical concentration is 0.1-0.2 M. If the reaction is slow, increasing the concentration may help drive it to completion.

Q4: Can you provide a reliable, general protocol for an amide coupling with this amine?

A4: Certainly. The following protocol uses HATU, a highly effective reagent for this type of substrate.[4][14]

Optimized Protocol: HATU-Mediated Amide Coupling

  • Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Addition of Amine and Base: Add this compound (1.1 equiv) followed by DIPEA (2.2 equiv). Stir the mixture for 5 minutes.

  • Activation: Add HATU (1.1 equiv) to the mixture in one portion. The solution may change color.

  • Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS or TLC. Reactions are typically complete within 2-16 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

Section 3: Troubleshooting Other Coupling Reactions

Q5: I am attempting a reductive amination with an aldehyde/ketone and observing poor conversion or side products. What should I optimize?

A5: Reductive amination is a powerful C-N bond-forming reaction but requires careful control of pH and the choice of reducing agent to be successful.[15][16] The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced.[15]

Key Optimization Parameters:

  • Choice of Reducing Agent: The reductant must be selective for the iminium ion over the starting carbonyl.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, "STAB"): This is often the reagent of choice. It is a mild and selective reducing agent that tolerates weakly acidic conditions needed for imine formation and can be used in a one-pot procedure.[16][17] It is moisture-sensitive and typically used in anhydrous solvents like DCE or THF.[17]

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, particularly effective under mildly acidic conditions (pH ~4-5).[16][18] It is less sensitive to water than STAB and can be used in methanol.[17]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde/ketone.[17] If used, it should only be added after allowing sufficient time for the imine to form completely.[16][17]

  • pH Control: Imine formation is catalyzed by mild acid (typically pH 4-6).[16]

    • Too Acidic (pH < 4): The amine nucleophile will be fully protonated and non-nucleophilic.

    • Too Basic (pH > 8): The carbonyl will not be sufficiently activated for nucleophilic attack.

    • Solution: Often, adding a small amount of acetic acid (e.g., 1 equivalent) to the reaction mixture is sufficient to achieve the optimal pH range.

  • One-Pot vs. Two-Step Procedure:

    • One-Pot (Direct): Combine the amine, carbonyl, and a mild reductant like STAB or NaBH₃CN together. This is the most common and convenient method.[15]

    • Two-Step (Indirect): First, form the imine by mixing the amine and carbonyl (often with a dehydrating agent like MgSO₄ or Dean-Stark apparatus). Then, after confirming imine formation, add the reducing agent. This can give cleaner results for sluggish reactions.

General Protocol for Reductive Amination with STAB:

  • To a vial, add the aldehyde or ketone (1.0 equiv) and this compound (1.2 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Add DIPEA (1.2 equiv) to neutralize the hydrochloride salt.

  • Optionally, add acetic acid (1.0 equiv) to catalyze imine formation. Stir for 20-30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Stir at room temperature for 4-24 hours, monitoring by LC-MS.

  • Quench the reaction carefully by adding saturated aqueous NaHCO₃.

  • Extract the product with DCM, dry the organic layer, and purify by chromatography.

References

Technical Support Center: Purification of 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of this critical bicyclic amine intermediate.[1][2] As a key building block in the synthesis of various pharmaceutical compounds, its purity is paramount to ensure the safety, efficacy, and quality of the final drug product.[1][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific understanding and practical solutions to achieve the desired purity of this compound in your experiments.

Frequently Asked Questions (FAQs): Understanding Impurities

Q1: What are the likely impurities in my sample of this compound?

The impurity profile of your sample will largely depend on the synthetic route employed. However, based on common synthetic strategies for bicyclic amines, you can anticipate the following classes of impurities:

  • Residual Starting Materials and Reagents: Unreacted starting materials such as epichlorohydrin, diethyl malonate, or reagents from specific steps like diphenylphosphorylazide (from a Curtius rearrangement) can persist in the crude product.[4]

  • By-products of the Synthesis: Side reactions can lead to the formation of various by-products. For instance, in syntheses involving a Curtius rearrangement, isocyanates are formed as intermediates, which can react with nucleophiles present in the reaction mixture to form ureas or carbamates.

  • Stereoisomers: this compound can exist as different stereoisomers (e.g., endo and exo). If your synthesis is not stereospecific, you may have a mixture of these isomers. The desired isomer is the product, while the undesired isomer is considered an impurity.

  • Degradation Products: The bicyclic ring system, particularly the oxirane-like structure, can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in the final product. These are regulated under ICH Q3C guidelines.[5]

Q2: What are the regulatory limits for impurities in pharmaceutical intermediates?

The International Council for Harmonisation (ICH) provides guidelines for impurity control in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[1][4][6] For pharmaceutical intermediates, the stringency of impurity control increases as the synthesis progresses closer to the final active pharmaceutical ingredient (API). Key thresholds to be aware of are:

ThresholdLimitSignificance
Reporting Threshold ≥ 0.05%Impurities at or above this level must be reported.
Identification Threshold > 0.10% or 1.0 mg/day intake (whichever is lower)Impurities exceeding this level must be structurally identified.
Qualification Threshold > 0.15% or 1.0 mg/day intake (whichever is lower)Impurities above this threshold must be qualified through toxicological studies.

Note: These thresholds are for the final drug substance and serve as a guide for intermediates.

Troubleshooting Purification Methods

Recrystallization

Q3: I'm trying to recrystallize my this compound, but it's "oiling out." What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture or when the solution is supersaturated.

Troubleshooting Steps:

  • Increase the Solvent Volume: Your solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly.

  • Lower the Cooling Temperature Gradient: Cool the solution more slowly. A rapid temperature drop favors oil formation over crystal nucleation. Try letting the flask cool to room temperature on the benchtop before moving it to an ice bath.

  • Change the Solvent System: Your current solvent may not be ideal. For amine hydrochlorides, consider solvent systems like:

    • Methanol/Ether

    • Ethanol/Ethyl Acetate

    • Isopropanol/Hexane

    • Water (if the compound is sufficiently soluble in hot water and insoluble in cold)

Q4: My recrystallization yield is very low. How can I improve it?

Low recovery can be due to several factors:

  • Using too much solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep the product dissolved even at low temperatures.

  • Cooling for too short a time: Ensure the solution has had ample time to cool and for crystals to form. Sometimes, refrigeration for several hours is necessary.

  • The compound is highly soluble in the chosen solvent even at low temperatures: You may need to use a solvent in which the compound is less soluble or a co-solvent system.

Workflow for Optimizing Recrystallization:

Chromatography_Troubleshooting Start Poor Peak Shape (Streaking/Tailing) Normal_Phase Normal Phase (Silica)? Start->Normal_Phase Reversed_Phase Reversed Phase (C18)? Start->Reversed_Phase Add_Base Add Basic Modifier (e.g., 0.5% TEA) Normal_Phase->Add_Base Yes Change_Stationary_Phase Change Stationary Phase (Alumina or Amine-Silica) Normal_Phase->Change_Stationary_Phase Yes Adjust_pH Adjust Mobile Phase pH (2 units below pKa) Reversed_Phase->Adjust_pH Yes Base_Deactivated_Column Use Base-Deactivated Column Reversed_Phase->Base_Deactivated_Column Yes Good_Peak Improved Peak Shape Add_Base->Good_Peak Change_Stationary_Phase->Good_Peak Adjust_pH->Good_Peak Base_Deactivated_Column->Good_Peak

Sources

Technical Support Center: 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the prevention of oxidation, a critical factor in maintaining the compound's integrity and ensuring experimental reproducibility.

I. Understanding the Molecule: Stability and Reactivity

This compound is a bicyclic organic compound featuring a strained cyclopropane ring fused to a tetrahydrofuran ring, with an amine group attached to the cyclopropane. The hydrochloride salt form significantly enhances its stability.

Why is the Hydrochloride Salt More Stable?

The primary reason for the increased stability of the hydrochloride salt is the protonation of the amine's lone pair of electrons. In its free base form, this lone pair is susceptible to oxidation. By forming the salt, this reactivity is minimized.[1] However, it's crucial to remember that the salt can dissociate in solution, especially under neutral or basic conditions, regenerating the reactive free amine.

The Role of the Cyclopropylamine Moiety

The cyclopropylamine group is a key feature influencing the molecule's reactivity. Oxidation of cyclopropylamines can proceed through single-electron transfer (SET) to form a highly reactive aminium cation radical.[2][3] This intermediate can lead to cyclopropyl ring-opening, forming reactive species that can result in various degradation products or covalent adducts, a pathway observed in the metabolism of some drugs containing this moiety.[2][4]

II. Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing a color change (e.g., yellowing). What could be the cause?

A color change is often the first visual indicator of degradation, likely due to oxidation. The free amine, even in trace amounts, can be oxidized by atmospheric oxygen. This process can be accelerated by exposure to light, heat, or the presence of metal ion impurities.

Q2: I'm observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). Could this be related to oxidation?

Yes, oxidation can lead to a variety of degradation products, which would appear as new peaks in your chromatogram. Potential oxidation products of amines include N-oxides, hydroxylamines, imines, and nitrones.[1][5] Given the strained ring system, ring-opened products are also a possibility.[4]

Q3: Is the hydrochloride salt completely immune to oxidation?

No. While significantly more stable than the free base, the salt is not entirely immune.[6] Dissociation in solution can create an equilibrium concentration of the free amine, which is susceptible to oxidation. The risk increases in solutions with a pH approaching or exceeding the pKa of the amine.

Q4: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize contact with oxygen.[7][8]

Q5: Can I use this compound in aqueous solutions? What precautions should I take?

Yes, but with caution. When preparing aqueous solutions, it is best to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes prior to use.[8] If the experiment allows, maintaining a slightly acidic pH will help to keep the amine in its protonated, less reactive state.

III. Troubleshooting Guide: Preventing and Managing Oxidation

This section provides actionable steps to mitigate oxidation during handling, storage, and experimentation.

Issue 1: Sample Degradation During Storage
Symptom Potential Cause Troubleshooting Action
Color change (yellowing/browning)Exposure to air and/or light.1. Inert Atmosphere: Store the solid compound under an inert atmosphere (Argon or Nitrogen).[7][8] 2. Light Protection: Use amber vials or store in a dark location. 3. Temperature Control: Store at recommended low temperatures, often refrigerated.[7]
Clumping or changing consistencyMoisture absorption (hygroscopic).Store in a desiccator over a suitable drying agent. Ensure the container is tightly sealed.
Issue 2: Degradation in Solution During Experiments
Symptom Potential Cause Troubleshooting Action
Appearance of new peaks in HPLC/LC-MSOxidation of the free amine in solution.1. Deoxygenate Solvents: Sparge all solvents with Nitrogen or Argon before use.[8] 2. pH Control: If compatible with your reaction, maintain a slightly acidic pH to favor the protonated amine.[6] 3. Use Fresh Solutions: Prepare solutions immediately before use. Avoid storing solutions for extended periods.
Poor reproducibility of resultsVariable levels of oxidation between experiments.Standardize handling procedures. Implement a strict protocol for using deoxygenated solvents and inert atmosphere techniques for all experiments.
Reaction failure or low yieldOxidized starting material is unreactive or forms byproducts.Confirm the purity of the starting material before each experiment using a suitable analytical method (e.g., NMR, HPLC).
Issue 3: Suspected Oxidation During Reaction Work-up
Symptom Potential Cause Troubleshooting Action
Product discoloration after neutralizationConversion to the less stable free base in the presence of oxygen.When neutralizing the hydrochloride (e.g., with NaHCO3 or Na2CO3), perform the extraction quickly and under a blanket of inert gas.[9]
Complex mixture after purificationDegradation on silica gel or other purification media.Consider alternative purification methods that minimize exposure to air, such as precipitation/crystallization of a salt form. If chromatography is necessary, use deoxygenated solvents and work efficiently.

IV. Experimental Protocols

Protocol 1: Handling and Storage of Air-Sensitive Amines

This protocol outlines the best practices for handling this compound to prevent oxidative degradation.

Objective: To maintain the purity and stability of the compound during storage and routine handling.

Materials:

  • This compound

  • Schlenk flask or vial with a septum-sealed sidearm

  • Argon or Nitrogen gas supply with a manifold

  • Vacuum pump

  • Spatula

  • Glovebox (optional, but recommended)

Procedure:

  • Inerting the Storage Vessel: Place the required amount of the compound into a clean, dry Schlenk flask.

  • Purging Cycle: Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum for 1-2 minutes, then backfill with inert gas (Argon or Nitrogen).

  • Repeat: Repeat this vacuum/backfill cycle 3-5 times to ensure a completely inert atmosphere.[8]

  • Sealing: After the final backfill, securely seal the flask. For long-term storage, wrap the joint with Parafilm.

  • Storage: Store the sealed flask in a cool, dark, and dry location as specified by the manufacturer.

  • Dispensing: When a sample is needed, it is best to work in a glovebox. If a glovebox is not available, open the flask under a positive pressure of inert gas to prevent air from entering.

Protocol 2: Preparation of Deoxygenated Solvents

Objective: To remove dissolved oxygen from solvents to prevent solution-phase oxidation.

Materials:

  • Solvent to be deoxygenated

  • Schlenk flask or solvent bottle with a two-way stopcock

  • Long needle or glass frit sparging tube

  • Argon or Nitrogen gas supply

Procedure:

  • Fill the flask with the desired solvent, ensuring the solvent level is below the sidearm.

  • Insert the sparging tube so that its tip is near the bottom of the flask.

  • Bubble a steady stream of inert gas (Argon or Nitrogen) through the solvent for at least 15-30 minutes. A finer bubble stream (from a frit) is more effective.

  • After sparging, remove the sparging tube while maintaining a positive pressure of inert gas in the flask.

  • Seal the flask and store under a positive pressure of inert gas. Use a cannula or syringe to transfer the solvent for experiments.

Protocol 3: Monitoring Oxidation via HPLC

Objective: To analytically monitor the stability of the compound and detect the formation of oxidative impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Sample of this compound

Procedure:

  • Method Development (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 5 µL

  • Sample Preparation: Prepare a stock solution of the compound in Mobile Phase A. For stability studies, expose aliquots of this solution to air, light, or heat.

  • Analysis: Inject the "time zero" sample to establish a reference chromatogram. Inject samples from the stressed conditions at various time points.

  • Data Interpretation: Compare the chromatograms. A decrease in the area of the main peak and the appearance of new, typically earlier eluting (more polar) peaks, are indicative of oxidative degradation.

V. Visualization of Workflows

Logical Flow for Handling Sensitive Amines

This diagram illustrates the decision-making process and workflow for handling potentially unstable amine hydrochlorides to minimize oxidation.

G cluster_storage Storage Protocol cluster_exp Experimental Workflow cluster_analysis Troubleshooting Loop storage Receive Compound inert_storage Store under Inert Gas (Ar or N2) storage->inert_storage Immediate Action prep_soln Prepare Solution (Fresh, Just Before Use) inert_storage->prep_soln Dispense under positive pressure prep_solv Prepare Deoxygenated Solvents (Sparging) prep_solv->prep_soln run_exp Run Experiment (Under Inert Atmosphere) prep_soln->run_exp workup Work-up & Purification run_exp->workup analyze Analyze Product (e.g., HPLC, NMR) workup->analyze detect_impurity Impurities Detected? analyze->detect_impurity detect_impurity->workup No review_protocol Review Handling & Deoxygenation Steps detect_impurity->review_protocol Yes review_protocol->prep_solv

Caption: Workflow for handling and troubleshooting oxidation of amine salts.

Potential Oxidation Pathways

This diagram outlines the initial steps in the potential oxidation of a cyclopropylamine, leading to degradation.

G AmineHCl Amine·HCl (Stable Form) FreeAmine Free Amine (R-NH2) (Reactive) AmineHCl->FreeAmine Deprotonation (pH ≥ pKa) SET Single Electron Transfer (SET) FreeAmine->SET [O] RadicalCation Aminium Radical Cation (R-NH2•+) SET->RadicalCation RingOpening Cyclopropyl Ring Opening RadicalCation->RingOpening Degradation Further Oxidation & Degradation Products RadicalCation->Degradation Direct Reaction RingOpening->Degradation

Caption: Simplified mechanism of cyclopropylamine oxidation via a radical cation.

VI. Advanced Mitigation: The Use of Antioxidants

For applications where rigorous inert techniques are not feasible, or for long-term formulation stability, the addition of antioxidants can be an effective strategy.

Selecting an Antioxidant

The choice of antioxidant must be compatible with the compound and the experimental system. Common antioxidants used in pharmaceutical formulations include:

  • Butylated hydroxytoluene (BHT): A radical scavenger, effective at low concentrations.

  • Butylated hydroxyanisole (BHA): Similar to BHT, often used in combination.

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant.

  • α-Tocopherol (Vitamin E): A lipid-soluble antioxidant.

Recent studies have shown that antioxidants like ascorbic acid and α-tocopherol can effectively inhibit the formation of undesirable byproducts in formulations containing vulnerable amines.[10] For pharmaceutical formulations, a stabilizer system often includes an organic carboxylic acid (like citric acid) in combination with antioxidants such as ascorbic acid and BHT for enhanced stability.[11]

Considerations for Use
  • Solubility: Match the antioxidant's solubility to your solvent system.

  • Compatibility: Ensure the antioxidant does not interfere with your downstream reactions or analyses.

  • Concentration: Use the lowest effective concentration to avoid potential side reactions. A typical starting point is in the range of 0.01-0.1% w/w.

VII. References

  • Hyland, K., & Mayhew, S. G. (1983). Oxidation of cycloalkylamines by cytochrome P-450. Journal of Biological Chemistry. Available at: [Link]

  • Reddit r/chemistry Community. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? Reddit. Available at: [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Research Portal. Available at: [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. MatheO. Available at: [Link]

  • Corbett, M. D., & Corbett, B. R. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. Available at: [Link]

  • Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. PMC. Available at: [Link]

  • ChemRxiv. (2024). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Aminodiols via Stereocontrolled Oxidation of Methyleneaziridines. PMC. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Available at: [Link]

  • ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. LSABM. Available at: [Link]

  • ACS Publications. (2021). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. Available at: [Link]

  • ACS Publications. (2018). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Available at: [Link]

  • Tintoll. (n.d.). Amine Antioxidants. Tintoll. Available at: [Link]

  • Google Patents. (n.d.). Antioxidant stabilizer system for pharmaceutical formulations. Google Patents. Available at:

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2023). How can I neutralize amine hydrochlorides? ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available at: [Link]

  • Scribd. (n.d.). Amine Treating Best Operating Practices Resource Guide. Scribd. Available at: [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Anhydrous Reactions with 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. This document provides in-depth guidance, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals utilizing this versatile building block. The unique strained bicyclic structure of this compound presents both opportunities for novel chemistry and challenges in handling. This guide is designed to help you navigate these challenges and achieve successful outcomes in your anhydrous reactions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions critical when using this compound?

While the hydrochloride salt itself is generally stable in the presence of incidental moisture, the primary reason for strict anhydrous conditions lies in the requirements of the subsequent reactions. Most applications of this amine, such as nucleophilic substitutions, acylations, or couplings, are sensitive to water.

Furthermore, the process of converting the hydrochloride salt to the reactive free amine in situ often involves strong bases and aprotic solvents that must remain anhydrous to prevent side reactions. The related compound, 3-Oxabicyclo[3.1.0]hexane-2,4-dione, is noted to be moisture-sensitive, suggesting that the bicyclic ether linkage could be susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures.[1]

Q2: How do I prepare the free amine from the hydrochloride salt for an anhydrous reaction?

The hydrochloride salt must be neutralized to liberate the free amine, which is the active nucleophile required for most reactions.[2][3] This process, often called "freebasing," can be performed in situ just before adding your electrophile.

A general protocol for in situ freebasing is as follows:

Protocol 1: In Situ Generation of Free 3-Oxabicyclo[3.1.0]hexan-6-amine

  • Setup: Assemble your reaction glassware (e.g., a three-neck round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet) and dry it thoroughly in an oven or by flame-drying under a stream of inert gas (Nitrogen or Argon).

  • Reagents & Solvents:

    • This compound

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))

    • Anhydrous non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Procedure: a. To the dried flask under an inert atmosphere, add this compound (1.0 equivalent). b. Add the anhydrous solvent (e.g., DCM or THF) to create a suspension. The hydrochloride salt often has poor solubility in common organic solvents.[3] c. Add the anhydrous base. For liquid bases like TEA or DIPEA, use 1.1 to 1.5 equivalents. For solid bases like K₂CO₃, use 2-3 equivalents. d. Stir the resulting suspension at room temperature for 30-60 minutes. You may observe the formation of a precipitate (the hydrochloride salt of the base, e.g., triethylammonium chloride). e. The free amine is now present in the solution/suspension and is ready for the addition of your electrophile.

Expert Tip: The choice of base is crucial. Tertiary amines like TEA and DIPEA are often preferred as they are non-nucleophilic and their hydrochloride salts can sometimes be filtered off, although they often remain in solution. Inorganic bases like K₂CO₃ can also be effective, especially in polar aprotic solvents like DMF, and have the advantage of being easily removed by filtration.[3]

Q3: What are the best anhydrous solvents for this compound?

The choice of solvent depends on the solubility of both the hydrochloride salt and the free amine.

SolventHydrochloride Salt SolubilityFree Amine SolubilityComments
Dichloromethane (DCM) Generally lowModerate to goodGood for reactions at or below room temperature.
Tetrahydrofuran (THF) Generally lowModerate to goodA common choice for a wide range of anhydrous reactions.
Acetonitrile (MeCN) PoorModerateCan be a challenging solvent due to poor salt solubility.[3]
N,N-Dimethylformamide (DMF) ModerateGoodUseful for reactions requiring higher temperatures and for solubilizing salts. Ensure use of high-purity, anhydrous DMF.

It is often an empirical process to find the optimal solvent for your specific reaction system.

Q4: What are the stability considerations for the free amine?

The 3-oxabicyclo[3.1.0]hexane core contains a strained cyclopropane ring fused to a tetrahydrofuran ring.[1] While generally stable under neutral and mild basic conditions at room temperature, the free amine could be susceptible to:

  • Ring-opening reactions: Under strongly acidic or Lewis acidic conditions, or at high temperatures, the strained ring system may undergo rearrangement or decomposition.

  • Oxidation: Amines can be sensitive to air oxidation over time. It is best practice to generate the free amine in situ and use it immediately under an inert atmosphere.

Troubleshooting Guide

This section addresses common issues encountered during anhydrous reactions with this compound.

Problem: My reaction is not proceeding, or the yield is very low.

Several factors could be contributing to a stalled or low-yielding reaction. Follow this troubleshooting workflow:

Troubleshooting_Low_Yield start Low or No Product Formation q1 Is the free amine being generated effectively? start->q1 a1_yes Yes q1->a1_yes a1_no No/Unsure q1->a1_no q2 Are all reagents soluble? a1_yes->q2 sol1 Check Base & Stir Time: - Use 2-3 eq. of base (e.g., K2CO3, DIPEA). - Increase stirring time for freebasing to >1 hour. - Consider a stronger non-nucleophilic base. a1_no->sol1 sol1->q2 After adjustment a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the electrophile reactive enough? a2_yes->q3 sol2 Change Solvent: - Switch to a more polar aprotic solvent (e.g., anhydrous DMF). - Gently warm the reaction mixture if thermally stable. a2_no->sol2 sol2->q3 After adjustment a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Reaction Optimized a3_yes->end_node sol3 Increase Reactivity: - Use a more activated electrophile (e.g., acid chloride instead of ester). - Add a coupling agent or catalyst. a3_no->sol3 sol3->end_node

Caption: Troubleshooting workflow for low reaction yield.

Causality behind the workflow:

  • Inefficient Freebasing: The most common failure point is incomplete neutralization of the hydrochloride salt. The amine remains protonated and non-nucleophilic. Using a larger excess of a suitable base and allowing sufficient time for the acid-base reaction to complete is the first logical step.[2][3]

  • Solubility Issues: If either the generated free amine or your reaction partner has poor solubility in the chosen solvent, the reaction will be slow or incomplete. Switching to a solvent with better solubilizing properties, like DMF, can significantly improve reaction rates.[3]

  • Reactivity: The nucleophilicity of the amine might be lower than expected due to steric hindrance from the bicyclic structure. If the reaction still fails after addressing the first two points, a more reactive electrophile or the use of activating agents may be necessary.

Problem: I am observing unexpected byproducts.

The formation of byproducts can often be traced back to the reaction conditions or the stability of the molecule.

Potential Cause & Solution:

  • Byproduct from Reaction with Base: If using a potentially nucleophilic base (e.g., certain inorganic bases in the presence of phase-transfer catalysts), it may compete with your desired amine.

    • Solution: Switch to a sterically hindered, non-nucleophilic base like DIPEA or a solid inorganic base like K₂CO₃ that can be filtered off.[3]

  • Ring-Opening or Rearrangement: The strained bicyclic system could be sensitive to certain conditions.

    • Solution: Avoid harsh acidic conditions (even trace amounts). If your reaction generates an acidic byproduct, ensure you have sufficient base to quench it. Keep reaction temperatures as low as possible to minimize thermal decomposition.

  • Byproducts from Water: Trace amounts of water can hydrolyze sensitive reagents (e.g., acid chlorides) or participate in side reactions.

    • Solution: Re-verify the dryness of your solvent and glassware. Use freshly dried solvents and ensure your inert gas line has a drying tube.

Problem: How do I effectively monitor the reaction?

Monitoring the disappearance of the starting materials is key to understanding your reaction's progress.

Workflow: Reaction Monitoring

Reaction_Monitoring start Start Reaction Monitoring tlc Thin-Layer Chromatography (TLC) start->tlc lcms LC-MS Analysis start->lcms tlc_details Spot co-spotted lanes: 1. Starting Amine HCl 2. Reaction Mixture 3. Electrophile Visualize with Ninhydrin stain for the amine. tlc->tlc_details lcms_details Confirm disappearance of starting material mass and appearance of product mass (M+H)+. lcms->lcms_details

Caption: Recommended reaction monitoring workflow.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. Since the free amine contains a primary amine group, it will stain readily with ninhydrin, appearing as a colored spot. You can track the disappearance of this spot as the reaction progresses. Co-spotting your reaction mixture with the starting amine is essential for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting amine (look for its mass-to-charge ratio) and the appearance of your desired product. This is particularly useful for identifying any major byproducts.

References

  • ResearchGate. How can I neutralize aminehydrochlorides?. [Link]

  • Google Patents. US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?. [Link]

Sources

Technical Support Center: Production of 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of producing this valuable building block. We will delve into common synthetic routes, address potential challenges, and provide practical troubleshooting advice to ensure a safe, efficient, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis typically involves a multi-step sequence starting from readily available precursors. Two common strategies are:

  • Route A: From 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: This route utilizes the corresponding carboxylic acid, which can be synthesized via methods like the asymmetric 1,5-C-H insertion of cyclopropylmagnesium carbenoids.[1] The carboxylic acid is then converted to the amine via a Curtius or Hofmann rearrangement.

  • Route B: Reductive amination of 3-Oxabicyclo[3.1.0]hexan-6-one: This approach involves the synthesis of the corresponding ketone, followed by reductive amination to yield the target amine.

Q2: What are the primary safety concerns during the scale-up of this synthesis?

A2: The primary safety concerns are associated with:

  • Exothermic Reactions: Many steps, particularly the Curtius and Hofmann rearrangements, can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2][3][4][5]

  • Hazardous Reagents and Intermediates: The use of azides (e.g., sodium azide, diphenylphosphoryl azide) in the Curtius rearrangement presents a significant explosion hazard.[6] Isocyanate intermediates are also toxic and require careful handling.

  • Pressure Management: The evolution of nitrogen gas during the Curtius rearrangement and carbon dioxide in the final stages of both the Curtius and Hofmann rearrangements can lead to pressure buildup in the reactor.[7][8]

Q3: How do I choose between the Curtius and Hofmann rearrangement for the amine synthesis?

A3: The choice depends on several factors:

  • Starting Material: The Curtius rearrangement starts from a carboxylic acid, while the Hofmann rearrangement begins with a primary amide.

  • Reagents and Safety: The Curtius rearrangement involves potentially explosive azides, while the Hofmann rearrangement uses bromine and a strong base, which can be corrosive and require careful handling.

  • Byproducts: The Hofmann rearrangement can sometimes lead to side reactions, and the workup can be more complex. The Curtius rearrangement, when well-controlled, can be a cleaner reaction.

Q4: My final product is difficult to crystallize as the hydrochloride salt. What can I do?

A4: Difficulty in crystallization can be due to impurities or the inherent properties of the molecule. Consider the following:

  • Purification of the Free Base: Ensure the free amine is highly pure before attempting salt formation. Techniques like column chromatography using amine-functionalized silica can be effective for purifying amines.[9]

  • Solvent Selection: The choice of solvent is critical for crystallization. A solvent in which the hydrochloride salt is sparingly soluble at room temperature but soluble at elevated temperatures is ideal.

  • pH Adjustment: Careful control of the pH during the addition of HCl is crucial. The use of a trialkylsilylhalide in a protic solvent can be an effective method for controlled salt formation and crystallization.[10]

  • Seeding: If you have a small amount of crystalline material, using it to seed the solution can induce crystallization.

Troubleshooting Guides

Guide 1: Low Yield in the Curtius Rearrangement

Problem: The conversion of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid to the corresponding amine results in a low yield.

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Acyl Azide Formation Ensure the carboxylic acid is completely dry. Optimize the base and solvent system. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.Water can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the acyl azide. The choice of a non-nucleophilic base and an aprotic solvent is crucial to favor the desired reaction.
Premature Decomposition of Acyl Azide Maintain a controlled temperature during the formation and handling of the acyl azide. Avoid exposure to strong acids or metals.Acyl azides can be thermally unstable and decompose if overheated. They are also sensitive to certain conditions that can catalyze their decomposition.
Inefficient Isocyanate Trapping Ensure the nucleophile (e.g., water or an alcohol to form a carbamate intermediate) is present in sufficient excess and that the reaction conditions are suitable for the trapping reaction.The isocyanate intermediate is highly reactive. Inefficient trapping can lead to polymerization or other side reactions, reducing the yield of the desired amine.
Side Reactions of the Isocyanate Control the reaction temperature and concentration. The use of a continuous flow reactor can provide better control over reaction parameters and minimize side reactions.[11][12]At higher concentrations and temperatures, isocyanates can undergo self-polymerization or react with other species in the reaction mixture.
Guide 2: Incomplete Reaction in Reductive Amination

Problem: The reductive amination of 3-Oxabicyclo[3.1.0]hexan-6-one with ammonia or an ammonia source leaves a significant amount of unreacted ketone or imine intermediate.

Potential Cause Troubleshooting Step Scientific Rationale
Inefficient Imine Formation Adjust the pH of the reaction mixture to be mildly acidic (pH 4-6). Use a dehydrating agent (e.g., molecular sieves) to remove water.Imine formation is an equilibrium reaction that is catalyzed by acid.[13] The removal of water drives the equilibrium towards the formation of the imine.
Decomposition of the Reducing Agent Use a reducing agent that is stable under the reaction conditions. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) as they are more selective for the imine and stable in mildly acidic conditions.[14]Sodium borohydride can react with the carbonyl group of the ketone and is less stable at acidic pH.
Incomplete Reduction of the Imine Increase the equivalents of the reducing agent. Ensure adequate mixing to bring the reactants into contact.A stoichiometric or slight excess of the reducing agent is necessary to ensure complete conversion of the imine to the amine.
Steric Hindrance Consider using a less sterically hindered amine source if applicable, or explore alternative reducing agents that are more effective for hindered imines.The bicyclic structure of the substrate may present steric hindrance, slowing down the rate of imine formation and/or reduction.

Scale-Up Considerations and Protocols

Managing Exothermic Events During Scale-Up

The transition from laboratory to pilot or production scale requires careful consideration of heat management, especially for exothermic reactions.

Parameter Lab Scale Scale-Up Challenge Mitigation Strategy
Surface Area to Volume Ratio HighDecreases significantly, reducing heat dissipation efficiency.[3]Use jacketed reactors with efficient heat transfer fluids. Consider using a continuous flow reactor which maintains a high surface area to volume ratio.[5]
Addition Rate Often rapidRapid addition can lead to an accumulation of unreacted reagents and a sudden, uncontrolled exotherm.[3]Implement a controlled, slow addition of the limiting reagent. Use a semi-batch process where one reactant is added gradually to the other.[4]
Mixing Generally efficientInefficient mixing can create localized hot spots, increasing the risk of side reactions and thermal runaway.[2]Use appropriately designed agitators and baffles to ensure good mixing.
Thermal Runaway Potential LowerHigher due to the larger reaction mass and reduced heat removal capacity.Conduct calorimetric studies (e.g., DSC, ARC) to determine the reaction's thermal profile and onset temperature for decomposition. Implement a quench system for emergencies.[15]

Experimental Protocols

Protocol 1: Curtius Rearrangement of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Disclaimer: This is a representative protocol and must be adapted and optimized for specific equipment and scale. Extreme caution must be exercised when working with azides.

  • Acyl Azide Formation:

    • In a suitably sized reactor under an inert atmosphere, dissolve 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene).

    • Cool the solution to 0 °C.

    • Add a non-nucleophilic base, such as triethylamine (1.1 eq), dropwise.

    • Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) while maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Rearrangement and Hydrolysis:

    • Once the acyl azide formation is complete, heat the reaction mixture to 80-90 °C. Vigorous nitrogen evolution will be observed. Ensure adequate venting.

    • After the nitrogen evolution ceases, add water to the reaction mixture to hydrolyze the intermediate isocyanate.

    • Continue heating for several hours until the isocyanate is fully consumed (monitor by IR spectroscopy - disappearance of the isocyanate peak at ~2250 cm⁻¹).

  • Workup and Isolation:

    • Cool the reaction mixture and perform a basic workup to extract the free amine into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-Oxabicyclo[3.1.0]hexan-6-amine.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate).

    • Slowly add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.

    • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Amine Synthesis

Troubleshooting_Workflow start Low Yield of 3-Oxabicyclo[3.1.0]hexan-6-amine HCl route_decision Which synthetic route was used? start->route_decision curtius_path Curtius Rearrangement route_decision->curtius_path Carboxylic Acid reductive_amination_path Reductive Amination route_decision->reductive_amination_path Ketone check_sm Check Purity of Starting Material curtius_path->check_sm reductive_amination_path->check_sm check_reagents Verify Reagent Quality and Stoichiometry check_sm->check_reagents curtius_troubleshooting Troubleshoot Curtius Steps check_reagents->curtius_troubleshooting Curtius ra_troubleshooting Troubleshoot Reductive Amination Steps check_reagents->ra_troubleshooting Reductive Amination acyl_azide_formation Incomplete Acyl Azide Formation? - Check for water - Optimize base/solvent curtius_troubleshooting->acyl_azide_formation imine_formation Incomplete Imine Formation? - Adjust pH (4-6) - Use dehydrating agent ra_troubleshooting->imine_formation rearrangement_issue Inefficient Rearrangement? - Check temperature - Monitor N2 evolution acyl_azide_formation->rearrangement_issue If complete trapping_issue Poor Isocyanate Trapping? - Check nucleophile excess - Analyze for byproducts rearrangement_issue->trapping_issue If efficient purification_issue Investigate Purification and Crystallization Issues trapping_issue->purification_issue If successful reduction_issue Incomplete Reduction? - Use selective reducing agent - Increase reagent equivalents imine_formation->reduction_issue If complete reduction_issue->purification_issue If successful end Optimized Process purification_issue->end

Caption: Troubleshooting workflow for low yield.

Key Stages in the Production of this compound

Synthesis_Stages cluster_route_A Route A: Curtius Rearrangement cluster_route_B Route B: Reductive Amination A1 3-Oxabicyclo[3.1.0]hexane- 6-carboxylic acid A2 Acyl Azide Formation (e.g., with DPPA) A1->A2 A3 Thermal Rearrangement (Isocyanate Formation) A2->A3 A4 Hydrolysis A3->A4 Final_Amine 3-Oxabicyclo[3.1.0]hexan-6-amine (Free Base) A4->Final_Amine B1 3-Oxabicyclo[3.1.0]hexan-6-one B2 Imine Formation (with NH3 source) B1->B2 B3 Reduction (e.g., NaBH3CN) B2->B3 B3->Final_Amine Purification Purification Final_Amine->Purification Final_Salt 3-Oxabicyclo[3.1.0]hexan-6-amine HCl (Final Product) Salt_Formation Salt Formation (with HCl) Purification->Salt_Formation Salt_Formation->Final_Salt

Caption: Synthetic routes to the target molecule.

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • Chemical Processing. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Process Technology Online. Safe scale-up with exothermic reactions. [Link]

  • Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • EPFL Graph Search. Hofmann rearrangement. [Link]

  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • YouTube. (2023, June 17). Hofmann rearrangement mechanism. [Link]

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Almac. (2020, November 6). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. [Link]

  • Google Patents.
  • ACS Publications. A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide. [Link]

  • NIH. Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. [Link]

  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. [Link]

  • Thieme. (2023, November 23). Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo [3.1.0]hexan-2-one through Organocatalyzed Desymmetrization and Ch. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • NIH. (2023, February 3). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. [Link]

  • Synthonix. trans-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. [Link]

  • The Royal Society of Chemistry. Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.. [Link]

  • The Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. [Link]

  • PubMed Central. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • MySkinRecipes. (1R,5S,6S)-3-oxabicyclo[3.1.0]hexan-6-amine. [Link]

  • PubChem. 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. [Link]

  • ACS Publications. 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. [Link]

  • ResearchGate. Development of a Concise, Scalable Synthesis of a CCR1 Antagonist Utilizing a Continuous Flow Curtius Rearrangement. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural confirmation of novel molecular entities is a cornerstone of successful research and development. The constrained bicyclic scaffold of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride presents a unique structural motif, increasingly utilized as a building block in the synthesis of antiviral and neurological agents due to its rigid conformation, which can enhance binding affinity and metabolic stability.[1][2] This guide provides an in-depth technical analysis of its structural verification, centering on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will explore the rationale behind NMR experimental design, delve into spectral interpretation, and objectively compare NMR's capabilities with alternative analytical techniques, supported by experimental protocols and data.

The Central Role of NMR in Stereochemical Determination

This compound is a saturated, bridged bicyclic system. The key challenge in its structural elucidation lies in unambiguously determining the relative stereochemistry of the amine group on the cyclopropane ring with respect to the larger five-membered oxolane ring. The amine can exist in two diastereomeric forms: endo, where it is on the same side as the oxolane ring, or exo, where it is on the opposite side. NMR spectroscopy, particularly through-space correlations (NOE) and through-bond scalar couplings (J-couplings), is exceptionally well-suited to resolve this ambiguity.

Interpreting the NMR Data: A Representative Analysis

While specific spectral data can vary slightly based on instrumentation and sample conditions, the following analysis represents a typical dataset for this compound, acquired in a suitable solvent such as D₂O or DMSO-d₆. The protonation of the amine to its hydrochloride salt can lead to peak broadening of adjacent protons and the amine protons themselves often exchange with solvent, sometimes rendering them invisible in protic deuterated solvents.

¹H NMR Spectral Analysis:

The ¹H NMR spectrum of this molecule is characterized by distinct regions corresponding to the different proton environments within the bicyclic system. The symmetry of the molecule influences the number of unique signals.

  • Oxolane Methylene Protons (H2, H4): These protons, adjacent to the ether oxygen, are expected to be the most downfield of the aliphatic protons (excluding the proton at the base of the amine). They typically appear as a set of complex multiplets due to geminal and vicinal couplings.

  • Bridgehead Protons (H1, H5): These protons are situated at the fusion of the two rings. Their chemical shift and multiplicity are highly informative.

  • Amine-Bearing Proton (H6): This proton on the cyclopropane ring, geminal to the amine group, is a key diagnostic signal.

  • Amine Protons (-NH₃⁺): As a hydrochloride salt, the amine group will be protonated. These protons often appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectral Analysis:

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

  • C2, C4: These carbons, bonded to the oxygen atom, will be the most downfield in the aliphatic region.

  • C1, C5: The bridgehead carbons.

  • C6: The carbon bearing the amino group.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹H MultiplicityRepresentative J-couplings (Hz)¹³C Chemical Shift (ppm)
1, 5~2.0-2.2m~30-35
2, 4~3.6-3.8m~68-72
6~2.5-2.7tJ ≈ 2.5-3.5~25-30
-NH₃⁺~8.0-8.5br s

Note: This data is a representative illustration based on typical values for similar bicyclic systems. Actual values may vary.

The Power of 2D NMR in Structural Confirmation

To definitively assign these signals and, most importantly, determine the endo/exo stereochemistry, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings within the molecule, allowing for the tracing of proton connectivity. For instance, correlations between the bridgehead protons (H1/H5) and the cyclopropyl proton (H6) would be expected.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling unambiguous assignment of the ¹³C signals based on the more dispersed ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, helping to piece together the complete carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical experiment for determining stereochemistry. The NOE effect is a through-space interaction between protons that are close in proximity, regardless of their bonding. For the endo isomer, a clear NOE correlation would be expected between the H6 proton and the protons on the underside of the oxolane ring (H2/H4). Conversely, for the exo isomer, such a correlation would be absent or very weak.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard like TMS or use the residual solvent peak for calibration.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H connectivities.

    • HSQC: Acquire a gradient-selected HSQC spectrum for ¹H-¹³C one-bond correlations.

    • HMBC: Acquire a gradient-selected HMBC spectrum to probe long-range ¹H-¹³C correlations.

    • NOESY: Acquire a 2D NOESY spectrum with an appropriate mixing time (typically 500-800 ms for small molecules) to observe through-space correlations.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate ¹H signals, assign peaks based on chemical shifts, multiplicities, and 2D correlations. Analyze the NOESY spectrum to determine the relative stereochemistry.

Visualization of the Analytical Workflow

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Interpretation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Assign_1D Assign ¹H & ¹³C Signals 2D_NMR->Assign_1D Assign_2D Correlate Signals (COSY, HSQC, HMBC) Assign_1D->Assign_2D Stereochem Determine Stereochemistry (NOESY) Assign_2D->Stereochem Final_Structure Final Structure Confirmation Stereochem->Final_Structure Sample Sample Preparation Sample->1D_NMR

Caption: Workflow for the NMR-based structural elucidation of this compound.

Comparison with Alternative Analytical Techniques

While NMR is paramount for a complete structural and stereochemical assignment in solution, other techniques provide complementary information. The choice of technique is often guided by the specific question being asked, sample availability, and the stage of the drug development process.

Table 2: Comparison of Key Analytical Techniques

TechniquePrincipleSample RequirementsInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Nuclear spin alignment in a magnetic fieldSoluble sample (mg scale), non-destructiveDetailed 3D structure in solution, stereochemistry, dynamic processesProvides atomic-level connectivity and spatial information in a physiologically relevant state (solution).[3]Lower sensitivity than MS, can be complex to interpret, not suitable for insoluble materials.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioSmall sample amount (µg-ng), destructiveMolecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, provides exact mass, can be coupled with chromatography (LC-MS) for mixture analysis.[4]Provides limited information on stereochemistry and isomerism, requires ionization.
X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystal, non-destructive (typically)Precise 3D atomic coordinates in the solid state, absolute stereochemistryProvides unambiguous, high-resolution structural data.[5]Requires a suitable crystal (a major bottleneck), structure is static and may not represent the solution conformation.[6]
Causality Behind Method Selection:
  • For initial confirmation of identity and purity, LC-MS is often the first choice due to its high throughput and sensitivity. It quickly confirms the expected molecular weight.

  • For unambiguous structural and stereochemical assignment, NMR is the gold standard for molecules in solution. It is the only technique that can routinely and definitively distinguish between the endo and exo isomers without the need for crystallization.

  • For absolute structural proof and to understand solid-state packing, X-ray crystallography is unparalleled. If a crystal can be obtained, it provides the most precise picture of the molecular structure.

Logical Relationship Diagram

Logic_Diagram Topic 3-Oxabicyclo[3.1.0]hexan-6-amine HCl Structural Analysis NMR NMR Spectroscopy Topic->NMR MS Mass Spectrometry Topic->MS XRay X-Ray Crystallography Topic->XRay Info_NMR Connectivity Stereochemistry Solution Conformation NMR->Info_NMR Info_MS Molecular Weight Elemental Formula MS->Info_MS Info_XRay Solid-State Structure Absolute Stereochemistry XRay->Info_XRay

Caption: Interrelationship of analytical techniques for comprehensive structural analysis.

Conclusion

References

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Colombo, C., Pinto, B. M., Bernardi, A., & Bennet, A. J. (2016). Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold.
  • Takeuchi, Y., et al. (1993). The Conformation of Bicyclo[3.1.0]hexane and 3-Germabicyclo[3.1.0]hexane. Bulletin of the Chemical Society of Japan, 66(6), 1732-1737.
  • RCSB PDB. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]

  • Kover, E. (2012). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • LinkedIn. (2024, February 4). Advances in Analytical Techniques for Drug Discovery and Development. Retrieved from [Link]

  • Lacher, J. P., et al. (2020). Development of Bicyclo[3.1.
  • NIST. (n.d.). Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-.
  • Quora. (2017, June 27). What are the differences between NMR and x-ray crystallography? Retrieved from [Link]

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (1998). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 3-Oxabicyclo(3.1.0)hexane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold.
  • Molbase. (n.d.). (1R,5S)-3-OXABICYCLO[3.1.0]HEXAN-6-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • MDPI. (2014). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • Enamine. (n.d.).
  • Nottingham ePrints. (2025).
  • PubMed. (2012). Structural diversity of bicyclic amino acids.

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A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative and qualitative analysis of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. As a critical building block in the synthesis of various pharmaceutical agents, robust and reliable analytical methods for this compound are paramount for ensuring quality control, pharmacokinetic studies, and metabolic profiling. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize analytical protocols for this and structurally related small polar amines.

The Analytical Challenge: Understanding this compound

This compound is a small, polar, primary amine with a rigid bicyclic structure. These characteristics present several analytical challenges:

  • Poor Retention in Reversed-Phase Chromatography: The high polarity of the molecule leads to minimal interaction with traditional nonpolar stationary phases (like C18), resulting in poor retention and elution near the void volume.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by standard HPLC-UV challenging, especially at low concentrations.

  • Potential for Peak Tailing: The primary amine group can interact with residual silanols on silica-based columns, leading to asymmetrical peak shapes.

  • Volatility and Ionization: As a small amine, its volatility and ionization efficiency in the mass spectrometer can be influenced by the mobile phase composition and the presence of the hydrochloride salt.

Method Comparison: HPLC vs. LC-MS

A direct comparison of HPLC with UV detection and LC-MS reveals significant differences in their applicability to this compound.

FeatureHPLC with UV/ELSD DetectionLC-MS with Derivatization
Principle Separation based on polarity, detection via UV absorbance (if applicable) or light scattering.Separation based on polarity, with detection based on mass-to-charge ratio, offering high specificity.
Selectivity Moderate. Relies on chromatographic separation for selectivity. Co-eluting impurities can interfere.Very High. Mass spectrometer provides an orthogonal detection mechanism, discriminating by mass.
Sensitivity Low. The lack of a chromophore necessitates high concentrations or the use of less sensitive universal detectors like ELSD.Very High. Derivatization enhances ionization efficiency, allowing for detection at picomole or even femtomole levels.[1][2]
Quantitative Accuracy Good, but can be compromised by poor peak shape and low sensitivity.Excellent. High selectivity minimizes matrix effects and interferences, leading to more accurate quantification.
Structural Information None.Provides molecular weight and fragmentation data (with MS/MS), aiding in structural confirmation.
Method Complexity Moderate. Method development can be challenging to achieve adequate retention.High. Involves a derivatization step, which adds to sample preparation time and requires careful optimization.
Cost (Instrument/Running) Lower.Higher.

Recommended Analytical Strategies

Given the physicochemical properties of this compound, two primary strategies are recommended and compared here:

  • HPLC with Hydrophilic Interaction Liquid Chromatography (HILIC) and a Universal Detector: This approach addresses the poor retention in reversed-phase by utilizing a polar stationary phase.

  • LC-MS with Pre-column Derivatization: This method enhances retention on a reversed-phase column and significantly boosts sensitivity and selectivity for mass spectrometric detection.

Strategy 1: HPLC with HILIC and Evaporative Light Scattering Detection (ELSD)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating highly polar compounds.[3][4][5][6][7] In HILIC, a polar stationary phase (such as bare silica or an amide-bonded phase) is used with a mobile phase containing a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of an aqueous modifier. This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.

Since this compound lacks a UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary.

Experimental Workflow: HILIC-ELSD Method

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC-ELSD Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Water (90:10 v/v) Sample->Dissolve Filter Filter through 0.22 µm PTFE filter Dissolve->Filter Inject Inject onto HILIC Column Filter->Inject Separate Isocratic Separation Inject->Separate Detect ELSD Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for HILIC-ELSD analysis.

Detailed HILIC-ELSD Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound standard or sample.

  • Dissolve in a diluent of 90:10 (v/v) acetonitrile/water to a final concentration of 1 mg/mL. This high organic content is crucial for good peak shape in HILIC.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

2. HPLC-ELSD Conditions:

ParameterRecommended SettingRationale
Column HILIC Amide Column (e.g., Waters XBridge BEH Amide XP, 150 x 2.1 mm, 2.5 µm)Amide phases offer excellent retention and peak shape for polar amines.[4]
Mobile Phase 90:10 (v/v) Acetonitrile / 10 mM Ammonium Formate, pH 3.0High acetonitrile content for retention. Ammonium formate is a volatile buffer suitable for ELSD. Acidic pH ensures the primary amine is protonated, aiding in good peak shape.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 5 µL
ELSD Settings Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 SLMSettings may need optimization based on the specific instrument and mobile phase.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Integrate the peak area.

  • Prepare a calibration curve using standards of known concentrations to quantify the analyte in samples.

Strategy 2: LC-MS with Pre-column Dansyl Chloride Derivatization

For high-sensitivity and high-selectivity analysis, LC-MS is the preferred method. However, to overcome the poor retention and to enhance the ionization efficiency of the target analyte, a pre-column derivatization strategy is highly recommended. Dansyl chloride is an excellent derivatization reagent for primary and secondary amines.[8][9] It reacts with the primary amine of our target molecule to form a stable, hydrophobic, and highly ionizable derivative.[1][2]

The resulting dansylated molecule is less polar, allowing for excellent retention and separation on a standard C18 reversed-phase column. Furthermore, the tertiary amine in the dansyl group provides a permanent positive charge, leading to a significant enhancement in signal intensity in positive mode electrospray ionization (ESI).[8]

Experimental Workflow: LC-MS with Dansylation

LCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Prepare Sample in Buffer Add_DNS Add Dansyl Chloride Solution Sample->Add_DNS React Incubate (e.g., 60°C for 30 min) Add_DNS->React Quench Quench Reaction React->Quench Inject Inject onto C18 Column Quench->Inject Separate Gradient Elution Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate MRM Transition Detect->Integrate Quantify Quantify using Internal Standard Integrate->Quantify

Caption: Workflow for LC-MS analysis with dansylation.

Detailed Dansylation and LC-MS Protocol

1. Derivatization Procedure: [8][10]

  • Sample Preparation: Dissolve the sample or standard in 100 mM sodium carbonate/bicarbonate buffer (pH 9.8) to a concentration of approximately 10 µg/mL.

  • Reagent Preparation: Prepare a 1 mg/mL solution of dansyl chloride in acetonitrile.

  • Reaction: To 50 µL of the sample/standard solution, add 50 µL of the dansyl chloride solution. Vortex briefly.

  • Incubation: Incubate the mixture at 60 °C for 30 minutes in the dark.

  • Quenching: Add 10 µL of a 2.5% aqueous solution of methylamine or a similar primary amine to quench the reaction by consuming excess dansyl chloride. Vortex and let it stand for 10 minutes.

  • Dilution: Dilute the final mixture with the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
Column C18 Column (e.g., Waters ACQUITY HSS T3, 100 x 2.1 mm, 1.8 µm)The dansylated derivative is hydrophobic and well-retained on a C18 phase. HSS T3 provides excellent peak shape for polar-modified analytes.[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile mobile phase modifiers compatible with MS.
Gradient 5% B to 95% B over 10 minutesA gradient is necessary to elute the hydrophobic dansyl derivative and separate it from byproducts.
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Ionization Mode ESI PositiveThe dansyl group promotes strong positive ionization.
MS/MS Mode Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity.
MRM Transition To be determined empirically (Precursor: [M+H]+ of dansylated analyte, Product: characteristic fragment ion)The precursor ion will be the mass of the dansylated amine. The product ion will likely be the dansyl moiety (m/z 234.1) or a fragment thereof.

3. Data Analysis:

  • Monitor the specific MRM transition for the dansylated 3-Oxabicyclo[3.1.0]hexan-6-amine.

  • Integrate the peak area of the analyte's MRM transition.

  • For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended. If unavailable, a structurally similar dansylated amine can be used.

Conclusion and Recommendations

Both HILIC-ELSD and LC-MS with derivatization are viable, albeit fundamentally different, approaches for the analysis of this compound.

  • The HILIC-ELSD method is advantageous when a mass spectrometer is not available or when a simpler, direct analysis is preferred. It is suitable for purity assessments and quantification at moderate concentration levels. However, it lacks the sensitivity and selectivity of an MS-based method.

  • The LC-MS method with dansyl chloride derivatization is the superior choice for applications requiring high sensitivity and selectivity, such as bioanalysis (pharmacokinetics) or trace-level impurity analysis.[10] While the sample preparation is more complex, the gains in performance, confidence in identification, and quantitative accuracy are substantial.

The choice of method should be guided by the specific analytical requirements, available instrumentation, and the desired level of performance. For drug development and regulated environments, the specificity and sensitivity of the LC-MS/MS method are highly compelling.

References

  • Targeted quantification of amino acids by dansylation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2021). MDPI. Retrieved from [Link]

  • Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. (2014). Google Patents.
  • 3-aza-bicyclo[3.1.0]hexane derivatives. (2008). Google Patents.
  • Trans-3-aza-bicyclo[3.1.0]hexane derivatives. (2009). Google Patents.
  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. (n.d.). Tosoh Bioscience. Retrieved from [Link]

  • Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. (n.d.). Waters Corporation. Retrieved from [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. (2012). PubMed. Retrieved from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC International. Retrieved from [Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES. (2007). European Patent Office. Retrieved from [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. Retrieved from [Link]

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A Comparative Guide to 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride and Its Heterocyclic Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride and its key nitrogen (aza) and sulfur (thia) analogs. The bicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained motif of significant interest in medicinal chemistry. Its unique three-dimensional structure allows for the precise orientation of substituents, making it a valuable building block for designing potent and selective therapeutic agents. This document delves into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and detailed protocols to aid researchers in drug development.

Introduction: The Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane framework is a prevalent structural motif in numerous natural products and synthetic bioactive compounds. Its inherent rigidity, stemming from the fusion of a cyclopentane and a cyclopropane ring, allows it to serve as a conformationally locked mimic of various pharmacophoric elements. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

This compound, with its central oxygen-containing five-membered ring, serves as a key building block in the synthesis of a variety of therapeutic agents, notably antiviral and antibacterial compounds. The strategic replacement of the oxygen atom at the 3-position with other heteroatoms, such as nitrogen (to form 3-azabicyclo[3.1.0]hexane analogs) or sulfur (to form 3-thiabicyclo[3.1.0]hexane analogs), can significantly modulate the physicochemical properties and biological activity of the resulting molecules. This guide will explore the nuances of these structural modifications.

Physicochemical Properties: A Comparative Analysis

The introduction of different heteroatoms into the bicyclo[3.1.0]hexane core directly influences key physicochemical parameters such as lipophilicity, polarity, and hydrogen bonding capacity. These properties, in turn, affect the pharmacokinetic and pharmacodynamic profiles of the compounds.

Compound ClassHeteroatomKey Physicochemical CharacteristicsPredicted XlogP*
3-Oxabicyclo[3.1.0]hexan-6-amine OxygenModerately polar, hydrogen bond acceptor.-0.7[1]
3-Azabicyclo[3.1.0]hexan-6-amine NitrogenMore polar than the oxa-analog, can act as both a hydrogen bond donor and acceptor. The basicity of the ring nitrogen can be tuned by substitution.Varies with N-substitution
3-Thiabicyclo[3.1.0]hexan-6-amine SulfurLess polar than the oxa-analog. The sulfur can be oxidized to the sulfoxide or sulfone, significantly increasing polarity.Varies with oxidation state

Note: XlogP is a calculated measure of lipophilicity. The provided value is for the parent amine of the oxa-analog. Actual values will vary based on salt form and substitution.

The substitution of oxygen with nitrogen generally increases the polarity and aqueous solubility, which can be advantageous for certain therapeutic applications. The nitrogen atom also provides a handle for further chemical modification. Conversely, the sulfur-containing analogs are typically more lipophilic, which might enhance membrane permeability. The ability to oxidize the sulfur to a sulfoxide or sulfone offers a strategy to fine-tune polarity and solubility.

Comparative Biological Activities

While direct head-to-head comparative studies under identical experimental conditions are limited in the published literature, a survey of available data provides valuable insights into the differential biological activities of these analogs across various therapeutic areas.

Antiviral Activity

The bicyclo[3.1.0]hexane scaffold has been extensively explored for the development of antiviral agents, particularly as inhibitors of influenza neuraminidase and hepatitis C virus (HCV) NS5B polymerase.

Influenza Neuraminidase Inhibition:

The rigid bicyclo[3.1.0]hexane framework can mimic the distorted boat conformation of sialic acid in the transition state of the neuraminidase-catalyzed reaction. This makes it an attractive scaffold for designing neuraminidase inhibitors. Studies have shown that bicyclo[3.1.0]hexane-based sialic acid mimics can exhibit low micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza neuraminidase subtypes[2][3][4]. While specific comparative data for the oxa-, aza-, and thia- analogs are scarce, the focus has been on the carbocyclic and oxabicyclic scaffolds to mimic the natural substrate.

HCV NS5B Polymerase Inhibition:

The bicyclo[3.1.0]hexane moiety has been incorporated into nucleoside analogs targeting the HCV NS5B RNA-dependent RNA polymerase. The conformational constraint imposed by the bicyclic system can enhance the interaction with the enzyme's active site. While there is no direct comparison of the oxa-, aza-, and thia- analogs in this context, the general principle of using conformationally locked nucleosides is well-established.

Antibacterial Activity

Derivatives of 3-oxabicyclo[3.1.0]hexan-6-amine have been incorporated into oxazolidinone antibiotics. These compounds have shown activity against a range of bacterial pathogens. The bicyclic moiety is often appended to the phenyl ring of the oxazolidinone core. The heteroatom in the bicyclic ring can influence the overall antibacterial spectrum and potency.

Anticancer Activity

Recent studies have explored the potential of 3-azabicyclo[3.1.0]hexane derivatives as anticancer agents. Spiro-fused 3-azabicyclo[3.1.0]hexane compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2)[5][6][7][8]. Some of these compounds have shown IC50 values in the low micromolar range[8]. In some cases, spiro-fused cyclopropa[a]pyrrolizidine products showed better antiproliferative activity compared to their spiro-fused 3-azabicyclo[3.1.0]hexane analogs[5][9].

Central Nervous System (CNS) Activity

The rigid nature of the bicyclo[3.1.0]hexane scaffold has been exploited in the design of ligands for CNS targets. Notably, analogs of 3-azabicyclo[3.1.0]hexane have been investigated as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological and psychiatric disorders[10]. The conformational constraint helps in achieving receptor subtype selectivity.

Structure-Activity Relationships (SAR)

The biological activity of bicyclo[3.1.0]hexane derivatives is highly dependent on the nature and stereochemistry of the substituents, as well as the identity of the heteroatom in the five-membered ring.

  • Substitution on the Amine: The primary amine at the 6-position is a common point for derivatization. Acylation, alkylation, or incorporation into larger pharmacophores can significantly impact target engagement and biological activity.

  • Heteroatom Identity: As discussed, the choice of oxygen, nitrogen, or sulfur at the 3-position influences the compound's physicochemical properties and can affect target binding through altered hydrogen bonding patterns and electronic properties.

  • Substitution on the Bicyclic Core: Modifications on the carbon framework of the bicyclo[3.1.0]hexane ring can modulate activity. For instance, in the context of antitumor 3-azabicyclo[3.1.0]hexanes, phenyl substitution on the cyclopropane ring was found to be more active than carboxymethyl or N-isopropylcarbamoyl groups[8].

Experimental Protocols

To facilitate the comparative evaluation of these compounds, detailed protocols for key biological assays are provided below.

Protocol for MTT Cytotoxicity Assay

This protocol is used to assess the effect of the compounds on the proliferation of cancer cell lines, such as HeLa.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[11]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be kept constant and low (e.g., <0.5% DMSO).

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with solvent) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible[12].

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[12].

  • Mix thoroughly to ensure complete solubilization.

  • Read the absorbance at 570 nm using a plate reader[12].

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol for HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of the compounds to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.

Materials:

  • Purified recombinant HCV NS5B protein

  • RNA template (e.g., poly(A)) and primer (e.g., oligo(U))

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • Radiolabeled rNTP (e.g., [α-32P]UTP or [α-33P]UTP)

  • Test compounds dissolved in DMSO

  • Stop solution (e.g., EDTA)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, rNTPs (including the radiolabeled rNTP), and the RNA template/primer.

  • Add the test compounds at various concentrations to the reaction mixture. Include a no-compound control and a positive control inhibitor.

  • Initiate the reaction by adding the HCV NS5B enzyme.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours)[13].

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto a filter membrane (e.g., DE81) and wash to remove unincorporated radiolabeled rNTPs.

  • Measure the radioactivity incorporated into the newly synthesized RNA using a scintillation counter.

  • Calculate the percentage of inhibition of NS5B activity for each compound concentration and determine the IC50 value.

Visualization of Key Concepts

General Synthetic Workflow

G Start Starting Materials (e.g., Dihydropyran) Step1 Cyclopropanation Start->Step1 Step2 Functional Group Interconversions Step1->Step2 Step3 Introduction of Amine Functionality Step2->Step3 Step4 Heteroatom Introduction (for aza- and thia- analogs) Step2->Step4 Final Final Product (e.g., 3-Oxabicyclo[3.1.0]hexan-6-amine HCl) Step3->Final Step4->Step3

Caption: A generalized workflow for the synthesis of bicyclo[3.1.0]hexane analogs.

Antiviral Drug Action Pathway

G cluster_virus Viral Replication Cycle cluster_drug Drug Intervention Entry Viral Entry Replication Viral Genome Replication Entry->Replication Assembly Virion Assembly Replication->Assembly Release Viral Release Assembly->Release Release->Entry Drug Bicyclo[3.1.0]hexane Analog Drug->Replication Inhibition of Polymerase Drug->Release Inhibition of Neuraminidase

Caption: Potential points of intervention for bicyclo[3.1.0]hexane analogs in the viral life cycle.

Conclusion and Future Directions

This compound and its nitrogen and sulfur analogs represent a versatile class of scaffolds for drug discovery. The rigid, conformationally constrained nature of the bicyclo[3.1.0]hexane core provides a robust platform for the design of potent and selective inhibitors for a range of biological targets. While the available data suggests differential activities based on the heteroatom present, there is a clear need for direct, systematic comparative studies to fully elucidate the structure-activity relationships and to guide the rational design of next-generation therapeutics. Future research should focus on head-to-head comparisons of these analogs in standardized biological assays and the exploration of a broader range of substitutions on the bicyclic framework to optimize their pharmacological profiles. The detailed experimental protocols provided in this guide offer a foundation for such comparative investigations.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wei, Y., et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS One, 11(2), e0148181.
  • Kim, J. L., et al. (2005). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. Nucleic Acids Research, 33(14), 4565–4573.
  • Colombo, C., et al. (2016). Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold. Organic & Biomolecular Chemistry, 14(27), 6539-6553.
  • Renslo, A. R., et al. (2005). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.
  • Shishkina, S. V., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 27(18), 5985.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Dressman, B. A., et al. (2016). Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 26(23), 5769-5773.
  • Colombo, C., et al. (2018). Design and synthesis of constrained bicyclic molecules as candidate inhibitors of influenza A neuraminidase. PLOS One, 13(2), e0192671.
  • Shishkina, S. V., et al. (2021). Study of cytotoxicity of cyclopropa[a]pyrrolizidine and 3-azabicyclo[3.1.0]hexane derivatives spiro-fused with acenaphthylen-1(2H)-one and aceanthrylen-1(2H)-one fragments against tumor cell lines. SciForum, 2021, 1, 1.
  • Colombo, C., et al. (2016). Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold. Organic & Biomolecular Chemistry, 14(27), 6539-6553.
  • Shishkina, S. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 5985.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Labcorp. (n.d.). Hepatitis C Virus (HCV) NS5B Drug Resistance Assay. Retrieved from [Link]

  • Clemente-Casares, P., et al. (2011). Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection. Frontiers in Microbiology, 12, 739509.
  • Binte, M., et al. (2015). Chemical Insight into the Emergence of Influenza Virus Strains That Are Resistant to Relenza. ACS Chemical Biology, 10(4), 1071–1079.
  • Munir, R., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651.
  • Dressman, B. A., et al. (2016). Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 26(23), 5769-5773.
  • Shishkina, S. V., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 27(18), 5985.
  • Shishkina, S. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 5985.
  • Shishkina, S. V., et al. (2021). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0] hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Pharmaceuticals, 14(12), 1234.
  • PubChem. (n.d.). 3-oxabicyclo[3.1.0]hexan-6-amine. Retrieved from [Link]

  • Shishkina, S. V., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). National Institutes of Health. Retrieved from [Link]

  • Shishkina, S. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 5985.
  • Google Patents. (n.d.). US11351149B2 - Nitrile-containing antiviral compounds.
  • Digikogu. (n.d.). Synthesis of 4′-substituted 2′, 3′-dideoxynucleoside analogues. Retrieved from [Link]

  • National Institutes of Health. (2021, June 16). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Retrieved from [Link]

  • Munir, R., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651.
  • Google Patents. (n.d.). WO2021250648A1 - Nitrile-containing antiviral compounds.

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A Comparative Guide to the Conformational Analysis of 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This document provides a comprehensive technical guide for researchers and drug development professionals on the conformational analysis of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. This constrained bicyclic scaffold is of significant interest in medicinal chemistry for its ability to lock molecules into specific three-dimensional orientations. This guide moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental and computational choices. We will explore the inherent conformational preferences of the bicyclo[3.1.0]hexane system, detail a synergistic workflow employing both computational modeling and spectroscopic validation, and present a comparative analysis against structurally related alternatives to provide a holistic understanding of its conformational landscape.

The Strategic Importance of Constrained Scaffolds

In modern drug discovery, controlling the three-dimensional shape, or conformation, of a molecule is paramount for achieving high potency and selectivity for its biological target. Flexible molecules can adopt numerous shapes, many of which may be non-binding or may interact with off-targets, leading to undesirable side effects. Bicyclic systems, such as the 3-Oxabicyclo[3.1.0]hexane core, serve as rigid scaffolds that "lock" a molecule's functional groups into a well-defined spatial arrangement.[1][2] The title compound, this compound, is a valuable building block that presents an amine functionality on a conformationally restricted framework, making it an attractive starting point for the synthesis of novel therapeutics.[3][4] Understanding its preferred conformation is the critical first step in rationally designing molecules that can effectively interact with target proteins.

The Conformational Landscape of Bicyclo[3.1.0]hexanes

The bicyclo[3.1.0]hexane skeleton is a fusion of a cyclopentane ring and a cyclopropane ring. This fusion dramatically restricts the conformational freedom of the five-membered ring. Unlike a simple cyclopentane, which undergoes rapid pseudorotation between various envelope and twist forms, the bicyclo[3.1.0]hexane system is largely confined to two primary conformations: a boat-like and a chair-like form.

Numerous studies combining spectroscopic and computational methods have demonstrated that the boat-like conformation is significantly more stable than the chair-like form.[5][6][7] This preference is attributed to the minimization of eclipsing strain along the C1-C5 bond, which is more severe in the chair conformation.[6] The introduction of a heteroatom at the 3-position (an oxygen atom in our case) and the exocyclic amine at the 6-position will further modulate this landscape. The amine, as a hydrochloride salt, will be protonated (-NH3+), influencing potential intramolecular hydrogen bonding and electrostatic interactions.

G cluster_0 Key Conformations of the Bicyclo[3.1.0]hexane Ring cluster_1 Influencing Factors for 3-Oxabicyclo[3.1.0]hexan-6-amine Boat Boat-like Conformer (Energetically Preferred) Chair Chair-like Conformer (Energetically Disfavored) Boat->Chair Higher Eclipsing Strain Factors [1] Fused Cyclopropane Ring (Primary determinant) [2] 3-Oxa Heteroatom (Alters bond lengths/angles) [3] 6-Amine Substituent (endo vs. exo) (Steric interactions) [4] Protonation State (HCl Salt) (Potential H-bonding)

Caption: Key conformers and influencing structural factors.

A Synergistic Approach to Conformational Elucidation

A robust conformational analysis cannot rely on a single technique. We advocate for a workflow that integrates predictive computational modeling with definitive experimental validation. This ensures that the predicted low-energy structures are physically meaningful and relevant in the solution and solid states.

G start Start: Target Molecule Structure comp_chem Step 1: Computational Analysis (DFT Calculations) start->comp_chem nmr_exp Step 2: Solution-State Analysis (NMR Spectroscopy) comp_chem->nmr_exp Predicts NMR parameters (J-couplings, NOEs) synthesis Step 4: Synthesis & Correlation Compare all data comp_chem->synthesis Provides relative conformer energies nmr_exp->synthesis Provides experimental J-couplings & distances xray Step 3: Solid-State Analysis (X-Ray Crystallography, if available) xray->synthesis Provides definitive solid-state structure conclusion Conclusion: Validated Conformational Model synthesis->conclusion

Caption: Integrated workflow for conformational analysis.

Computational Modeling: The Predictive Foundation

Causality: Before undertaking expensive and time-consuming experiments, computational chemistry allows us to perform a thorough search of the conformational space. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for molecules of this size, allowing us to identify and rank the relative energies of stable conformers.[5] This predictive step is crucial for designing targeted NMR experiments.

Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: Build the 3-Oxabicyclo[3.1.0]hexan-6-amine structure. Since the amine can be endo (pointing towards the five-membered ring) or exo (pointing away), both stereoisomers should be generated.

  • Conformational Search: Perform an initial, broad conformational search using a lower-level theory or molecular mechanics to identify potential minima.

  • Geometry Optimization: Take the low-energy hits from the search and perform full geometry optimization using a robust DFT functional and basis set (e.g., B3LYP/6-311++G**).[5] This will find the precise structure of each energy minimum.

  • Frequency Calculation: Perform a frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energies and thermal corrections for accurate energy ranking.

  • Analysis: Rank the conformers by their relative free energies. Analyze key geometric parameters, such as dihedral angles and interatomic distances, which can be correlated with NMR data.

NMR Spectroscopy: Validation in Solution

Causality: While computation predicts conformations in a vacuum, NMR spectroscopy provides direct experimental evidence of the molecule's structure and dynamics in solution, which is more biologically relevant. The key observables are proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

  • Coupling Constants (³JHH): The magnitude of the coupling constant between two protons separated by three bonds is described by the Karplus equation, which relates the J-value to the dihedral angle between the protons. By measuring these couplings, we can deduce the geometry of the ring system.[8]

  • Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. Measuring NOEs (typically via a 2D NOESY or ROESY experiment) allows for the determination of through-space proximities, which is invaluable for confirming the relative orientation of substituents (e.g., the exo vs. endo position of the amine).[8]

Protocol: NMR Data Acquisition and Interpretation

  • Sample Preparation: Dissolve the this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • 1D ¹H NMR: Acquire a standard high-resolution proton NMR spectrum to identify all proton signals.

  • 2D COSY: Run a Correlation Spectroscopy experiment to establish which protons are coupled to each other (i.e., which protons are on adjacent carbons).

  • 2D NOESY/ROESY: Acquire a NOESY (for smaller molecules, ROESY is often preferred to avoid zero-crossing issues) spectrum to identify protons that are close in space.

  • Interpretation:

    • Extract all relevant ³JHH values from the 1D spectrum. Compare these experimental values to the values predicted by DFT calculations for the lowest-energy conformers.

    • Analyze the NOESY spectrum for key cross-peaks. For example, an NOE between the proton at C6 and the bridgehead protons (C1, C5) would strongly suggest an endo conformation, whereas its absence would support an exo assignment.

Comparative Analysis

To contextualize the conformational properties of our target molecule, we compare it with key alternatives. The data presented below are illustrative, based on principles derived from the literature for these scaffolds.[6][7][9]

Compound/ScaffoldKey Conformational FeatureExpected Impact on Conformation
Target: 3-Oxabicyclo[3.1.0]hexan-6-amine HCl Rigid Boat-like Conformation. The oxygen atom shortens C-O bonds relative to C-C bonds, potentially flattening the boat slightly.The fused cyclopropane ring enforces a boat-like shape. The protonated amine may form an intramolecular hydrogen bond with the 3-oxa group in the endo isomer, further stabilizing a specific boat conformer.
Alternative 1: Bicyclo[3.1.0]hexane Parent scaffold. Strongly prefers a boat-like conformation.[7]Serves as the fundamental baseline. Its well-understood preference for the boat form is the primary feature inherited by its derivatives.
Alternative 2: 3-Azabicyclo[3.1.0]hexan-6-amine HCl Nitrogen heteroatom. The N-H bond in the ring can act as a hydrogen bond donor.Similar boat preference, but the endocyclic nitrogen introduces new possibilities for hydrogen bonding and alters the ring pucker compared to the oxygen analogue due to different bond lengths and angles.
Alternative 3: cis-3-Amino-1-cyclopentanemethanol HCl Monocyclic, flexible analogue. Lacks the fused cyclopropane ring.This molecule is highly flexible and exists as a dynamic equilibrium of multiple envelope and twist conformers. This highlights the profound ordering effect of the fused cyclopropane ring in the target molecule, demonstrating the strategic advantage of the bicyclic system for conformational constraint.

Conclusion

The conformational analysis of this compound requires a multi-faceted approach that leverages the predictive power of computational chemistry with the empirical certainty of spectroscopic methods. The bicyclo[3.1.0]hexane core is predisposed to a stable boat-like conformation, a feature that is critical for its function as a rigid scaffold in rational drug design.[7] By comparing its properties to both the parent hydrocarbon and a flexible monocyclic analogue, we can fully appreciate the unique conformational constraints it imposes. The detailed protocols and comparative framework presented in this guide provide a robust strategy for researchers to confidently elucidate the three-dimensional structure of this and related bicyclic systems, enabling the design of next-generation therapeutics with enhanced precision and efficacy.

References

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A Comparative Guide to the Spectroscopic Characterization of Bicyclic Amines: 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride and a 7-Oxabicyclo[2.2.1]heptane Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the rigid, three-dimensional structures of bicyclic amines are of significant interest. These scaffolds can impart favorable pharmacological properties, including enhanced binding affinity and metabolic stability. A thorough understanding of their structure and stereochemistry is paramount, and this is primarily achieved through a combination of spectroscopic techniques. This guide provides a detailed comparison of the expected spectroscopic data for 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride and presents experimental data for a related bicyclic amine, exo-2-aminomethyl-7-oxabicyclo[2.2.1]heptane hydrochloride , offering insights into the interpretation of their spectral features.

Due to the limited availability of published experimental spectra for this compound, this guide will present a detailed prediction of its spectroscopic characteristics based on established principles and data from analogous structures. This predictive analysis serves as a valuable tool for researchers working with this or structurally similar novel compounds.

Molecular Structures at a Glance

To visualize the distinct bicyclic frameworks, the following diagrams illustrate the core structures of the compounds discussed.

Figure 1: Comparison of the chemical structures.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for the target compound and its comparator.

Table 1: ¹H NMR Data (Predicted for 3-Oxabicyclo[3.1.0]hexan-6-amine HCl and Experimental for a 7-Oxabicyclo[2.2.1]heptane Analogue)
Assignment Predicted Chemical Shift (ppm) for 3-Oxabicyclo[3.1.0]hexan-6-amine HCl Experimental Chemical Shift (ppm) for 2-endo-aminomethyl-5-endo-benzyl-7-oxabicyclo[2.2.1]heptane HCl *
Bridgehead Protons ~2.5 - 3.0~4.5 - 5.0
CH₂-O Protons ~3.5 - 4.0~3.5 - 4.0
Cyclopropyl Protons ~0.5 - 1.5N/A
CH-NH₃⁺ Proton ~2.8 - 3.2N/A
CH₂-NH₃⁺ Protons N/A~3.0 - 3.5
NH₃⁺ Protons Broad singlet, ~8.0 - 9.0Broad singlet, ~8.0 - 9.0
Benzyl Protons N/A~7.2 - 7.4
Benzyl CH₂ Protons N/A~2.5 - 3.0

*Data interpreted from the synthesis of a closely related analogue.

Table 2: ¹³C NMR Data (Predicted for 3-Oxabicyclo[3.1.0]hexan-6-amine HCl and Experimental for a 7-Oxabicyclo[2.2.1]heptane Analogue)
Assignment Predicted Chemical Shift (ppm) for 3-Oxabicyclo[3.1.0]hexan-6-amine HCl Experimental Chemical Shift (ppm) for 2-endo-aminomethyl-5-endo-benzyl-7-oxabicyclo[2.2.1]heptane HCl *
Bridgehead Carbons ~35 - 45~75 - 85
CH₂-O Carbons ~65 - 75~70 - 80
Cyclopropyl Carbons ~15 - 25N/A
CH-NH₃⁺ Carbon ~30 - 40N/A
CH₂-NH₃⁺ Carbon N/A~40 - 50
Other Aliphatic Carbons N/A~30 - 40
Aromatic Carbons N/A~125 - 140

*Data interpreted from the synthesis of a closely related analogue.

Table 3: IR and Mass Spectrometry Data
Spectroscopic Technique Predicted Data for 3-Oxabicyclo[3.1.0]hexan-6-amine HCl Experimental Data for a 7-Oxabicyclo[2.2.1]heptane Analogue *
IR (cm⁻¹) ~2800-3200 (N-H stretch, broad), ~1600 (N-H bend), ~1100 (C-O stretch)Similar N-H and C-O stretches expected.
Mass Spec (m/z) Predicted [M+H]⁺: 100.08[M+H]⁺ corresponding to the specific analogue's molecular weight.

*Data interpreted from the synthesis of a closely related analogue.

In-Depth Analysis and Interpretation

¹H NMR Spectroscopy

For This compound , the proton NMR spectrum is expected to be complex in the aliphatic region. The protons on the cyclopropane ring are predicted to appear in the upfield region (~0.5-1.5 ppm) due to the ring current effect of the three-membered ring. The bridgehead protons and the proton attached to the carbon bearing the amine group are likely to be found in the range of 2.5-3.2 ppm. The protons on the carbons adjacent to the ether oxygen are expected to be deshielded and appear further downfield, around 3.5-4.0 ppm. The ammonium protons will likely present as a broad singlet around 8.0-9.0 ppm, and its integration would correspond to three protons. The exact chemical shifts and coupling patterns would be highly dependent on the stereochemistry of the molecule.

In contrast, the experimental data for the 7-oxabicyclo[2.2.1]heptane analogue shows the bridgehead protons at a significantly more deshielded position (~4.5-5.0 ppm). This is a characteristic feature of the 7-oxabicyclo[2.2.1]heptane system. The aminomethyl protons appear around 3.0-3.5 ppm, and the ammonium protons are also observed as a broad singlet in the 8.0-9.0 ppm region.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of This compound would show the cyclopropyl carbons at high field (~15-25 ppm). The carbons adjacent to the oxygen (C-O) are expected around 65-75 ppm[1][2][3]. The bridgehead carbons and the carbon bearing the ammonium group are predicted to be in the 30-45 ppm range.

For the 7-oxabicyclo[2.2.1]heptane analogue , the bridgehead carbons are significantly downfield (~75-85 ppm) due to the influence of the bridging oxygen atom. The carbon of the aminomethyl group is expected around 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of This compound is expected to show a very broad and strong absorption in the 2800-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a primary ammonium salt. Another key feature would be the ammonium bending vibration around 1600 cm⁻¹. A strong C-O stretching band, typical for ethers, should be observable around 1100 cm⁻¹.

Mass Spectrometry

For This compound , the protonated molecule [M+H]⁺ would be expected at m/z 100.08. Common fragmentation pathways for bicyclic amines involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) and ring fragmentation. The presence of the ether linkage would also influence the fragmentation pattern.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 3: Workflow for solid-state IR spectroscopy.

Trustworthiness of the Protocol: A background spectrum is essential to account for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring that the final spectrum represents only the sample.[4][5][6][7][8] The preparation method is chosen based on the sample's properties; the KBr pellet method is often preferred for crystalline solids to obtain high-resolution spectra free from interfering solvent or oil bands.

Mass Spectrometry (MS)

Figure 4: General workflow for mass spectrometry.

Expertise in Experimental Design: ESI is the ionization method of choice for pre-charged or polar molecules like amine hydrochlorides as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for the determination of its molecular weight.[2][9][10] Tandem MS (MS/MS) provides crucial structural information by breaking the molecule apart in a controlled manner and analyzing the resulting fragments.[11]

Conclusion

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved January 4, 2026, from [Link]

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 4, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. Cengage Learning.
  • 4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Retrieved January 4, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved January 4, 2026, from [Link]

  • Stereospecific Synthesis of Carbanucleotides Designed for Antisense Methodology - Swiss Open Access Repository. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. (2015, November 11). Retrieved January 4, 2026, from [Link]

  • Can the salt form of my organic compound be determined using NMR? - ResearchGate. (2018, April 11). Retrieved January 4, 2026, from [Link]

  • Syntheses of mono- and dihydroxy-substituted cyclopentane-, cyclohexane- and cyclooctane-β-amino acids. (n.d.). Retrieved January 4, 2026, from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. (2019, February 10). Retrieved January 4, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Retrieved January 4, 2026, from [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). Retrieved January 4, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

  • Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage - YouTube. (2022, December 24). Retrieved January 4, 2026, from [Link]

  • 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry - Reddit. (2023, July 3). Retrieved January 4, 2026, from [Link]

  • 7-Oxabicyclo[2.2.1]heptane - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

  • 6-Oxabicyclo[3.1.0]hexane - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

  • exo-2-Methyl-7-oxabicyclo-[2.2.1]-heptane - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). Retrieved January 4, 2026, from [Link]

  • 6-Oxabicyclo[3.1.0]hexane - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

  • TRANS-6-AMINO-3-OXABICYCLO[3.1.0]HEXANE HCL - KM Pharma Solution Private Limited. (n.d.). Retrieved January 4, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved January 4, 2026, from [Link]

  • Endo-2-methyl-7-oxabi-cyclo[2.2.1]heptane - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

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  • and .alpha.-(1.fwdarw.5)-C-linked disaccharides through 2,3,4,6-tetra-O-acetylglucopyranosyl radical additions to 3-methylidene-7-oxabicyclo[2.2.1]heptan-2-one derivatives | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 4, 2026, from [Link]

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A Comparative Guide to the Reactivity of Oxabicyclo- vs. Azabicyclo[3.1.0]hexane Amines

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of the reactivity of two structurally related bicyclic systems of significant interest in medicinal chemistry: oxabicyclo[3.1.0]hexane amines and azabicyclo[3.1.0]hexane amines. These scaffolds are increasingly utilized in drug design to introduce three-dimensional complexity, thereby improving pharmacological properties. Understanding their comparative reactivity is crucial for efficient synthetic route design and the prediction of metabolic stability.

Introduction: Structural Features and Synthetic Significance

Oxabicyclo[3.1.0]hexane and azabicyclo[3.1.0]hexane frameworks are characterized by a fused cyclopropane and a five-membered heterocyclic ring (oxolane or pyrrolidine, respectively). The inherent ring strain in these systems dictates their unique chemical behavior. The presence of an exocyclic amine functionality further diversifies their reactivity profile, making them valuable building blocks for novel therapeutics.

The synthesis of these bicyclic amines often involves intramolecular cyclopropanation reactions or the functionalization of pre-formed bicyclic cores. For instance, rhodium-catalyzed intramolecular cyclopropanation of allylic diazoacetamides is a common strategy for accessing the 3-azabicyclo[3.1.0]hexane skeleton. Similarly, oxabicyclo[3.1.0]hexane systems can be prepared through various methods, including the epoxidation of cyclopentene derivatives.

Comparative Reactivity Analysis

The fundamental difference in reactivity between oxabicyclo[3.1.0]hexane amines and their aza-analogs stems from the nature of the heteroatom within the five-membered ring. Oxygen, being more electronegative than nitrogen, exerts a stronger inductive effect, influencing the electron density and strain of the entire bicyclic system.

Ring Strain and Stability
Nucleophilicity of the Exocyclic Amine

The basicity, and by extension, the nucleophilicity of the exocyclic amine is a critical parameter in many synthetic transformations. The proximity of the heteroatom in the bicyclic system can modulate this property through electronic effects.

  • Azabicyclo[3.1.0]hexane Amines: The nitrogen atom in the pyrrolidine ring is less electronegative than oxygen. Depending on its substitution pattern, it can act as a weak electron-donating group through space or via bond induction, potentially slightly enhancing the nucleophilicity of the exocyclic amine compared to a simple aminocyclopentane.

  • Oxabicyclo[3.1.0]hexane Amines: The more electronegative oxygen atom in the oxolane ring will exert a stronger electron-withdrawing inductive effect. This is expected to decrease the electron density on the exocyclic amine, thereby reducing its basicity and nucleophilicity relative to its aza-counterpart.

This difference in nucleophilicity can be a determining factor in reactions such as acylation, alkylation, and conjugate additions.

Ring-Opening Reactions

The strained cyclopropane ring in both systems is susceptible to cleavage under various conditions, particularly in the presence of acids or electrophiles. The heteroatom plays a crucial role in directing the regioselectivity and influencing the rate of these reactions.

  • Azabicyclo[3.1.0]hexane Systems: The nitrogen atom can be protonated or coordinated to a Lewis acid, which can facilitate the ring opening of the cyclopropane. The outcome of such reactions is often dependent on the nature of the nucleophile and the reaction conditions, leading to either piperidine or pyrrolidine derivatives. DFT calculations have shown that thermodynamic control often favors the formation of six-membered rings (piperidines), while kinetic control can lead to five-membered ring products (pyrrolidines)[1].

  • Oxabicyclo[3.1.0]hexane Systems: The oxygen atom can also be activated by Lewis acids, promoting ring cleavage. The greater electronegativity of oxygen might render the adjacent carbons more electrophilic, influencing the site of nucleophilic attack. The thermal decomposition of 6-oxabicyclo[3.1.0]hexane has been studied, indicating that isomerization to cyclopentanone and cyclopent-2-en-1-ol are the major pathways, highlighting the inherent reactivity of the strained bicyclic ether.

Experimental Data and Protocols

While direct side-by-side comparative studies are scarce, we can analyze representative reactions for each class of compounds to highlight their distinct reactivity patterns.

Nucleophilic Substitution at the Amine

A common reaction for these compounds is the functionalization of the exocyclic amine. For example, 6-amino-3-azabicyclo[3.1.0]hexane derivatives readily undergo nucleophilic substitution reactions with various electrophiles.

Protocol: N-Acylation of a 6-Amino-3-azabicyclo[3.1.0]hexane Derivative

This protocol describes a typical acylation reaction, a fundamental transformation for these amine building blocks.

  • Dissolution: Dissolve the 6-amino-3-azabicyclo[3.1.0]hexane derivative (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or a carboxylic acid anhydride, 1.1 eq.) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The corresponding reaction with an oxabicyclo[3.1.0]hexane amine would be expected to proceed under similar conditions, though potentially at a slower rate due to the reduced nucleophilicity of the amine.

Lewis Acid-Catalyzed Ring Opening

The presence of a Lewis acid can activate the bicyclic system towards nucleophilic attack, leading to ring-opened products.

Protocol: Lewis Acid-Mediated Ring Opening of an Oxabicyclo[3.1.0]hexane

This generalized protocol illustrates the conditions often employed for the ring opening of such strained ethers.

  • Reactant Mixture: To a solution of the oxabicyclo[3.1.0]hexane derivative (1.0 eq.) in an anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere, add the desired nucleophile (e.g., an alcohol or an amine, 1.5 eq.).

  • Lewis Acid Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid (e.g., BF₃·OEt₂, TiCl₄, or Sc(OTf)₃, 0.1-1.2 eq.) dropwise.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate or water.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

For azabicyclo[3.1.0]hexane amines, the reaction outcome can be more complex due to the potential for the amine to act as both a directing group and an internal nucleophile.

Data Summary

FeatureOxabicyclo[3.1.0]hexane AminesAzabicyclo[3.1.0]hexane AminesRationale
Amine Nucleophilicity LowerHigherStronger inductive electron-withdrawing effect of oxygen compared to nitrogen.
Ring Strain (Inferred) Potentially higherPotentially lowerDifferences in C-O vs. C-N bond lengths and angles may alter ring strain.
Susceptibility to Acid-Catalyzed Ring Opening HighHighBoth systems are strained; activation of the heteroatom facilitates ring cleavage.
Regioselectivity of Ring Opening Influenced by the oxonium ion intermediateCan be controlled by kinetic vs. thermodynamic conditions, influenced by the aziridinium ion intermediate.[1]The nature of the heteroatom directs the stability of intermediates and transition states.

Mechanistic Considerations & Visualizations

The differing electronic properties of oxygen and nitrogen lead to distinct mechanistic pathways, particularly in ring-opening reactions.

Lewis Acid-Catalyzed Ring Opening of an Oxabicyclo[3.1.0]hexane

G cluster_0 Activation cluster_1 Nucleophilic Attack Oxabicyclo Oxabicyclo[3.1.0]hexane ActivatedComplex Activated Complex Oxabicyclo->ActivatedComplex + LA LewisAcid Lewis Acid (LA) RingOpened Ring-Opened Product ActivatedComplex->RingOpened + Nu- Nucleophile Nu-

Caption: Lewis acid activation of the oxygen atom enhances the electrophilicity of the bicyclic system.

Nucleophile-Dependent Ring Opening of an Azabicyclo[3.1.0]hexane

G Azabicyclo Azabicyclo[3.1.0]hexane Protonation Protonation / Lewis Acid Coordination Azabicyclo->Protonation Aziridinium Aziridinium Ion Intermediate Protonation->Aziridinium Kinetic Kinetic Control (e.g., hard nucleophile) Aziridinium->Kinetic Thermo Thermodynamic Control (e.g., soft nucleophile) Aziridinium->Thermo Pyrrolidine Pyrrolidine Derivative Kinetic->Pyrrolidine Path A Piperidine Piperidine Derivative Thermo->Piperidine Path B

Caption: The aziridinium intermediate can undergo ring opening via two distinct pathways.

Conclusion

The choice between an oxabicyclo[3.1.0]hexane amine and an azabicyclo[3.1.0]hexane amine in a drug discovery program should be guided by a clear understanding of their differential reactivity. The oxa-derivatives, with their less nucleophilic amine and potentially more strained ring system, may offer different metabolic profiles and synthetic handles compared to their aza-counterparts. Conversely, the greater nucleophilicity of the amine in azabicyclo[3.1.0]hexane systems and the nuanced control over their ring-opening reactions provide a rich platform for diverse functionalization. This guide serves as a foundational resource for chemists to make informed decisions in the design and synthesis of novel therapeutics based on these valuable bicyclic scaffolds.

References

  • De Kimpe, N. et al. Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo-[3.1.0]hexane Tosylate. The Journal of Organic Chemistry2007 , 72 (18), 6859–6867. [Link]

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A Comparative Guide to the Biological Efficacy of 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride Derivatives in BET Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. The 3-oxabicyclo[3.1.0]hexan-6-amine moiety has emerged as a compelling building block, particularly in the design of inhibitors targeting epigenetic regulators. This guide provides a comparative analysis of the biological efficacy of derivatives incorporating this scaffold, with a specific focus on their role in the development of potent and selective inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins. We will delve into the rationale behind their design, present supporting experimental data, and provide detailed protocols for their evaluation.

The Strategic Advantage of the 3-Oxabicyclo[3.1.0]hexane Scaffold

The 3-oxabicyclo[3.1.0]hexane ring system offers a unique combination of properties that make it highly attractive for medicinal chemistry. Its rigid, three-dimensional structure helps to constrain the conformation of a drug molecule, which can lead to a more favorable entropic profile upon binding to its target protein. This conformational restriction can translate into higher potency and selectivity. Furthermore, the amine hydrochloride group provides a key anchor point for further chemical modification, allowing for the exploration of a wide range of derivatives to optimize biological activity and pharmacokinetic properties.

Unlocking Potency in BET Bromodomain Inhibition

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histone tails, thereby playing a pivotal role in the regulation of gene transcription. Dysregulation of BET protein activity has been implicated in a variety of diseases, including cancer and inflammation, making them a prime target for therapeutic intervention.

Recent research has highlighted the successful incorporation of the 3-oxabicyclo[3.1.0]hexan-6-amine scaffold into dihydrobenzofuran-based BET inhibitors. These inhibitors have demonstrated remarkable potency and selectivity, particularly for the second bromodomain (BD2) of BET proteins.

Comparative Efficacy of a Key Derivative

A study on dihydrobenzofuran derivatives as BET inhibitors provides a compelling case for the utility of the 3-oxabicyclo[3.1.0]hexan-6-amide moiety.[1] The compound (S)-27, which incorporates this scaffold, exhibited high potency against the BRD4 BD2 domain, with a pIC50 of 7.9.[1] This level of activity, coupled with over 1000-fold selectivity against the first bromodomain (BD1), underscores the value of this structural motif.[1]

To put this into context, we can compare the performance of (S)-27 with other derivatives from the same study that feature different amide substituents.

CompoundAmide SubstituentBRD4 BD2 pIC50Selectivity (fold) vs. BD1
(S)-27 3-Oxabicyclo[3.1.0]hexan-6-amide 7.9 >1000
(S)-25Cyclopropyl amideNot reportedNot reported
29Ethyl amideHighHigh
31PyrazoleHighHigh

Data synthesized from a study on dihydrobenzofuran BET inhibitors.[1]

While direct pIC50 values for all comparators are not provided in the primary text, the high potency of (S)-27 is explicitly noted as being "well tolerated in the C2=H series with high BD2 potency".[1] This suggests that the 3-oxabicyclo[3.1.0]hexan-6-amide is a highly favorable substituent for achieving potent and selective BET inhibition within this chemical series.

Mechanism of Action: BET Inhibition

BET inhibitors function by competitively binding to the acetyl-lysine binding pocket of bromodomains. This prevents the recruitment of transcriptional machinery to chromatin, thereby downregulating the expression of key oncogenes and inflammatory genes.

BET_Inhibition_Pathway cluster_0 Normal Cellular Process cluster_1 Inhibition BET BET Protein (e.g., BRD4) Transcription Gene Transcription (Oncogenes, Inflammatory Genes) BET->Transcription promotes BET->Transcription transcription is blocked AcLys Acetylated Lysine on Histone Tail AcLys->BET binds to Inhibitor 3-Oxabicyclo[3.1.0]hexan-6-amine Derivative Inhibitor->BET competitively binds to acetyl-lysine pocket

Caption: Mechanism of BET inhibition by 3-Oxabicyclo[3.1.0]hexan-6-amine derivatives.

Experimental Protocol: Evaluating Biological Efficacy with a TR-FRET Assay

To quantitatively assess the inhibitory activity of 3-oxabicyclo[3.1.0]hexan-6-amine derivatives against BET bromodomains, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and widely used method.[2][3][4][5][6]

Principle of the TR-FRET Assay

This assay measures the binding of a biotinylated and acetylated histone peptide (the ligand) to a GST-tagged bromodomain protein. The binding is detected using a terbium-labeled anti-GST antibody (the donor) and a dye-labeled streptavidin (the acceptor). When the donor and acceptor are in close proximity due to the protein-ligand interaction, excitation of the terbium donor results in energy transfer to the dye acceptor, which then emits light at a specific wavelength. A test compound that inhibits the protein-ligand interaction will disrupt FRET, leading to a decrease in the acceptor signal.

TR_FRET_Workflow cluster_assay TR-FRET Assay Workflow cluster_components Assay Components cluster_detection Detection Reagents cluster_steps Experimental Steps BRD4 GST-BRD4 Protein Ligand Biotinylated-Histone Peptide Inhibitor Test Compound (3-Oxabicyclo Derivative) Tb_Ab Terbium-labeled anti-GST Antibody (Donor) SA_Dye Dye-labeled Streptavidin (Acceptor) step1 1. Add BRD4, Ligand, and Test Compound to a 384-well plate. step2 2. Incubate to allow binding. step1->step2 step3 3. Add Detection Reagents (Tb-Ab and SA-Dye). step2->step3 step4 4. Incubate to allow detection binding. step3->step4 step5 5. Read plate on a TR-FRET enabled reader (excite at ~340 nm, read at 620 nm and 665 nm). step4->step5 step6 6. Calculate TR-FRET ratio (665nm/620nm) and determine IC50. step5->step6

Caption: Workflow for a TR-FRET based BET inhibitor assay.

Step-by-Step Methodology
  • Reagent Preparation : All reagents should be prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

  • Compound Dispensing : Serially dilute the 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride derivatives in DMSO and then into the assay buffer. Dispense the diluted compounds into a low-volume 384-well plate. Include controls for no inhibition (DMSO only) and maximum inhibition (a known potent BET inhibitor).

  • Protein and Ligand Addition : Add the GST-tagged BRD4 protein and the biotinylated histone peptide to the wells containing the test compounds.

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection Reagent Addition : Add the terbium-labeled anti-GST antibody and the dye-labeled streptavidin to all wells.

  • Second Incubation : Incubate the plate for another defined period (e.g., 60-120 minutes) in the dark to allow the detection reagents to bind.

  • Plate Reading : Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the terbium donor and 665 nm for the dye acceptor) using a TR-FRET compatible plate reader.

  • Data Analysis : Calculate the ratio of the acceptor to donor emission (665 nm / 620 nm). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The pIC50 is then calculated as -log(IC50).

Conclusion and Future Outlook

The this compound scaffold represents a valuable asset in the design of potent and selective BET bromodomain inhibitors. The high efficacy of derivatives incorporating this moiety, as evidenced by pIC50 values and selectivity profiles, validates its use as a strategic design element. While the currently available data is focused on its incorporation into a larger dihydrobenzofuran structure, the foundational principles of its utility—conformational rigidity and synthetic accessibility—suggest that a broader range of derivatives warrant investigation.

Future studies should focus on a systematic exploration of substitutions on the 3-oxabicyclo[3.1.0]hexane core itself to establish a more comprehensive structure-activity relationship. This will undoubtedly unlock new avenues for the development of next-generation epigenetic therapies. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of these promising compounds.

References

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega. Available at: [Link]

  • Data Sheet BRD4 (BD1) TR-FRET Assay Kit. AMSBIO. Available at: [Link]

  • TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. BPS Bioscience. Available at: [Link]

  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. SLAS Discovery. Available at: [Link]

  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. University of Strathclyde. Available at: [Link]

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A Comparative Guide to Structural Analogs of 3-Oxabicyclo[3.1.0]hexan-6-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 3-oxabicyclo[3.1.0]hexane scaffold represents a cornerstone in contemporary medicinal chemistry, offering a rigid, three-dimensional framework that is instrumental in the design of highly selective and potent therapeutic agents. The inherent conformational constraint of this bicyclic ether minimizes off-target interactions, a critical attribute in the development of novel drugs with improved safety profiles. This guide provides an in-depth comparison of key structural analogs of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, focusing on their applications as modulators of the GABAergic and glutamatergic systems, with supporting experimental data and protocols for researchers in the field.

The Strategic Advantage of the Bicyclic Scaffold

The design of molecules that can precisely interact with specific biological targets is a central challenge in drug discovery. The 3-oxabicyclo[3.1.0]hexane core, by locking the molecule in a defined spatial arrangement, allows for the precise orientation of pharmacophoric elements. This pre-organization reduces the entropic penalty upon binding to a receptor or enzyme, often leading to enhanced affinity and selectivity.[1][2][3] This principle is the driving force behind the exploration of its analogs in various therapeutic areas.

Modulators of the GABAergic System: A Focus on Epilepsy and Neuropathic Pain

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), and its modulation is a proven strategy for treating conditions such as epilepsy and anxiety.[4] Imbalances in GABAergic signaling are implicated in various neurological disorders.[4] The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating its inhibitory signal.[4][5] Consequently, GAT inhibitors that prolong the presence of GABA in the synapse have emerged as effective anticonvulsants.

Key Analogs and Structure-Activity Relationships

Analogs of 3-Oxabicyclo[3.1.0]hexan-6-amine have been developed as potent GABA uptake inhibitors, often drawing from the structures of known inhibitors like nipecotic acid and guvacine.[5][6] The bicyclic core serves as a rigid scaffold to which lipophilic moieties can be attached to enhance blood-brain barrier penetration and potency.

A notable example is the development of tricyclic analogs that incorporate the bicyclic amine structure. These compounds have shown high potency in inhibiting GABA uptake in rat synaptosomes, with some exhibiting efficacy comparable to the marketed antiepileptic drug tiagabine.[6] The structure-activity relationship (SAR) studies in this area consistently demonstrate that the nature of the lipophilic substituent on the nitrogen atom of the bicyclic amine is critical for activity.

Comparative Performance of GABA Uptake Inhibitors
CompoundCore StructureKey SubstituentsIn Vitro Potency (IC50, GABA Uptake)In Vivo Efficacy (Animal Model)Reference
Tiagabine Nipecotic acid4,4-bis(3-methyl-2-thienyl)-3-butenylPotentClinically approved anticonvulsant[4][6]
Tricyclic Analog 23 3-Piperidinecarboxylic acid2-(2-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethoxy)ethylHigh potency, comparable to tiagabineProtective index comparable to or better than tiagabine in a chemically induced seizure model[6]
Bicyclo-GABA Bicyclo[3.1.0]hexaneN-methylated analog also studiedPotent and selective BGT1 inhibitorPreclinical evaluation[4]
Experimental Protocol: In Vitro GABA Uptake Assay

This protocol outlines a standard method for assessing the inhibition of GABA uptake in rat brain synaptosomes, a common preclinical model.

Objective: To determine the IC50 values of test compounds for the inhibition of [³H]GABA uptake.

Materials:

  • Rat cortical synaptosomes

  • [³H]GABA (radioligand)

  • Krebs-HEPES buffer

  • Test compounds and reference inhibitors (e.g., tiagabine)

  • Scintillation counter and vials

Procedure:

  • Preparation of Synaptosomes: Isolate synaptosomes from rat cerebral cortices using standard differential centrifugation techniques.

  • Incubation: Pre-incubate synaptosomal preparations with varying concentrations of the test compounds or vehicle control in Krebs-HEPES buffer for a specified time (e.g., 10 minutes) at 37°C.

  • Initiation of Uptake: Initiate GABA uptake by adding a fixed concentration of [³H]GABA to the mixture.

  • Termination of Uptake: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

GABA_Uptake_Assay cluster_workflow Experimental Workflow: GABA Uptake Inhibition Assay prep Synaptosome Preparation preinc Pre-incubation with Test Compound prep->preinc Isolate from rat cortex init Initiate Uptake with [³H]GABA preinc->init Add radioligand term Terminate by Filtration init->term Rapid filtration quant Quantify Radioactivity term->quant Scintillation counting analysis IC50 Determination quant->analysis Dose-response curve

Caption: Workflow for determining GABA uptake inhibition.

Modulators of the Glutamatergic System: Targeting Neurological and Psychiatric Disorders

The glutamatergic system, the primary excitatory network in the CNS, is critically involved in synaptic plasticity, learning, and memory. Dysregulation of this system, particularly through N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors, is implicated in a range of disorders, including schizophrenia, depression, and chronic pain.[7][8]

Key Analogs and Their Receptor Targets

The rigid 3-oxabicyclo[3.1.0]hexane scaffold has been instrumental in the development of selective ligands for glutamate receptors.

  • NMDA Receptor Antagonists: Bicifadine, an analog with a 3-azabicyclo[3.1.0]hexane core, has demonstrated analgesic effects by acting as an NMDA receptor antagonist.[9] This highlights the potential of this scaffold in developing non-opioid pain therapeutics.

  • mGlu Receptor Agonists: A significant breakthrough in this area is the development of potent and selective mGlu2/3 receptor agonists. One such compound, (1S,2R,5R,6R)-2-amino-4-oxabicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY379268), has shown promise in preclinical models of schizophrenia by attenuating the effects of NMDA receptor antagonists.[7][8] These findings suggest that mGlu2/3 receptor agonists could offer a novel therapeutic approach for psychiatric disorders.[7]

Comparative Performance of Glutamate Receptor Modulators
CompoundTargetProposed Therapeutic ApplicationKey Preclinical FindingReference
Bicifadine NMDA Receptor AntagonistAnalgesiaAnalgesic effect with potentially fewer side effects than opioids[9]
LY354740 mGlu2/3 Receptor AgonistSchizophreniaAttenuates locomotor hyperactivity induced by NMDA receptor antagonists[7][8]
LY379268 mGlu2/3 Receptor AgonistSchizophreniaSimilar effects to LY354740 in animal models[7][8]
Experimental Protocol: NMDA Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NMDA receptor.

Objective: To determine the Ki (inhibition constant) of test compounds for the NMDA receptor.

Materials:

  • Rat brain membranes (hippocampus or cortex)

  • [³H]MK-801 (a high-affinity NMDA receptor channel blocker)

  • Glutamate and glycine (co-agonists)

  • Tris-HCl buffer

  • Test compounds

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Assay Setup: In a 96-well plate, combine the brain membranes, [³H]MK-801, glutamate, and glycine in Tris-HCl buffer.

  • Compound Addition: Add varying concentrations of the test compound. Include a control for non-specific binding (e.g., a high concentration of a known NMDA receptor antagonist).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration. Determine the IC50 from a competition curve and calculate the Ki using the Cheng-Prusoff equation.

NMDA_Binding_Pathway cluster_receptor NMDA Receptor Complex NMDA NMDA Receptor Glutamate Glutamate Glutamate->NMDA Binds to GluN2 subunit Glycine Glycine Glycine->NMDA Binds to GluN1 subunit MK801 [³H]MK-801 MK801->NMDA Binds to ion channel Analog Test Analog (Antagonist) Analog->NMDA Competes with agonist/co-agonist binding

Caption: Ligand interactions at the NMDA receptor complex.

Emerging Applications and Future Directions

The versatility of the 3-oxabicyclo[3.1.0]hexane scaffold extends beyond the traditional CNS targets. Recent research has explored its derivatives as:

  • BCAT1 Inhibitors: For the treatment of certain cancers, where the branched-chain amino acid aminotransferase 1 (BCAT1) is upregulated.[10]

  • Antiviral Agents: As intermediates in the synthesis of compounds with potential antiviral activity.[11]

  • Insecticides: Demonstrating the broad biological relevance of this structural motif.[12][13]

The continued exploration of this privileged scaffold, coupled with advances in synthetic chemistry and computational modeling, promises to yield a new generation of therapeutics with enhanced precision and efficacy. The ability to rigidly control the conformation of a molecule remains a powerful strategy in the rational design of drugs, and the 3-oxabicyclo[3.1.0]hexane framework will undoubtedly continue to be a valuable tool for medicinal chemists.

References

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  • Lie, M. E. K., et al. (2021). Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. ACS Omega, 6(36), 23386–23397.
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  • Chemspace. (n.d.). (2-{bicyclo[2.1.1]hexan-2-yl}-1-[(1R,5S,6S)-3-oxabicyclo[3.1.0]hexan-6-yl]ethyl)(ethyl)amine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

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  • SmartChem. (n.d.). (1α,5α,6α)-3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride. Retrieved from [Link]

  • Goti, A., et al. (2012). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry, 77(22), 10231–10242.
  • Google Patents. (n.d.). WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors.
  • Gunic, E., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron, 59(49), 9879-9886.
  • Han, S., & Han, S. Y. (2013). The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids. Accounts of Chemical Research, 46(12), 2856–2867.
  • ResearchGate. (n.d.). Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. Retrieved from [Link]

  • Nakazato, A., & Okuyama, S. (2009). Metabotropic Glutamate Receptors: Potential Drug Targets for Psychiatric Disorders. The Open Medicinal Chemistry Journal, 4, 20-33.
  • Molbase. (n.d.). (1R,5S)-3-OXABICYCLO[3.1.0]HEXAN-6-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US7279494B2 - Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues.
  • Jane, D. E., et al. (2015). Stereoselective synthesis of novel 2′-(S)-CCG-IV analogues as potent NMDA receptor agonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3588–3591.
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Safety Operating Guide

Navigating the Disposal of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate work of drug development, the responsible management of chemical reagents is as crucial as the innovative research itself. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride. Adherence to these protocols is fundamental to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is a hazardous substance that requires careful management.[1][2]

Primary Hazards:

  • Harmful if Swallowed, in Contact with Skin, or Inhaled: The compound poses significant health risks through multiple exposure routes.[1][2]

  • Causes Skin and Serious Eye Irritation: Direct contact can lead to significant irritation.[1][2]

  • May Cause Respiratory Irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1][2]

Due to these hazards, all handling and disposal procedures must be conducted within a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Safety Profile of this compound
Hazard StatementGHS ClassificationRecommended PPE
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields or face shield, NIOSH-approved respirator.[1][2]
H312: Harmful in contact with skinAcute toxicity, dermal (Category 4)
H332: Harmful if inhaledAcute toxicity, inhalation (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows the "cradle-to-grave" principle for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[3][4][5] This means the waste must be managed safely from the moment it is generated until its final disposal by a licensed facility.

DisposalWorkflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_pretreatment Pre-Treatment (Aqueous Solutions) cluster_storage Accumulation & Storage cluster_disposal Final Disposal Start Waste Generated Identify Identify Waste Type (Solid, Liquid, Contaminated Debris) Start->Identify Container Select Compatible, Leak-Proof Container Identify->Container Label Label with 'Hazardous Waste', Chemical Name, & Date Container->Label Check_Aqueous Is waste an aqueous solution? Label->Check_Aqueous Neutralize Neutralize to pH 6-8 with Sodium Bicarbonate Check_Aqueous->Neutralize Yes Store Store in Designated Satellite Accumulation Area (SAA) Check_Aqueous->Store No (Solid/Organic Solvent) Neutralize->Store Segregate Segregate from Incompatible Materials Store->Segregate EHS_Contact Contact Institutional EHS for Waste Pickup Segregate->EHS_Contact End Disposal by Licensed Hazardous Waste Vendor EHS_Contact->End

Caption: Decision workflow for compliant waste management.

Protocol 1: Disposal of Solid Waste and Concentrated Solutions

This protocol applies to pure, solid this compound and its solutions in organic solvents.

  • Waste Collection: Place the solid waste or concentrated solution directly into a designated, chemically compatible, and leak-proof hazardous waste container.[6][7] Ensure the container has a secure, screw-on cap.

  • Labeling: As soon as waste is added, affix a "Hazardous Waste" label. The label must include the full chemical name, CAS number, an indication of the hazards (e.g., "Toxic," "Irritant"), and the date accumulation began.[1][8]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7][8]

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[1][6]

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (typically up to one year in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste vendor.[1][2][7]

Protocol 2: Pre-treatment and Disposal of Dilute Aqueous Solutions

For dilute aqueous solutions, a neutralization step can be performed to reduce the corrosive hazard before collection. As an amine hydrochloride, the compound will form a mildly acidic solution.

Causality: Neutralizing the acidic solution with a weak base like sodium bicarbonate converts the hydrochloride salt to the free amine and produces sodium chloride, water, and carbon dioxide.[9][10][11] This process mitigates the acidity, making the waste less corrosive and safer to handle during consolidation and transport. Using a weak base ensures the reaction is controllable and does not generate excessive heat.[12]

  • Setup: Perform this procedure in a chemical fume hood. Place the container of aqueous waste in a larger secondary container to contain any potential splashes.

  • Neutralization: Slowly add a 5% solution of sodium bicarbonate or sodium carbonate to the stirring waste solution.[9][13]

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution dropwise until the pH is between 6.0 and 8.0.[12]

  • Collection and Labeling: Once neutralized, pour the solution into the designated aqueous hazardous waste container. Label the container as "Hazardous Waste" and list all contents, including "Neutralized this compound," water, and sodium chloride.

  • Storage and Disposal: Store and arrange for pickup as described in Protocol 1 (steps 3-5).

NEVER dispose of this chemical, treated or untreated, down the drain.[6][7]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is key to mitigating risks.

Protocol 3: Spill Cleanup

This procedure is for minor spills (typically <1 liter) that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team immediately.

  • Alert and Isolate: Alert personnel in the immediate area. If the substance is a solid, avoid creating dust. If it's a liquid, prevent it from entering drains.[1]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or in poorly ventilated areas, a respirator may be necessary.[1][13]

  • Contain and Absorb:

    • For Solid Spills: Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or dry sorbent pads.[14]

    • For Liquid Spills: Create a dike around the spill with absorbent material to prevent it from spreading. Apply absorbent material from the outside edge inward.[14][15]

  • Neutralize (if acidic): Once absorbed, you can cautiously apply a neutralizer for acids, such as sodium bicarbonate, over the absorbed material.[12][13]

  • Collect Waste: Carefully scoop the absorbed material and neutralizer into a designated hazardous waste container using spark-proof tools.[1][15]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (e.g., paper towels, sponges) and place them in the hazardous waste container.[16]

  • Label and Dispose: Seal and label the container as hazardous waste, detailing the spilled chemical and the cleanup materials used. Arrange for pickup through your EHS department.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of running water and soap. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Immediately give a glass of water. Seek immediate medical attention.[1]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded as regular trash to prevent the introduction of hazardous materials into the solid waste stream.[1][6]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, ethanol) that can dissolve the compound.[1][6]

  • Collect Rinsate: Collect the rinsate from all three rinses. This rinsate must be disposed of as hazardous liquid waste.[1][6]

  • Deface Label: After the final rinse and allowing the container to dry, completely remove or deface the original manufacturer's label.[1]

  • Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycling, depending on institutional policy.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • U.S. Environmental Protection Agency. Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. [Link]

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  • ResearchGate. How can I neutralize aminehydrochlorides?. [Link]

  • UK Plant Health Information Portal. Decontamination. [Link]

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  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Google Patents. RU2388747C2 - Method for synthesis of bicyclo[1][6]hexane derivatives and intermediate compound to this end.

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  • Georgia Tech Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]

  • The Royal Society of Chemistry. Regioselective synthesis of oxepinones and azepinones by gold- catalyzed cycloisomerizations of functionalyzed cyclopropyl alkyn. [Link]

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A Comprehensive Guide to the Safe Handling of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, in-depth technical and safety information for 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a bicyclic amine of significant interest in medicinal chemistry.[1] Our commitment is to empower your research with the knowledge necessary to maintain a secure laboratory environment, ensuring both personal safety and the integrity of your work.

Understanding the Hazard Profile

This compound is a solid amine salt that presents several potential health hazards. A thorough understanding of its toxicological profile is the foundation of safe handling.

Hazard Identification:

Based on available Safety Data Sheets (SDS), this compound is classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled. [2]

  • Causes skin irritation and serious eye irritation. [2]

  • May cause respiratory irritation. [2]

The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. The hydrochloride salt form may contribute to its irritant properties. While detailed toxicological studies on this specific molecule may be limited, the general class of bicyclic amines is of interest in drug discovery for its potential biological activity.[1][3][4] As with any novel compound, it is prudent to treat it as potentially hazardous until more comprehensive data is available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following recommendations are based on a risk assessment of standard laboratory procedures.

Core PPE Ensemble:

  • Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splash or aerosol generation, a face shield should be worn in conjunction with goggles.[5]

  • Hand Protection: Due to the potential for skin irritation and absorption, appropriate glove selection is critical. While nitrile gloves are a common choice in laboratories, some sources indicate they offer poor resistance to amines.[6][7] Therefore, for prolonged contact or when handling larger quantities, consider using thicker neoprene or butyl rubber gloves.[8] For incidental contact with small quantities, double-gloving with nitrile gloves may be acceptable, with the outer glove being changed immediately upon contamination.[9] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Body Protection: A fully fastened laboratory coat is required. For procedures with a higher risk of contamination, consider a disposable gown.

  • Respiratory Protection: Due to the risk of respiratory irritation from the powdered form, a NIOSH-approved respirator is essential, particularly when handling the solid outside of a containment system. An N95 or P100 particulate respirator is recommended for weighing and handling the powder.[10] For situations with the potential for vapor generation or when handling solutions, a respirator with organic vapor cartridges may be necessary.

PPE Selection Summary:

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glassesNitrile gloves (single pair)Lab coatNot typically required
Weighing and Aliquoting (Solid) Chemical splash goggles and face shieldDouble-gloved (nitrile) or neoprene/butyl glovesLab coat or disposable gownN95/P100 particulate respirator
Dissolving and Solution Handling Chemical splash gogglesDouble-gloved (nitrile) or neoprene/butyl glovesLab coatRespirator with organic vapor cartridges (if not in a fume hood)
Reaction Work-up and Purification Chemical splash goggles and face shieldNeoprene/butyl glovesLab coat and disposable apronRespirator with organic vapor cartridges (if not in a fume hood)
Waste Disposal Chemical splash gogglesNeoprene/butyl glovesLab coatN95/P100 particulate respirator (for solid waste)
Operational and Disposal Plans: A Step-by-Step Approach

3.1. Donning and Doffing of PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on and fasten securely.

  • Respirator: Perform a seal check.

  • Goggles/Face Shield: Adjust for a snug fit.

  • Gloves: Pull the cuffs of the gloves over the sleeves of the gown/lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove the outer pair of gloves if double-gloved.

  • Gown/Lab Coat: Unfasten and peel away from the body, turning it inside out.

  • Goggles/Face Shield: Remove from the back of the head.

  • Respirator: Remove from the back of the head.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown / Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Outer Gloves (if double-gloved) Doff2 2. Gown / Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Hand Hygiene Doff5->Doff6

Caption: A visual guide to the correct sequence for donning and doffing Personal Protective Equipment.

3.2. Spill Management

Prompt and appropriate action is critical in the event of a spill. All laboratories handling this compound should have a chemical spill kit readily available.

Small Spill (<1 gram) of Solid:

  • Alert personnel in the immediate area.

  • Don appropriate PPE as outlined in the table above.

  • Cover the spill with a damp paper towel to avoid generating dust.[11][12]

  • Gently scoop the material into a labeled hazardous waste container.

  • Clean the spill area with a detergent solution and wipe dry.

  • Dispose of all contaminated materials as hazardous waste.

Large Spill (>1 gram) of Solid or any Liquid Spill:

  • Evacuate the immediate area and alert others.

  • If the spill is flammable, extinguish all ignition sources.

  • Contact your institution's Environmental Health and Safety (EHS) department.

  • Restrict access to the spill area.

  • If trained and equipped, and only if safe to do so, proceed with cleanup following your institution's specific procedures for hazardous spills. This may involve using a chemical absorbent for liquids or carefully containing the solid.[13][14]

3.3. Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

Solid Waste:

  • Collect in a clearly labeled, sealed container.[15] The label should include the full chemical name and hazard warnings.

Liquid Waste (Solutions):

  • Collect in a dedicated, sealed, and labeled container. Do not mix with incompatible waste streams.

Empty Containers:

  • Triple rinse the container with a suitable solvent.[15]

  • The first rinseate must be collected and disposed of as hazardous waste.[16] Subsequent rinses may also need to be collected depending on local regulations.

  • Deface the original label before disposing of the rinsed container in the appropriate waste stream (e.g., glass recycling).

Decision Tree for Spill Response

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill (<1g Solid) Assess->SmallSpill Minor LargeSpill Large Spill (>1g Solid or Liquid) Assess->LargeSpill Major Alert Alert Personnel SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Cover Cover with Damp Towel DonPPE->Cover Scoop Gently Scoop into Waste Container Cover->Scoop Clean Clean Spill Area Scoop->Clean Dispose Dispose of Contaminated Materials Clean->Dispose AlertEHS Contact EHS Evacuate->AlertEHS Restrict Restrict Access AlertEHS->Restrict

Caption: A decision-making flowchart for responding to spills of this compound.

Building a Culture of Safety

Beyond the immediate protocols for handling this compound, fostering a robust safety culture is the cornerstone of a secure research environment. This includes:

  • Thorough Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing work.[10]

  • Access to Information: Safety Data Sheets (SDS) and this guide should be readily accessible to all laboratory staff.

  • Emergency Preparedness: Know the location and operation of safety showers, eyewash stations, and fire extinguishers.

  • Open Communication: Encourage reporting of all spills, exposures, and near-misses to continuously improve safety protocols.

By integrating these principles and procedures into your daily laboratory workflow, you can confidently and safely advance your research with this compound.

References

Sources

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3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.